Product packaging for Rabeprazole(Cat. No.:CAS No. 117976-89-3)

Rabeprazole

Cat. No.: B1678785
CAS No.: 117976-89-3
M. Wt: 359.4 g/mol
InChI Key: YREYEVIYCVEVJK-UHFFFAOYSA-N
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Description

Rabeprazole is a member of the substituted benzimidazole class of proton pump inhibitors (PPIs) used extensively in biomedical research to investigate gastric acid-related physiological and pathological processes . Its primary mechanism of action involves the potent and irreversible inhibition of the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cell, thereby effectively suppressing gastric acid secretion . This action makes it a valuable tool for studying conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and hypersecretory conditions like Zollinger-Ellison syndrome . Research into Helicobacter pylori infections also utilizes this compound, as its acid-suppressing effect enhances the efficacy of concomitant antibiotics in eradication studies . The compound is typically administered in a delayed-release, enteric-coated formulation to protect it from degradation in the acidic gastric environment . Researchers value this compound for its rapid onset of acid suppression and its utility in modeling and exploring the long-term biochemical effects of proton pump inhibition. This product is provided for research purposes in a high-purity, well-characterized form. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N3O3S B1678785 Rabeprazole CAS No. 117976-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
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InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)
Source PubChem
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InChI Key

YREYEVIYCVEVJK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
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Molecular Formula

C18H21N3O3S
Source PubChem
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DSSTOX Substance ID

DTXSID3044122
Record name Rabeprazole
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Molecular Weight

359.4 g/mol
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Physical Description

Solid
Record name Rabeprazole
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Vapor Pressure

2.2X10-15 mm Hg at 25 °C /Estimated/
Record name RABEPRAZOLE
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Color/Form

White crystals from CH2Cl2/ether

CAS No.

117976-89-3
Record name Rabeprazole
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Record name Rabeprazole [INN:BAN]
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Record name 1H-Benzimidazole, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]
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Melting Point

99-100 °C (decomposes), 101.7 - 103.9 °C
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Record name Rabeprazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Molecular and Cellular Effects of Rabeprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump).[1] Primarily prescribed for acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome, recent research has unveiled a broader spectrum of molecular and cellular effects beyond its acid-suppressing activity.[2][3] This technical guide provides an in-depth overview of the molecular and cellular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and underlying biology of this compound.

Core Mechanism of Action: Proton Pump Inhibition

This compound, a substituted benzimidazole, is a prodrug that requires activation in an acidic environment.[2] It accumulates in the secretory canaliculi of gastric parietal cells, where the low pH facilitates its conversion to a reactive sulfenamide cation.[4][5] This activated form then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inactivation.[4][5] This action effectively blocks the final step in gastric acid secretion.[2] this compound is characterized by a high pKa of approximately 5.0, allowing for its rapid activation over a broader pH range compared to other PPIs.[6]

Quantitative Effects on Gastric pH

The administration of this compound leads to a dose-dependent increase in intragastric pH. Clinical studies have demonstrated a significant and rapid suppression of gastric acid secretion following this compound treatment.

Dosage Mean Gastric pH (Day 1) Mean Gastric pH (Day 7) Time with Gastric pH > 4 (Day 1) Time with Gastric pH > 4 (Day 7) Reference
10 mg2.33.75.8 hours10.5 hours[7]
20 mg3.714.17Not ReportedNot Reported[2]
40 mg4.374.65Not ReportedNot Reported[2]

Anti-neoplastic Effects on Gastric Cancer Cells

Emerging evidence suggests that this compound possesses anti-proliferative and pro-apoptotic properties in gastric cancer cells. This effect is particularly pronounced under acidic conditions, a common feature of the tumor microenvironment.[2][8][9]

Inhibition of ERK1/2 Signaling Pathway

One of the key molecular mechanisms underlying this compound's anti-cancer effects is the inhibition of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[8][9] this compound has been shown to inhibit the phosphorylation of ERK1/2 in human gastric cancer cells, leading to decreased cell viability.[2][8]

Induction of Apoptosis

This compound treatment has been demonstrated to induce apoptosis in gastric cancer cell lines. In AGS cells, exposure to 0.2 mM this compound for 72 hours resulted in a significant increase in apoptosis, with the apoptosis rate reaching 72.21 ± 3.24% compared to 3.20 ± 0.26% in the control group.[9][10]

Quantitative Data on Anti-neoplastic Effects
Cell Line Treatment Effect Quantitative Value Reference
MKN-280.2 mM this compound for 16hDecreased cell viabilitySignificantly lower than KATO III and MKN-45 cells[9]
AGS0.2 mM this compound for 72hInduction of apoptosis72.21 ± 3.24%[9][10]
BT-20 (Breast Cancer)This compound (concentration range)Reduced cell viability (IC50)Not explicitly stated[11]
MCF-7 (Breast Cancer)This compound (concentration range)Reduced cell viability (IC50)Not explicitly stated[11]

Anti-inflammatory Effects

Beyond its role in acid suppression, this compound exhibits direct anti-inflammatory properties. These effects are mediated, in part, through the inhibition of the NLRP3 inflammasome and subsequent pyroptosis.[12][13]

Inhibition of NLRP3 Inflammasome and Pyroptosis

This compound has been shown to inhibit cell pyroptosis in gastric epithelial cells by suppressing the activation of the NLRP3 inflammasome.[12][13] This leads to a decrease in the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[12][13] Mechanistically, this compound treatment results in the downregulation of key inflammasome components, including NLRP3, ASC, and Caspase-1.[5][12][13]

Effects on Bone Metabolism

The long-term use of PPIs, including this compound, has been associated with a potential increased risk of bone fractures.[11][14][15] The proposed mechanisms include reduced intestinal calcium absorption due to hypochlorhydria and direct effects on bone cells.[11] However, some studies suggest that this compound may have a protective effect on bone density.

Quantitative Data on Bone Metabolism

A study in a gastrectomized rat model showed that this compound ameliorated the decrease in bone mineral density (BMD).[11]

Group Bone Mineral Density (BMD) (%) Reference
Total Gastrectomy (TG) Control50.0 ± 8.1[11]
TG + this compound56.5 ± 7.5[11]
TG + Minodronic Acid59.0 ± 6.0[11]

Clinical data on fracture risk in humans is varied. Some studies have suggested an increased odds ratio for fractures with long-term, high-dose PPI use, while others have not found a significant association.[14][15]

Impact on the Gut Microbiome

This compound, by altering the gastric pH, can significantly impact the composition of the gut microbiome.[3] This can lead to a decrease in bacterial diversity and an increase in certain bacterial species, which may have clinical implications.[3]

Experimental Protocols

Assessment of H+/K+-ATPase Inhibition (In Vitro)

This protocol is adapted from methods used to assess proton pump inhibitory activity in gastric mucosal homogenates.[16][17]

  • Preparation of Gastric Microsomes:

    • Obtain fresh gastric mucosa from an appropriate animal model (e.g., goat, pig).

    • Homogenize the tissue in ice-cold 200 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 5000 x g for 10 minutes.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes to pellet the microsomes.

    • Resuspend the microsomal pellet in the same buffer and determine the protein concentration.

  • Inhibition Assay:

    • Pre-incubate the gastric microsomes with varying concentrations of this compound (and a vehicle control) for 30 minutes at 37°C in a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 2 mM MgCl₂, 2 mM KCl).

    • Initiate the ATPase reaction by adding 2 mM ATP.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding ice-cold 10% trichloroacetic acid.

    • Centrifuge to pellet the precipitated protein.

  • Measurement of Inorganic Phosphate (Pi):

    • Determine the amount of inorganic phosphate released in the supernatant using a colorimetric method, such as the Fiske-Subbarow method or a commercial malachite green-based assay kit.

    • Measure the absorbance at the appropriate wavelength (e.g., 640 nm).

    • Calculate the percentage of H+/K+-ATPase inhibition relative to the vehicle control.

Annexin V/PI Apoptosis Assay

This protocol is a standard method for detecting apoptosis by flow cytometry.[18][19][20][21]

  • Cell Culture and Treatment:

    • Culture gastric cancer cells (e.g., AGS) to the desired confluency.

    • Treat the cells with this compound at the desired concentration and for the specified duration. Include an untreated control group.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution.

    • Incubate the cells at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently.

    • Analyze the stained cells by flow cytometry as soon as possible.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and quadrants.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot for Phospho-ERK1/2

This protocol outlines the general steps for detecting the phosphorylation status of ERK1/2.

  • Protein Extraction and Quantification:

    • After treating cells with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an appropriate imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

    • Quantify the band intensities to determine the relative levels of p-ERK1/2.

16S rRNA Sequencing for Gut Microbiome Analysis

This protocol provides a general workflow for analyzing changes in the gut microbiome.[4]

  • Fecal Sample Collection and DNA Extraction:

    • Collect fecal samples from subjects before and after this compound treatment.

    • Extract bacterial genomic DNA from the fecal samples using a commercial DNA extraction kit.

  • PCR Amplification of the 16S rRNA Gene:

    • Amplify a variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes.

    • Perform the PCR in triplicate for each sample to minimize bias.

  • Library Preparation and Sequencing:

    • Pool the triplicate PCR products for each sample.

    • Purify the pooled amplicons.

    • Quantify the DNA concentration of each library and pool them in equimolar amounts.

    • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and adapters.

    • Cluster the sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs.

    • Analyze the microbial diversity (alpha and beta diversity) and composition to identify changes associated with this compound treatment.

Visualizations

Signaling Pathways and Experimental Workflows

Rabeprazole_Mechanism_of_Action This compound This compound (Prodrug) Parietal_Cell Gastric Parietal Cell This compound->Parietal_Cell Absorption Acidic_Canaliculus Acidic Secretory Canaliculus (pH < 4) Parietal_Cell->Acidic_Canaliculus Secretion Sulfenamide Activated Sulfenamide Acidic_Canaliculus->Sulfenamide Protonation Proton_Pump H+/K+-ATPase (Proton Pump) Sulfenamide->Proton_Pump Covalent Bonding (Irreversible Inhibition) Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Inhibition H_ion H+ Gastric_Lumen Gastric Lumen Acid_Secretion->Gastric_Lumen Blocked

Caption: this compound's mechanism of proton pump inhibition.

Rabeprazole_Anticancer_Pathway This compound This compound pERK12 p-ERK1/2 This compound->pERK12 Inhibition ERK12 ERK1/2 ERK12->pERK12 Phosphorylation Proliferation Cell Proliferation pERK12->Proliferation Inhibition Apoptosis Apoptosis pERK12->Apoptosis Induction

Caption: this compound's anti-cancer signaling pathway.

AnnexinV_PI_Workflow Start Start: Treat cells with this compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin-binding buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Quantify Apoptosis Analyze->End

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound's molecular and cellular effects extend far beyond its well-established role as a proton pump inhibitor. Its ability to modulate key signaling pathways involved in cell proliferation and inflammation, such as the ERK1/2 and NLRP3 inflammasome pathways, highlights its potential for therapeutic applications in oncology and inflammatory diseases. Furthermore, its impact on bone metabolism and the gut microbiome warrants careful consideration, particularly in the context of long-term therapy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians seeking to further elucidate the multifaceted biological activities of this compound and explore its full therapeutic potential. Further research is necessary to fully understand the clinical implications of these non-canonical effects.

References

Rabeprazole's Impact on Gastric Acid Secretion Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which rabeprazole, a second-generation proton pump inhibitor (PPI), modulates gastric acid secretion. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into this compound's interaction with the gastric H+/K+-ATPase, the signaling pathways that regulate this proton pump, and the experimental methodologies used to evaluate its efficacy.

Core Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump

This compound, a substituted benzimidazole derivative, exerts its potent acid-suppressing effects by irreversibly inhibiting the H+/K+-ATPase, commonly known as the gastric proton pump. This enzyme is the final common pathway for gastric acid secretion, responsible for pumping hydrogen ions (H+) from the parietal cells of the stomach into the gastric lumen in exchange for potassium ions (K+).

As a prodrug, this compound requires activation in an acidic environment. It selectively accumulates in the acidic secretory canaliculi of parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a sulfenamide derivative. This activated form then rapidly forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase. This irreversible binding inactivates the enzyme, thereby blocking the secretion of gastric acid.[1][2]

One of the distinguishing features of this compound is its high pKa (~5.0), which allows for its rapid activation over a wider pH range compared to other PPIs.[1] This property contributes to its fast onset of action.

Signaling Pathways Regulating Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a tightly regulated process involving a complex interplay of neural, hormonal, and paracrine signals. The primary stimulants of acid secretion are acetylcholine, gastrin, and histamine. This compound's action is downstream of these signaling pathways, directly targeting the final effector, the H+/K+-ATPase.

  • Acetylcholine Pathway: Released from vagal nerve endings, acetylcholine binds to M3 muscarinic receptors on parietal cells, leading to an increase in intracellular calcium (Ca2+) concentrations. This rise in Ca2+ activates protein kinases that stimulate the translocation and activity of the H+/K+-ATPase.

  • Gastrin Pathway: Secreted by G-cells in the gastric antrum, gastrin binds to cholecystokinin B (CCKB) receptors on both parietal cells and enterochromaffin-like (ECL) cells. Its primary effect on acid secretion is indirect, through the stimulation of histamine release from ECL cells.

  • Histamine Pathway: Released from ECL cells, histamine binds to H2 receptors on parietal cells. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn promotes the trafficking of H+/K+-ATPase-containing tubulovesicles to the apical membrane and increases the pump's activity.

The following diagram illustrates the major signaling pathways that converge on the H+/K+-ATPase and are ultimately inhibited by this compound.

G cluster_stimulatory Stimulatory Pathways cluster_intracellular Intracellular Signaling cluster_final_pathway Final Common Pathway Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Gastrin Gastrin CCKB_Receptor_Parietal CCKB Receptor Gastrin->CCKB_Receptor_Parietal ECL_Cell ECL Cell Gastrin->ECL_Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor PLC Phospholipase C M3_Receptor->PLC CCKB_Receptor_Parietal->PLC AC Adenylyl Cyclase H2_Receptor->AC CCKB_Receptor_ECL CCKB Receptor ECL_Cell->Histamine IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 HK_ATPase H⁺/K⁺-ATPase (Proton Pump) Ca2->HK_ATPase Stimulates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->HK_ATPase Stimulates Parietal_Cell Parietal Cell Acid_Secretion H⁺ Secretion (Gastric Acid) HK_ATPase->Acid_Secretion This compound This compound (Activated Sulfenamide) This compound->HK_ATPase Irreversible Inhibition

Figure 1. Signaling pathways regulating gastric acid secretion and the point of inhibition by this compound.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in inhibiting gastric acid secretion has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative perspective against other PPIs.

In Vitro Activation and Inhibition
ParameterThis compoundOmeprazoleLansoprazolePantoprazoleReference
pKa ~5.0~4.0~4.0~3.0[1]
Activation Half-life at pH 1.2 (minutes) 1.32.82.04.6[1]
Inhibition of H+/K+-ATPase in isolated hog gastric vesicles (time to near-maximal inhibition) ~5 minutes~30 minutes~30 minutes>50 minutes (only 50% inhibition)[1]
Comparative Potency (vs. Omeprazole) ~3 times more powerful---[3]
In Vivo Effects on Intragastric pH in Healthy Volunteers
Study ParameterThis compoundOmeprazoleLansoprazolePantoprazoleEsomeprazoleReference
Median 24-hour gastric pH (Day 1) 3.4 (20 mg)1.9 (20 mg)2.9 (30 mg)2.2 (40 mg)-[1]
Median % time intragastric pH > 4 (Day 7) 51% (10 mg), 59% (20 mg)26% (10 mg), 48% (20 mg)34% (15 mg), 56% (30 mg)--[4]
Mean hours with intragastric pH > 4.0 (Day 5) 12.1 (20 mg)11.8 (20 mg)11.5 (30 mg)10.1 (40 mg)14.0 (40 mg)[1][4]
Mean gastric pH (Day 7) 4.17 (20 mg)----[5]
In Vivo Effects on Intragastric pH in GERD Patients
Study ParameterThis compound 20 mgThis compound 40 mgReference
Mean gastric pH (Day 1) 3.714.37[5]
Mean gastric pH (Day 7) 4.174.65[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the impact of this compound on gastric acid secretion.

In Vitro H+/K+-ATPase Inhibition Assay Using Isolated Gastric Vesicles

This assay directly measures the enzymatic activity of the H+/K+-ATPase in the presence and absence of this compound.

1. Isolation of Gastric Vesicles:

  • Gastric mucosa is obtained from a suitable animal model (e.g., hog or rabbit).

  • The mucosa is scraped and homogenized in a buffered sucrose solution.

  • A series of differential centrifugation steps are performed to enrich for microsomal vesicles containing the H+/K+-ATPase. The final vesicle pellet is resuspended in a suitable buffer.

2. ATPase Activity Assay:

  • The reaction mixture contains the isolated gastric vesicles, a buffer (e.g., Tris-HCl), MgCl2, KCl, and an ionophore like valinomycin to facilitate K+ transport.

  • The reaction is initiated by the addition of ATP.

  • The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis over a specific time period. This can be done using a colorimetric method, such as the Fiske-Subbarow method.

3. Inhibition Studies:

  • Gastric vesicles are pre-incubated with varying concentrations of this compound (or other PPIs) for a defined period before initiating the ATPase reaction.

  • The percentage of inhibition is calculated by comparing the ATPase activity in the presence of the inhibitor to the activity in a control sample without the inhibitor.

  • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo 24-Hour Intragastric pH Monitoring

This method assesses the pharmacodynamic effect of this compound on gastric acid secretion in human subjects.

1. Subject Recruitment and Preparation:

  • Healthy volunteers or patients with acid-related disorders are recruited.

  • Subjects are typically required to be free of Helicobacter pylori infection, which can influence gastric pH.

  • A washout period from any acid-suppressing medication is enforced before the study.

2. pH Probe Placement:

  • A thin, flexible catheter with one or more pH sensors is passed through the nose and into the stomach.

  • The correct positioning of the pH probe is confirmed, often by radiographic imaging.

3. Data Collection:

  • The pH probe is connected to a portable data logger that records intragastric pH at regular intervals (e.g., every 4-6 seconds) over a 24-hour period.

  • Subjects follow a standardized meal and activity schedule to ensure consistency.

4. Treatment and Monitoring:

  • In a crossover study design, subjects receive this compound or placebo/comparator drug for a specified duration (e.g., 7 days).

  • 24-hour intragastric pH monitoring is performed at baseline and on specific days of treatment (e.g., day 1 and day 7).

5. Data Analysis:

  • The collected pH data is analyzed to determine key parameters such as the median 24-hour intragastric pH and the percentage of time the pH remains above specific thresholds (e.g., pH > 4), which is considered important for the healing of acid-related mucosal damage.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for In Vitro PPI Screening

The following diagram outlines a typical workflow for the in vitro screening and characterization of proton pump inhibitors like this compound.

G start Start gastric_tissue Obtain Gastric Tissue (e.g., Hog Stomach) start->gastric_tissue homogenization Homogenization in Buffered Sucrose gastric_tissue->homogenization centrifugation Differential Centrifugation homogenization->centrifugation vesicle_isolation Isolate Gastric Vesicles (H⁺/K⁺-ATPase enriched) centrifugation->vesicle_isolation protein_quantification Protein Quantification (e.g., Bradford Assay) vesicle_isolation->protein_quantification atpase_assay H⁺/K⁺-ATPase Activity Assay protein_quantification->atpase_assay pre_incubation Pre-incubation with This compound (various conc.) atpase_assay->pre_incubation atp_addition Initiate Reaction (add ATP) pre_incubation->atp_addition pi_measurement Measure Inorganic Phosphate (Pi) Released (Colorimetric) atp_addition->pi_measurement data_analysis Data Analysis pi_measurement->data_analysis inhibition_curve Generate Inhibition Curve data_analysis->inhibition_curve ic50 Determine IC₅₀ Value inhibition_curve->ic50 end End ic50->end

Figure 2. Workflow for in vitro evaluation of this compound's inhibitory effect on H+/K+-ATPase.
Logical Relationship of this compound's Pharmacokinetics and Pharmacodynamics

This diagram illustrates the logical sequence from drug administration to the therapeutic effect of this compound.

G admin Oral Administration of this compound (Prodrug) absorption Absorption in Small Intestine admin->absorption circulation Systemic Circulation absorption->circulation accumulation Selective Accumulation in Parietal Cell Canaliculi circulation->accumulation activation Acid-Catalyzed Conversion to Active Sulfenamide accumulation->activation binding Covalent Binding to Cysteine Residues of H⁺/K⁺-ATPase activation->binding inhibition Irreversible Inhibition of Proton Pump Activity binding->inhibition acid_suppression Decreased Gastric Acid Secretion inhibition->acid_suppression ph_increase Increase in Intragastric pH acid_suppression->ph_increase therapeutic_effect Therapeutic Effect (e.g., Healing of Ulcers, Symptom Relief) ph_increase->therapeutic_effect

References

In Vitro Proton Pump Inhibition by Rabeprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methodologies used to study the inhibitory effects of Rabeprazole on the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This document details the mechanism of action, experimental protocols for assessing inhibition, and quantitative data from various studies.

Introduction: The Mechanism of this compound Action

This compound is a member of the proton pump inhibitor (PPI) class of drugs, which act to suppress gastric acid secretion.[1] These drugs are substituted benzimidazoles that function as prodrugs.[1][2] The core mechanism of this compound's action is the irreversible inhibition of the gastric H+/K+-ATPase.[3] This process is initiated by the acidic environment of the stomach, which catalyzes the conversion of the inactive prodrug into its active form, a reactive sulfenamide.[4][5] This activated molecule then forms a covalent disulfide bond with cysteine residues on the luminal surface of the proton pump, leading to its inactivation.[4][5]

This compound is characterized by a higher pKa (around 5.0) compared to other PPIs like omeprazole, lansoprazole, and pantoprazole.[3] This property allows for its rapid activation over a broader pH range, contributing to a faster onset of action.[3][6] In vitro studies have demonstrated that this compound can achieve near-maximal inhibition of the proton pump within minutes of exposure.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory activity of this compound on the H+/K+-ATPase has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of inhibition. Additionally, the kinetics of inhibition provide insight into the speed of action.

ParameterValueConditionsReference
IC50 72 nMGastric H+/K+-ATPase activity assay[7]
IC50 (Omeprazole for comparison) 1.7 µMGastric H+/K+-ATPase activity assay[7]

Table 1: In Vitro IC50 Values for this compound's Inhibition of Gastric H+/K+-ATPase.

The rate of conversion to its active form and subsequent inhibition of the proton pump is a distinguishing feature of this compound.

Proton Pump InhibitorActivation Half-Life at pH 1.2Activation Half-Life at pH 5.1
This compound 1.3 minutes7.2 minutes
Lansoprazole 2.0 minutes90 minutes
Omeprazole 2.8 minutes84 minutes
Pantoprazole 4.6 minutes282 minutes

Table 2: Comparative Activation Half-Lives of Proton Pump Inhibitors in vitro.

Experimental Protocols for In Vitro H+/K+-ATPase Inhibition Studies

The following sections detail the methodologies for preparing gastric vesicles and performing the H+/K+-ATPase inhibition assay, based on protocols described in the literature.

Preparation of Gastric H+/K+-ATPase Vesicles

Gastric vesicles enriched with H+/K+-ATPase are a common model for in vitro studies. These are typically prepared from the gastric mucosa of animal models such as hogs or sheep.

Materials:

  • Fresh sheep or hog stomach, obtained from a slaughterhouse

  • 200 mM Tris-HCl buffer, pH 7.4

  • Homogenizer

  • Centrifuge

Protocol:

  • Obtain fresh stomach tissue and place it on ice.

  • Scrape the gastric mucosa from the stomach lining.

  • Homogenize the mucosal scrapings in ice-cold 200 mM Tris-HCl buffer (pH 7.4).[8]

  • Centrifuge the homogenate at 5,000 x g for 10 minutes to remove large debris.[8]

  • Collect the supernatant and centrifuge again at 5,000 x g for 20 minutes.[8]

  • The resulting supernatant contains the microsomal fraction enriched with H+/K+-ATPase vesicles.

  • Determine the protein concentration of the vesicle preparation using a standard method, such as the Bradford assay, with bovine serum albumin as a standard.[8]

H+/K+-ATPase Activity and Inhibition Assay

This assay measures the ATP hydrolysis activity of the proton pump and the inhibitory effect of this compound. The release of inorganic phosphate (Pi) from ATP is quantified as a measure of enzyme activity.

Materials:

  • Prepared gastric H+/K+-ATPase vesicles

  • Assay buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 2 mM KCl[8]

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 2 mM ATP solution[8]

  • 10% Trichloroacetic acid (TCA)[8]

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)

  • Microplate reader

Protocol:

  • Pre-incubate the gastric vesicle preparation with varying concentrations of this compound (e.g., from 1 nM to 100 µM) for a specified time (e.g., 30 minutes) at 37°C.[8] A vehicle control (DMSO) should be included.

  • Prepare the reaction mixture in a microplate well containing the assay buffer.

  • Add the pre-incubated vesicle-Rabeprazole mixture to the wells.

  • Initiate the reaction by adding 2 mM ATP to each well.[8]

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[8]

  • Terminate the reaction by adding 10% TCA.[8]

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new microplate.

  • Quantify the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay. Measure the absorbance at the appropriate wavelength (e.g., 620 nm).[9]

  • Construct a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.

  • Calculate the percentage of H+/K+-ATPase inhibition for each this compound concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key processes involved in this compound's mechanism of action and the experimental workflow for its in vitro study.

Rabeprazole_Mechanism Rabeprazole_prodrug This compound (Prodrug) Activated_this compound Sulfenamide (Active Form) Rabeprazole_prodrug->Activated_this compound Acid Activation H_ion H+ Proton_Pump H+/K+-ATPase (with Cysteine Residues) Activated_this compound->Proton_Pump Inhibited_Pump Inhibited Proton Pump

Caption: Mechanism of this compound activation and covalent inhibition of the H+/K+-ATPase.

Experimental_Workflow Vesicle_Prep 1. Gastric Vesicle Preparation (from sheep/hog mucosa) Pre_incubation 2. Pre-incubation (Vesicles + this compound) Vesicle_Prep->Pre_incubation Reaction_Start 3. Initiation of Reaction (Addition of ATP) Pre_incubation->Reaction_Start Incubation 4. Incubation (37°C) Reaction_Start->Incubation Reaction_Stop 5. Termination of Reaction (Addition of TCA) Incubation->Reaction_Stop Phosphate_Quant 6. Phosphate Quantification (Malachite Green Assay) Reaction_Stop->Phosphate_Quant Data_Analysis 7. Data Analysis (IC50 Calculation) Phosphate_Quant->Data_Analysis

Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.

Conclusion

The in vitro study of this compound's proton pump inhibition is crucial for understanding its pharmacological properties. The methodologies described in this guide, including the preparation of gastric vesicles and the H+/K+-ATPase activity assay, provide a framework for the quantitative assessment of its inhibitory potency and kinetics. The data consistently demonstrate that this compound is a potent and rapidly acting inhibitor of the gastric proton pump, a characteristic attributed to its unique chemical properties. This technical guide serves as a resource for researchers and professionals in the field of drug development, facilitating further investigation into the mechanisms of proton pump inhibition.

References

The Enantiomeric Dichotomy of Rabeprazole: A Deep Dive into its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological nuances of rabeprazole's enantiomers, (R)-rabeprazole and (S)-rabeprazole. As a second-generation proton pump inhibitor (PPI), this compound's clinical efficacy is well-established; however, a closer examination of its stereoisomers reveals significant differences in their pharmacokinetic and pharmacodynamic properties. This paper aims to provide a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and development in the field of gastric acid suppression.

Core Concepts: Mechanism of Action

This compound, a substituted benzimidazole, is a prodrug that requires activation in an acidic environment to exert its therapeutic effect.[1][2] The drug accumulates in the acidic canaliculi of gastric parietal cells, where it is converted to its active sulfenamide form.[1] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, the proton pump responsible for the final step of acid secretion.[2][3] This irreversible inhibition effectively blocks the secretion of hydrogen ions into the gastric lumen, leading to a profound and lasting reduction in stomach acidity.[1][4]

The activation of this compound is a critical step in its mechanism of action. The process is initiated by protonation of the benzimidazole nitrogen, which triggers an intramolecular rearrangement to the active sulfenamide.

This compound This compound (Prodrug) Acidic_Canaliculus Acidic Canaliculus (pH < 4) This compound->Acidic_Canaliculus Accumulation Protonation Protonation Acidic_Canaliculus->Protonation Sulfenamide Active Sulfenamide Protonation->Sulfenamide Chemical Rearrangement HK_ATPase H+/K+-ATPase (Proton Pump) Sulfenamide->HK_ATPase Binds to Cysteine Residues Inhibition Irreversible Inhibition (Covalent Disulfide Bond) HK_ATPase->Inhibition Acid_Secretion Gastric Acid Secretion Inhibition->Acid_Secretion Blocks

Figure 1: this compound Activation and Inhibition Pathway.

Quantitative Pharmacological Data

The pharmacological and pharmacokinetic profiles of this compound's enantiomers exhibit notable differences. (R)-rabeprazole, also known as dexthis compound, generally demonstrates a more favorable profile compared to the (S)-enantiomer.[2][5]

Parameter(R)-Rabeprazole(S)-RabeprazoleRacemic this compoundReference
H+/K+-ATPase Inhibition (IC50) More PotentLess Potent-[2][5]
AUC (Area Under the Curve) HigherLower-[2]
Cmax (Maximum Plasma Concentration) HigherLower-[2]
t1/2 (Elimination Half-life) LongerShorter~1 hour[2][6]

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

A validated high-performance liquid chromatography (HPLC) method is crucial for the enantioselective analysis of this compound.

  • Column: Chiralpak IC (150 × 4.6 mm, 5 μm)

  • Mobile Phase: Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C

  • Detection: UV at 280 nm

  • Expected Outcome: Baseline separation of (R)- and (S)-rabeprazole with a resolution greater than 6.0.

In Vitro Metabolism using Human Liver Microsomes

This assay helps to determine the metabolic stability and profile of the enantiomers.

  • System: Human liver microsomes (HLM)

  • Incubation: this compound enantiomers are incubated with HLMs in the presence of an NADPH-regenerating system.

  • Analysis: The depletion of the parent compound and the formation of metabolites are monitored over time using a validated chiral HPLC or LC-MS/MS method.

  • Key Metabolites: this compound thioether is a major metabolite formed through a non-enzymatic pathway, which can be stereoselectively re-oxidized back to this compound, primarily to the (R)-enantiomer, by CYP3A4.[6]

cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis cluster_2 Data Analysis Racemic this compound Racemic this compound Plasma Sample Plasma Sample Racemic this compound->Plasma Sample Oral Administration to Subjects Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation e.g., with Acetonitrile Supernatant Supernatant Protein Precipitation->Supernatant HPLC System HPLC System Supernatant->HPLC System Injection Chiral Column Chiral Column HPLC System->Chiral Column Separation Detector Detector Chiral Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Pharmacokinetic Parameters Pharmacokinetic Parameters Chromatogram->Pharmacokinetic Parameters Calculation of AUC, Cmax, t1/2

Figure 2: Experimental Workflow for Pharmacokinetic Analysis.
In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory potency of the enantiomers on the target enzyme.

  • Enzyme Source: Hog gastric microsomes containing H+/K+-ATPase.

  • Assay Principle: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Procedure:

    • Gastric microsomes are pre-incubated with varying concentrations of the this compound enantiomers at an acidic pH (e.g., pH 6.1) to allow for activation.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of released Pi is determined colorimetrically.

  • Data Analysis: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated.

Signaling Pathways and Metabolic Fate

The metabolism of this compound is a key determinant of its pharmacokinetic variability. While CYP2C19 and CYP3A4 are involved, a significant portion of its metabolism occurs via a non-enzymatic reduction to this compound thioether. This thioether can then be re-oxidized back to this compound, predominantly to the (R)-enantiomer, by CYP3A4. This metabolic loop contributes to the stereoselective pharmacokinetics of this compound.

(S)-Rabeprazole (S)-Rabeprazole This compound Thioether This compound Thioether (S)-Rabeprazole->this compound Thioether Non-enzymatic Reduction Other Metabolites Other Metabolites (S)-Rabeprazole->Other Metabolites CYP2C19 / CYP3A4 (R)-Rabeprazole (R)-Rabeprazole (R)-Rabeprazole->this compound Thioether Non-enzymatic Reduction (R)-Rabeprazole->Other Metabolites CYP2C19 / CYP3A4 This compound Thioether->(R)-Rabeprazole CYP3A4 (Stereoselective Oxidation)

Figure 3: Metabolic Pathway of this compound Enantiomers.

Conclusion

The pharmacological profile of this compound is not uniform across its enantiomers. (R)-rabeprazole (dexthis compound) exhibits superior pharmacokinetic properties, including higher plasma concentrations and a longer half-life, which likely contributes to its enhanced clinical efficacy at a lower dose compared to the racemic mixture.[2][5] The stereoselective metabolism, particularly the re-oxidation of this compound thioether to (R)-rabeprazole by CYP3A4, plays a significant role in these differences. A thorough understanding of the distinct characteristics of each enantiomer is paramount for the development of more refined and effective therapies for acid-related disorders. This guide provides a foundational resource for researchers and drug development professionals to build upon in their pursuit of optimizing proton pump inhibitor therapy.

References

Rabeprazole's Off-Target Effects on Cellular Signaling Cascades: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Rabeprazole, a second-generation proton pump inhibitor (PPI), is primarily known for its potent and irreversible inhibition of the gastric H+/K+-ATPase, the final step in acid secretion. However, a growing body of evidence reveals that this compound exerts significant "off-target" effects, modulating a variety of cellular signaling cascades independent of its acid-suppression mechanism. These effects have profound implications for its potential use as an antineoplastic and immunomodulatory agent. This technical guide provides an in-depth analysis of this compound's impact on key signaling pathways, including the ERK/MAPK, STAT3, and NF-κB cascades, as well as its role in inducing programmed cell death through pyroptosis. We present quantitative data from key studies, detailed experimental protocols for assessing these effects, and visual diagrams of the implicated pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Modulation of Pro-Survival and Proliferative Signaling

Inhibition of the ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, including gastric cancer. This compound has been shown to attenuate the viability of human gastric cancer cells by directly interfering with this pathway.[1][2]

In several gastric cancer cell lines, this compound treatment leads to the inhibition of ERK1/2 phosphorylation.[2][3][4] This effect is particularly pronounced under the acidic conditions often found in the tumor microenvironment, which are required to activate the this compound prodrug.[3][4][5] The inhibition of ERK1/2 phosphorylation correlates with a decrease in cell viability and a significant induction of apoptosis.[1][3][5] Notably, the sensitivity of cancer cells to this compound-induced apoptosis appears to be linked to the drug's efficacy in inhibiting ERK1/2 phosphorylation in that specific cell line.[3] For instance, this compound completely suppresses ERK1/2 phosphorylation in MKN-28 cells, which show a marked decrease in viability, while having a lesser effect on KATO III and MKN-45 cells.[2][3][4]

Caption: this compound inhibits the ERK1/2 signaling pathway. (Max-width: 760px)
Dual-Action Regulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and metabolism. This compound has been found to inhibit STAT3 signaling through multiple mechanisms, affecting glycolysis and cellular barrier function.

This compound treatment drastically reduces the phosphorylation of STAT3, which in turn prevents its translocation to the nucleus.[6] This nuclear attenuation has a direct downstream consequence: it significantly inhibits the binding of STAT3 to the promoter of Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway.[6] By repressing the transcriptional activation of HK2, this compound suppresses glycolysis, leading to decreased glucose uptake and lactate production, thereby inhibiting the proliferation of gastric epithelial cells.[6]

Beyond glycolysis, this compound also impacts gastric barrier integrity by modulating the interaction between STAT3 and Forkhead Box F1 (FOXF1). This compound stimulation dramatically abolishes the endogenous interaction between FOXF1 and STAT3.[7][8] This disruption leads to the downregulation of STAT3 and FOXF1 phosphorylation, inhibiting their nuclear translocation and decreasing their binding to the promoter of Zonula occludens-1 (ZO-1), a critical tight junction protein. The resulting downregulation of ZO-1 expression compromises the gastric epithelial barrier.[7][8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound pSTAT3_cyto p-STAT3 This compound->pSTAT3_cyto Inhibits This compound->pSTAT3_cyto Abolishes Interaction STAT3 STAT3 STAT3->pSTAT3_cyto Phosphorylation FOXF1 FOXF1 pSTAT3_cyto->FOXF1 Interacts pSTAT3_nuc p-STAT3 pSTAT3_cyto->pSTAT3_nuc Nuclear Translocation FOXF1_nuc FOXF1 FOXF1->FOXF1_nuc Nuclear Translocation HK2_promoter HK2 Promoter pSTAT3_nuc->HK2_promoter Binds ZO1_promoter ZO-1 Promoter pSTAT3_nuc->ZO1_promoter Binds FOXF1_nuc->ZO1_promoter Binds Glycolysis Glycolysis & Cell Proliferation HK2_promoter->Glycolysis Activates Barrier_Function Barrier Function ZO1_promoter->Barrier_Function Maintains

Caption: this compound's multifaceted inhibition of STAT3 signaling. (Max-width: 760px)

Immunomodulatory Effects and Induction of Cell Death

Modulation of Macrophage Polarization

Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 vs. anti-inflammatory M2), is critical in inflammation and disease. This compound has been shown to effectively regulate this process, promoting a shift from the M1 to the M2 phenotype.[1][9] This immunomodulatory effect is achieved by targeting two key signaling pathways: this compound suppresses M1-type macrophage-mediated inflammation by inhibiting the NF-κB pathway, while simultaneously promoting M2 polarization through the activation of the STAT6 signaling pathway.[1][9][10][11] This suggests a potential therapeutic role for this compound in controlling obesity-associated chronic inflammation and insulin resistance.[1][9]

G cluster_m1 M1 Polarization (Pro-inflammatory) cluster_m2 M2 Polarization (Anti-inflammatory) This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits STAT6 STAT6 Pathway This compound->STAT6 Activates Macrophage Macrophage Macrophage->NFkB Macrophage->STAT6 M1_phenotype M1 Phenotype NFkB->M1_phenotype Promotes M2_phenotype M2 Phenotype STAT6->M2_phenotype Promotes

Caption: this compound modulates macrophage polarization. (Max-width: 760px)
Induction of Pyroptosis via the NLRP3 Inflammasome

Beyond apoptosis, this compound can induce pyroptosis, a highly inflammatory form of programmed cell death, in cancer cells.[12] The mechanism involves the promotion of reactive oxygen species (ROS) accumulation and subsequent lysosomal damage.[12] These cellular stress signals trigger the activation of the NLRP3 inflammasome, a multiprotein complex that serves as a key platform for inflammatory signaling.[12][13][14][15]

Activation of the NLRP3 inflammasome leads to the cleavage and activation of Caspase-1.[12][16] Active Caspase-1 then cleaves Gasdermin D (GSDMD), unleashing its N-terminal domain, which forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[12][13] By upregulating the expression of NLRP3 and cleaved-Caspase 1, this compound activates this entire cascade, fulfilling a potent anti-tumor effect in models of lung cancer.[12]

G cluster_inflammasome NLRP3 Inflammasome Activation cluster_execution Pyroptosis Execution This compound This compound ROS ROS Accumulation This compound->ROS Lysosome Lysosomal Damage This compound->Lysosome NLRP3 NLRP3 ROS->NLRP3 Activates Lysosome->NLRP3 Activates ASC ASC NLRP3->ASC proCasp1 pro-Caspase-1 ASC->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves proIL1b pro-IL-1β / pro-IL-18 Casp1->proIL1b Cleaves GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Cell Lysis & Inflammation GSDMD_N->Pyroptosis IL1b IL-1β / IL-18 Release GSDMD_N->IL1b Allows Release proIL1b->IL1b

Caption: this compound triggers pyroptosis via NLRP3 inflammasome. (Max-width: 760px)

Quantitative Data Summary

The following tables summarize key quantitative findings from the cited literature on this compound's effects.

Table 1: Effect of this compound on Gastric Cancer Cell Viability and Apoptosis

Cell Line This compound Concentration Treatment Duration Outcome Significance Citation
AGS 0.2 mM 72 hours Apoptosis rate of 72.21 ± 3.24% (vs. 3.20 ± 0.26% control) P<0.01 [3][5]
MKN-28 0.2 mM 16 hours Significant decrease in cell viability P<0.05 [5]
KATO III 0.2 mM 16 hours Attenuation of cell viability - [5]

| MKN-45 | 0.2 mM | 16 hours | Attenuation of cell viability | - |[5] |

Table 2: Effect of this compound on ERK1/2 Phosphorylation in Gastric Cancer Cells

Cell Line This compound Concentration Treatment Conditions Effect on p-ERK1/2 Citation
MKN-28 0.2 mM 2h pretreatment, cultured at pH 5.4 Complete inhibition [2][3][4]
KATO III 0.2 mM 2h pretreatment, cultured at pH 5.4 No significant effect [2][3][4]
MKN-45 0.2 mM 2h pretreatment, cultured at pH 5.4 No significant effect [2][3][4]

| AGS | 0.2 mM | 2h pretreatment, various pH (7.4, 6.4, 5.4) | Suppression |[3][4] |

Experimental Protocols

This section provides a generalized workflow and detailed methodologies for key experiments used to elucidate this compound's effects on cellular signaling.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation CellCulture 1. Cell Culture (e.g., AGS, BGC823) RabeprazoleTreatment 2. This compound Treatment (Varying concentrations & times) CellCulture->RabeprazoleTreatment CellHarvest 3. Cell Harvesting / Lysate Prep RabeprazoleTreatment->CellHarvest Viability Cell Viability (Trypan Blue) CellHarvest->Viability Apoptosis Apoptosis (Annexin V / PI) CellHarvest->Apoptosis Protein Protein Expression & Phosphorylation (Western Blot) CellHarvest->Protein Gene Gene Expression (qPCR) CellHarvest->Gene Pyroptosis Pyroptosis (LDH Assay) CellHarvest->Pyroptosis TF_Binding TF Binding (ChIP, Luciferase) CellHarvest->TF_Binding Quantification Quantification & Statistical Analysis Viability->Quantification Apoptosis->Quantification Protein->Quantification Gene->Quantification Pyroptosis->Quantification TF_Binding->Quantification Pathway Pathway Mapping & Conclusion Quantification->Pathway

Caption: General experimental workflow for assessing this compound's effects. (Max-width: 760px)
Cell Culture and Treatment

  • Cell Lines: Human gastric cancer cell lines (e.g., AGS, KATO III, MKN-28, MKN-45) and non-cancerous gastric epithelial cells (e.g., GES-1) are commonly used.[5]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments investigating pH-dependent effects, media is adjusted to specific pH values (e.g., 7.4, 6.4, 5.4).[3][5]

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at specified concentrations (e.g., 0.2 mM) for various durations (e.g., 16, 24, 72 hours) depending on the assay.[3][5]

Cell Viability Assay (Dye Exclusion)
  • Harvest cells by trypsinization and centrifugation.

  • Resuspend the cell pellet in phosphate-buffered saline (PBS).

  • Mix a small volume of the cell suspension with an equal volume of Trypan Blue stain (e.g., 0.4%).

  • Load the mixture onto a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate cell viability as: (Number of viable cells / Total number of cells) × 100.[5]

Apoptosis Analysis (Annexin V-FITC / PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17][18][19]

  • Harvest treated and control cells (1-5 x 10^5 cells) and wash with cold PBS.

  • Resuspend cells in 100 µL of 1X Binding Buffer.[18]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[19]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Analyze the samples immediately by flow cytometry. Viable cells are Annexin V- & PI-negative; early apoptotic cells are Annexin V-positive & PI-negative; late apoptotic/necrotic cells are Annexin V- & PI-positive.

Western Blot for Protein Phosphorylation (p-ERK)

This technique is used to detect specific proteins and their phosphorylation status.[2][20][21][22][23][24]

  • Lyse harvested cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-Phospho-ERK1/2).[20]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total ERK) to confirm equal loading.[21]

Pyroptosis Assessment (LDH Release Assay)

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is rapidly released into the culture supernatant upon loss of membrane integrity, a hallmark of pyroptosis.[12]

  • Culture cells and treat with this compound as described.

  • Collect the cell culture supernatant at the end of the treatment period.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance of the reaction product on a plate reader.

  • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with detergent).

Conclusion and Future Directions

The evidence strongly indicates that this compound's biological activities extend far beyond its function as a proton pump inhibitor. Its ability to modulate critical signaling pathways such as ERK1/2 and STAT3, shift immune cell phenotypes, and induce programmed cell death in cancer cells highlights its potential for repositioning as a therapeutic agent in oncology and inflammatory diseases. The cell-specific nature of these effects, as seen in the differential inhibition of p-ERK1/2, underscores the need for further research to identify biomarkers that could predict patient response. Future studies should focus on elucidating the precise molecular interactions between this compound and its off-targets and validating these findings in preclinical and clinical settings to fully harness its therapeutic potential.

References

Rabeprazole's Role in Modulating Ferroptosis in Gastric Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the role of rabeprazole, a proton pump inhibitor, in modulating ferroptosis in gastric cells. The information presented is based on current scientific literature and is intended to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction to Ferroptosis and its Relevance in Gastric Cells

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] It is distinct from other forms of programmed cell death, such as apoptosis, in its morphology, biochemistry, and genetics. Key features of ferroptosis include mitochondrial shrinkage and increased mitochondrial membrane density. The process is centrally regulated by the glutathione peroxidase 4 (GPX4) enzyme, which, with its cofactor glutathione (GSH), is a crucial scavenger of lipid peroxides.[1][2]

In the context of gastric health, particularly in conditions like Helicobacter pylori infection and gastric intestinal metaplasia (a precancerous lesion), the modulation of ferroptosis is emerging as a significant area of research.[1][2] Understanding how existing drugs, such as this compound, influence this pathway could open new avenues for therapeutic intervention.

This compound-Induced Ferroptosis in Gastric Epithelial Cells

Recent studies have elucidated a novel mechanism by which this compound, a widely used medication for acid-related gastric conditions, can induce ferroptosis in gastric epithelial cells. This effect is particularly relevant in the context of alleviating gastric intestinal metaplasia.[1][2]

The PKA/CREB/GPX4 Signaling Axis

The core of this compound's pro-ferroptotic action lies in its ability to modulate the Protein Kinase A (PKA) and cAMP-response element binding protein (CREB) signaling pathway, which in turn regulates the expression of GPX4.[1][2]

The signaling cascade proceeds as follows:

  • This compound inhibits PKA signaling: this compound treatment has been shown to disrupt the interaction between PKA and CREB.[1][2]

  • Decreased CREB Phosphorylation and Nuclear Translocation: This disruption leads to a reduction in the phosphorylation of CREB and inhibits its translocation into the nucleus.[1][2]

  • Reduced GPX4 Transcription: In the nucleus, phosphorylated CREB normally binds to the promoter region of the GPX4 gene, promoting its transcription. The inhibition of CREB activity by this compound leads to decreased binding to the GPX4 promoter and a subsequent reduction in GPX4 mRNA and protein levels.[1][2]

  • Induction of Ferroptosis: The downregulation of GPX4, a key anti-ferroptotic enzyme, results in an accumulation of lipid reactive oxygen species (ROS) and the induction of ferroptosis.[1][2]

This pathway is visually represented in the following signaling pathway diagram.

Rabeprazole_Ferroptosis_Pathway This compound-Induced Ferroptosis Signaling Pathway cluster_cyto Cytoplasm cluster_nucleus Nucleus This compound This compound PKA PKA This compound->PKA   Inhibits CREB_cyto CREB (Cytoplasm) PKA->CREB_cyto Phosphorylates pCREB_cyto p-CREB (Cytoplasm) pCREB_nucleus p-CREB (Nucleus) pCREB_cyto->pCREB_nucleus Nuclear Translocation GPX4_promoter GPX4 Promoter pCREB_nucleus->GPX4_promoter Binds to & Activates GPX4_mRNA GPX4 mRNA GPX4_promoter->GPX4_mRNA Transcription GPX4_protein GPX4 Protein GPX4_mRNA->GPX4_protein Translation Lipid_ROS Lipid ROS Accumulation GPX4_protein->Lipid_ROS   Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: this compound-induced ferroptosis signaling pathway in gastric cells.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the effect of this compound on markers of ferroptosis and intestinal metaplasia in gastric cancer cell lines (BGC823 and AGS).[1]

Table 1: Effect of this compound on Markers of Intestinal Metaplasia

MarkerCell LineTreatmentFold Change (vs. Control)
CDX2 mRNA BGC823This compound (100 µM)~0.5
AGSThis compound (100 µM)~0.4
MUC2 mRNA BGC823This compound (100 µM)~0.3
AGSThis compound (100 µM)~0.2
CDX2 Protein BGC823This compound (100 µM)~0.4
AGSThis compound (100 µM)~0.3
MUC2 Protein BGC823This compound (100 µM)~0.2
AGSThis compound (100 µM)~0.2

Table 2: Effect of this compound on Ferroptosis Markers

MarkerCell LineTreatmentFold Change (vs. Control)
ROS Level BGC823This compound (100 µM)~2.5
AGSThis compound (100 µM)~2.0
GPX4 mRNA BGC823This compound (100 µM)~0.4
AGSThis compound (100 µM)~0.3
GPX4 Protein BGC823This compound (100 µM)~0.3
AGSThis compound (100 µM)~0.2

Table 3: Effect of Ferrostatin-1 on this compound-Induced Changes

MarkerCell LineTreatmentFold Change (vs. This compound alone)
CDX2 Protein BGC823This compound + Ferrostatin-1 (10 µM)~2.0
MUC2 Protein BGC823This compound + Ferrostatin-1 (10 µM)~3.0
Cell Viability BGC823This compound + Ferrostatin-1 (10 µM)~1.5

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the context of this compound-induced ferroptosis.

Cell Culture and Treatments
  • Cell Lines: Human gastric cancer cell lines BGC823 and AGS are commonly used.[1]

  • Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a final concentration of 100 µM for 48 hours.[1][3]

  • Ferrostatin-1 Treatment: The ferroptosis inhibitor, Ferrostatin-1, is used at a concentration of 10 µM and is typically added 1 hour before this compound treatment.[1]

Western Blotting

This technique is used to detect and quantify the protein levels of GPX4, CDX2, MUC2, CREB, and phosphorylated CREB.

Western_Blot_Workflow Western Blotting Workflow start Start: Cell Lysate Preparation protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-GPX4, anti-pCREB) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis end End: Protein Quantification Results analysis->end

Caption: A generalized workflow for Western blotting analysis.

  • Protocol:

    • Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred to a PVDF membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting the proteins of interest.

    • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent and visualized.

    • Analysis: Band intensities are quantified using densitometry software.

Real-Time Quantitative PCR (qPCR)

qPCR is used to measure the mRNA expression levels of GPX4, CDX2, and MUC2.

  • Protocol:

    • RNA Extraction: Total RNA is extracted from cells using a suitable kit.

    • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

    • qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix with specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

    • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular accumulation of ROS, a hallmark of ferroptosis.

  • Protocol:

    • Cell Seeding: Cells are seeded in a multi-well plate.

    • Treatment: Cells are treated with this compound as described above.

    • Staining: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • Detection: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.

Luciferase Reporter Assay

This assay is used to determine the transcriptional activity of the GPX4 promoter.

  • Protocol:

    • Plasmid Construction: A luciferase reporter plasmid containing the GPX4 promoter region is constructed.

    • Transfection: Cells are co-transfected with the GPX4 promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • Treatment: Cells are treated with this compound.

    • Lysis and Measurement: Cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

    • Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the binding of the CREB transcription factor to the GPX4 promoter.

ChIP_Assay_Workflow Chromatin Immunoprecipitation (ChIP) Assay Workflow start Start: Cross-linking (Formaldehyde) lysis Cell Lysis start->lysis sonication Chromatin Shearing (Sonication) lysis->sonication immunoprecipitation Immunoprecipitation (with anti-CREB antibody) sonication->immunoprecipitation washing Washing immunoprecipitation->washing elution Elution washing->elution reverse_crosslink Reverse Cross-linking elution->reverse_crosslink dna_purification DNA Purification reverse_crosslink->dna_purification qpcr qPCR Analysis (with GPX4 promoter primers) dna_purification->qpcr end End: Quantification of CREB binding qpcr->end

References

An In-depth Technical Guide to the Non-enzymatic Metabolism Pathway of Rabeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a second-generation proton pump inhibitor (PPI), is widely prescribed for the management of acid-related gastrointestinal disorders. While the enzymatic metabolism of this compound via cytochrome P450 (CYP) isoenzymes, primarily CYP2C19 and CYP3A4, is well-documented, a significant portion of its biotransformation occurs through a non-enzymatic pathway.[1][2] This non-enzymatic route is of particular interest as it contributes to a lower potential for drug-drug interactions compared to other PPIs whose clearance is more heavily reliant on the polymorphic CYP2C19 enzyme.[2] This technical guide provides a comprehensive overview of the non-enzymatic metabolism of this compound, focusing on the chemical transformations, resulting products, and the experimental methodologies used to study these pathways.

Core Non-Enzymatic Metabolic Pathway

The principal non-enzymatic metabolic pathway for this compound is its chemical reduction to this compound thioether, also known as this compound sulfide.[2][3][4] This conversion is predominantly an acid-catalyzed degradation process, highlighting the inherent instability of this compound in acidic environments.[2][5][6] The thioether metabolite is considered an active metabolite of this compound.[7]

Chemical Transformation

The conversion of this compound to its thioether derivative involves the reduction of the sulfoxide group. This reaction is facilitated by the acidic conditions found in the parietal cell canaliculi, the site of this compound's therapeutic action. The acidic environment promotes a chemical rearrangement and subsequent reduction to the thioether form.

Forced Degradation Studies and Identification of Non-Enzymatic Degradants

To comprehensively understand the non-enzymatic degradation of this compound, forced degradation studies are conducted under various stress conditions as stipulated by the International Conference on Harmonization (ICH) guidelines.[2][8] These studies expose this compound to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products that could form during its shelf life or under physiological conditions.

Under these stressed conditions, a variety of non-enzymatic degradation products have been identified in addition to this compound thioether. These include this compound sulfone (primarily formed enzymatically but also observed in oxidative stress studies), and other molecules resulting from the cleavage and rearrangement of the this compound structure.[2][8][9]

Quantitative Data on this compound Degradation

The stability of this compound is highly dependent on pH, with rapid degradation occurring in acidic media.[10] The degradation typically follows first-order kinetics.[11] The following tables summarize quantitative data from forced degradation studies, illustrating the extent of this compound degradation and the formation of its major non-enzymatic products under various stress conditions.

Stress ConditionReagents and Conditions% Degradation of this compoundMajor Degradation Products FormedReference
Acid Hydrolysis 0.1 M HCl at 60°C for 45 minSignificantThis compound Thioether and others[2]
Base Hydrolysis 0.5 M NaOH at 60°C for 2 hSignificantImpurity-5 (2.41%) and others[2]
Oxidative Degradation 1% H₂O₂ at room temperature for 30 minSignificantThis compound Sulfone (Impurity-4, 3.27%)[2]
Thermal Degradation 105°C for 18 hSignificantImpurity-7 (0.52%) and others[2]
Hydrolytic Degradation (Water) Water at 60°C for 3 hSignificantImpurity-6 (2.01%)[2]
Photolytic Degradation Exposure to lightStable-[2]
pHTemperature (°C)Rate Constant (k) (h⁻¹)Reference
6.8370.75[12]
6.8602.78[12]
3-11Not SpecifiedpH-dependent[13]
Various25 (extrapolated)Follows first-order kinetics[11]

Experimental Protocols

Forced Degradation Study Protocol (as per ICH Guidelines)

This protocol outlines the general procedure for conducting forced degradation studies on this compound to identify its non-enzymatic degradation products.

a. Acid Degradation:

  • Transfer tablet powder equivalent to 25 mg of this compound sodium into a 50 mL volumetric flask.

  • Add 10 mL of diluent and 3 mL of 0.1 M HCl.

  • Mix thoroughly to dissolve the contents.

  • Place the flask in a water bath at 60°C for 45 minutes.[2]

  • After the specified time, remove the flask and allow it to cool to room temperature.

  • Neutralize the solution by adding 3 mL of 0.1 M NaOH.

  • Make up the volume to 50 mL with the diluent and mix well.

  • Analyze the sample using a stability-indicating HPLC method.

b. Base Degradation:

  • Transfer tablet powder equivalent to 25 mg of this compound sodium into a 50 mL volumetric flask.

  • Add 10 mL of diluent and 5 mL of 0.5 M NaOH.

  • Mix thoroughly to dissolve the contents.

  • Place the flask in a water bath at 60°C for 2 hours.[2]

  • After the specified time, remove the flask and allow it to cool to room temperature.

  • Neutralize the solution by adding 5 mL of 0.5 M HCl.

  • Make up the volume to 50 mL with the diluent and mix well.

  • Analyze the sample using a stability-indicating HPLC method.

c. Oxidative Degradation:

  • Transfer tablet powder equivalent to 25 mg of this compound sodium into a 50 mL volumetric flask.

  • Add 10 mL of diluent and 3 mL of 1% hydrogen peroxide.[2]

  • Mix thoroughly to dissolve the contents.

  • Keep the flask at room temperature for 30 minutes.

  • After the specified time, make up the volume to 50 mL with the diluent and mix well.

  • Analyze the sample using a stability-indicating HPLC method.

d. Thermal Degradation:

  • Place tablet powder equivalent to 25 mg of this compound sodium in a hot air oven at 105°C for 18 hours.[2]

  • After the specified time, remove the sample and allow it to cool to room temperature.

  • Dissolve the sample in 35 mL of diluent and dilute to 50 mL with the diluent.

  • Analyze the sample using a stability-indicating HPLC method.

HPLC Method for the Analysis of this compound and its Degradation Products

This protocol describes a typical reversed-phase HPLC method for the separation and quantification of this compound and its non-enzymatic degradation products.

  • Chromatographic System:

    • Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 μm).[2]

    • Mobile Phase:

      • Solvent A: A mixture of 0.025 M KH₂PO₄ buffer and 0.1% triethylamine in water (pH 6.4) and acetonitrile in a 90:10 v/v ratio.[2]

      • Solvent B: A mixture of acetonitrile and water in a 90:10 v/v ratio.[2]

    • Gradient Elution: A suitable gradient program to ensure the separation of all components.

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 280 nm.[2]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare the degraded samples as described in the forced degradation protocol.

    • Filter the final solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Visualizations

Non-enzymatic Degradation Pathway of this compound

G This compound This compound thioether This compound Thioether (Sulfide) This compound->thioether  Non-enzymatic Reduction (Acid-catalyzed) sulfone This compound Sulfone This compound->sulfone Oxidative Stress other_degradants Other Degradation Products This compound->other_degradants  Hydrolysis (Acid/Base), Thermal Stress G cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC/LC-MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal Degradation thermal->analysis start This compound Drug Substance/ Product start->acid start->base start->oxidation start->thermal identification Characterization of Degradation Products analysis->identification pathway Elucidation of Degradation Pathway identification->pathway

References

Rabeprazole's Potential Off-Target Effects in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a second-generation proton pump inhibitor (PPI), is widely prescribed for the management of acid-related gastrointestinal disorders. Its primary mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase (the proton pump) in parietal cells, leading to a profound and sustained reduction in gastric acid secretion.[1][2][3][4][5] However, a growing body of preclinical evidence reveals that this compound exerts a range of "off-target" effects, independent of its acid-suppressing properties, particularly in cellular models of cancer. These non-canonical activities have sparked interest in repurposing this compound as an adjunct in anticancer therapies.

This technical guide provides an in-depth exploration of the key off-target effects of this compound observed in various cellular models. It summarizes quantitative data, details the experimental protocols used to elicit these findings, and visualizes the complex molecular pathways and workflows involved.

Inhibition of STAT3-Mediated Glycolysis in Gastric Epithelial Cells

One of the significant off-target effects of this compound is its ability to suppress cell proliferation by interfering with cancer cell metabolism. Studies in gastric epithelial cells have shown that this compound targets the STAT3/HK2 signaling axis, a critical pathway for regulating glycolysis.

This compound treatment was found to drastically reduce the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3), which in turn attenuates its translocation into the nucleus.[6] This prevents STAT3 from binding to the promoter of Hexokinase 2 (HK2), a key glycolytic enzyme, thereby repressing HK2 transcription.[6] The resulting inhibition of HK2-mediated glycolysis leads to decreased glucose uptake and lactate production, ultimately suppressing cell proliferation.[6]

Quantitative Data Summary
Cell LineTreatmentObserved EffectReference
BGC823 (Gastric Cancer)This compound (dose-dependent)- Reduced phosphorylation of STAT3- Attenuated STAT3 nuclear translocation- Suppressed HK2-mediated glycolysis- Decreased glucose uptake and lactate production- Inhibited cell proliferation[6]
Experimental Protocols
  • Cell Culture and Treatment: BGC823 human gastric cancer cells were cultured in appropriate media. For experimentation, cells were treated with varying concentrations of this compound for specified time periods to assess dose-dependent effects.

  • Western Blotting: To analyze protein expression and phosphorylation, whole-cell lysates were subjected to SDS-PAGE and transferred to PVDF membranes. Membranes were probed with primary antibodies against total STAT3, phosphorylated-STAT3 (p-STAT3), and HK2, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[6]

  • Quantitative PCR (qPCR): Total RNA was extracted from cells and reverse-transcribed into cDNA. qPCR was performed using specific primers for HK2 and a housekeeping gene (e.g., GAPDH) to quantify the relative mRNA expression levels of HK2 following this compound treatment.[6]

  • Luciferase Reporter Assay: To confirm the effect on HK2 transcription, cells were co-transfected with a luciferase reporter plasmid containing the HK2 promoter and a STAT3 expression vector. After this compound treatment, luciferase activity was measured to determine the transcriptional activity of the HK2 promoter.[6]

  • Chromatin Immunoprecipitation (ChIP) Assay: ChIP assays were performed to verify the binding of STAT3 to the HK2 promoter. BGC823 cells were treated with this compound, and chromatin was cross-linked and immunoprecipitated with an anti-STAT3 antibody. The co-precipitated DNA was then analyzed by qPCR using primers flanking the STAT3 binding site on the HK2 promoter.[6]

Signaling Pathway Diagram

G This compound This compound stat3_p STAT3 Phosphorylation This compound->stat3_p inhibits stat3_nuc STAT3 Nuclear Translocation stat3_p->stat3_nuc hk2_promoter Binding to HK2 Promoter stat3_nuc->hk2_promoter hk2_exp HK2 Gene Expression hk2_promoter->hk2_exp glycolysis Glycolysis hk2_exp->glycolysis proliferation Cell Proliferation glycolysis->proliferation

Caption: this compound inhibits STAT3-mediated glycolysis.

Attenuation of the ERK1/2 Signaling Pathway

Another well-documented off-target effect of this compound is the induction of apoptosis and reduction of cell viability in human gastric cancer cells through the inactivation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.[2][3][4][7]

Studies have demonstrated that this compound can significantly inhibit the phosphorylation of ERK1/2 in certain gastric cancer cell lines.[2][7] The ERK1/2 pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation. By inhibiting its activation, this compound effectively attenuates cancer cell viability and promotes programmed cell death. The antiproliferative effects of this compound were shown to be similar to those of PD98059, a known ERK1/2 inhibitor.[2][7]

Quantitative Data Summary
Cell LineTreatmentObserved EffectQuantitative ResultReference
AGS (Gastric Cancer)0.2 mM this compound for 72hInduction of Apoptosis72.21 ± 3.24% apoptosis rate (vs. 3.20 ± 0.26% in control)[1][2][7]
MKN-28 (Gastric Cancer)0.2 mM this compoundInhibition of ERK1/2 PhosphorylationComplete inhibition observed[2][4][7]
MKN-28 (Gastric Cancer)0.2 mM this compound for 16hReduction in Cell ViabilityMarked decrease in viability[2][4]
KATO III, MKN-45 (Gastric Cancer)0.2 mM this compoundInhibition of ERK1/2 PhosphorylationNo significant effect observed[2][4][7]
Experimental Protocols
  • Cell Lines and Culture: Four human gastric cancer cell lines (AGS, KATO III, MKN-28, MKN-45) and one non-cancer gastric cell line (GES-1) were used. Cells were cultured in standard media, sometimes at varying pH levels (e.g., 7.5, 6.5, 5.5) to simulate the tumor microenvironment.[2][7]

  • Cell Viability Assay: Cell viability was assessed using a dye exclusion assay with trypan blue. After treatment with this compound, cells were harvested, stained, and counted using a hemocytometer to distinguish viable from non-viable cells.[2]

  • Apoptosis Analysis: Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry. AGS cells were treated with 0.2 mM this compound for various time points (e.g., 72 hours), stained, and analyzed to determine the percentage of early and late apoptotic cells.[2][7]

  • Western Blot Analysis for ERK1/2 Phosphorylation: Gastric cancer cells were treated with 0.2 mM this compound. Cell lysates were then analyzed by Western blot using antibodies specific for total ERK1/2 and phosphorylated-ERK1/2 (p-ERK1/2) to assess the activation state of the pathway.[2][4][7]

Signaling Pathway Diagram

G cluster_erk ERK1/2 Pathway ERK ERK1/2 pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation viability Cancer Cell Viability pERK->viability promotes apoptosis Apoptosis pERK->apoptosis inhibits This compound This compound This compound->pERK inhibits

Caption: this compound inhibits the ERK1/2 signaling pathway.

Induction of Pyroptosis via the NLRP3 Inflammasome

Beyond apoptosis, this compound has been shown to induce pyroptosis, a highly inflammatory form of programmed cell death, in both lung and gastric cancer cells.[8][9] This effect is mediated by the activation of the NLRP3 inflammasome cascade.

The proposed mechanism involves this compound-induced accumulation of reactive oxygen species (ROS) and subsequent lysosomal damage.[8] This cellular stress triggers the assembly and activation of the NLRP3 inflammasome, a multiprotein complex consisting of NLRP3, ASC, and pro-caspase-1. The activated inflammasome leads to the cleavage and activation of Caspase-1, which in turn cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18, characteristic features of pyroptosis.[8][9][10]

Quantitative Data Summary
Cell Line/ModelTreatmentObserved EffectReference
Lung Cancer CellsThis compound (concentration-dependent)- Increased LDH release- Upregulation of GSDMD, NLRP3, cleaved-Caspase 1- Increased ROS levels- Aggravated lysosomal damage- Reduced autophagic flux[8]
Gastric Epithelial CellsThis compound- Inhibition of cell pyroptosis (in H. pylori context)- Decreased IL-1β and IL-18 secretion- Repression of ASC, NLRP3, and Caspase-1[9][10]
Lung Cancer MiceThis compound- Suppressed lung tumor growth- Promoted expression of GSDMD, NLRP3, and caspase-1[8]

Note: The effect of this compound on pyroptosis appears context-dependent. In lung cancer cells, it induces pyroptosis as an anti-tumor mechanism.[8] Conversely, in gastric epithelial cells stimulated by H. pylori, this compound inhibits pyroptosis, thereby reducing inflammation.[9]

Experimental Protocols
  • Pyroptosis Assessment: Pyroptosis was confirmed by observing typical cell morphology (swelling and ballooning) and by measuring the release of lactate dehydrogenase (LDH) into the culture medium using an LDH assay kit.[8][10]

  • Western Blotting: Expression levels of key pyroptosis-related proteins, including GSDMD, NLRP3, ASC, and cleaved-Caspase-1, were analyzed in cell lysates from this compound-treated cells.[8][10]

  • ROS Measurement: Intracellular ROS levels were quantified by flow cytometry using fluorescent probes such as DCFH-DA.[8]

  • Lysosomal Damage and Autophagic Flux: Lysosomal integrity was assessed, and autophagic flux was measured using flow cytometry-based assays, for instance, by using tandem fluorescent-tagged LC3 (mRFP-GFP-LC3).[8]

  • ELISA: The secretion of mature IL-1β and IL-18 into the cell culture supernatant was quantified using enzyme-linked immunosorbent assay (ELISA) kits.[10]

Signaling Pathway Diagram

G This compound This compound ros ROS Accumulation This compound->ros lysosome Lysosomal Damage This compound->lysosome nlrp3 NLRP3 Inflammasome Activation ros->nlrp3 lysosome->nlrp3 casp1 Caspase-1 Cleavage (Activation) nlrp3->casp1 gsdmd GSDMD Cleavage casp1->gsdmd pores GSDMD-N Pore Formation gsdmd->pores pyroptosis Pyroptosis (Cell Lysis + IL-1β/IL-18 Release) pores->pyroptosis G start Seed Gastric Cancer Cells (e.g., AGS) treat Treat with this compound (e.g., 0.2 mM for 72h) and Control (Vehicle) start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic Cell Population analyze->end

References

Methodological & Application

Application Notes and Protocols: Rabeprazole Dose-Response in Cultured Gastric Parietal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodology for studying the dose-response effects of rabeprazole on cultured gastric parietal cells. The protocols outlined below detail the isolation and primary culture of parietal cells, along with methods to quantify their acid secretion activity in response to this compound treatment.

Introduction

This compound is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (the proton pump) located on the secretory surface of gastric parietal cells.[1] Understanding the dose-dependent effects of this compound in a controlled in vitro environment using cultured primary parietal cells is crucial for preclinical drug development and mechanistic studies. These studies allow for a precise determination of the drug's potency and efficacy directly on its target cells, independent of systemic physiological factors. The primary endpoint for assessing parietal cell activity in vitro is the measurement of acid secretion, often quantified by the accumulation of a weak base such as [14C]aminopyrine.

Quantitative Data Presentation

The inhibitory effect of this compound on acid secretion in isolated parietal cells is dose-dependent. The following tables summarize key quantitative data regarding the potency of this compound in in vitro and in vivo models.

Table 1: In Vitro Potency of this compound on Parietal Cell Acid Secretion

ParameterValueCell/Tissue ModelNotes
IC5072 nMIsolated Parietal CellsThe half-maximal inhibitory concentration for H+/K+-ATPase activity.
IC50 Range59 nM - 360 nMIsolated Parietal CellsThis range reflects variations in experimental conditions and assays.

Data derived from studies on isolated parietal cells, which provide a close approximation for cultured cell responses.

Table 2: In Vivo Dose-Dependent Effects of this compound on Gastric Acid Secretion in Human Subjects

This compound DoseMedian Intragastric pH (after 7 days)Peptone-Stimulated Acid Secretion Rate (mmol/h, 23h after 7th dose)
5 mg4.92.4
10 mg6.22.6
20 mg6.60.6
40 mg6.90.8

This in vivo data from human studies provides a clinical context for the cellular effects of different this compound doses.[2]

Signaling Pathways

Histamine-Stimulated Acid Secretion and this compound Inhibition

Gastric acid secretion by parietal cells is primarily stimulated by histamine binding to H2 receptors on the cell surface. This initiates a signaling cascade that culminates in the activation and translocation of the H+/K+-ATPase to the apical membrane. This compound exerts its inhibitory effect by directly and irreversibly binding to this proton pump.

G cluster_0 Parietal Cell cluster_1 Secretory Canaliculus (Acidic) Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase_inactive H+/K+-ATPase (Inactive) PKA->H_K_ATPase_inactive Phosphorylates & Activates H_K_ATPase_active H+/K+-ATPase (Active) H_K_ATPase_inactive->H_K_ATPase_active Translocation to Membrane H+ Secretion H+ Secretion H_K_ATPase_active->H+ Secretion Pumps H+ into Lumen Rabeprazole_prodrug This compound (Prodrug) Rabeprazole_active Activated Sulfenamide Rabeprazole_prodrug->Rabeprazole_active Acid Activation Rabeprazole_active->H_K_ATPase_active Irreversibly Inhibits X->H+ Secretion Blocks

Caption: Signaling pathway of histamine-stimulated acid secretion and this compound's mechanism of action.

Experimental Protocols

Isolation and Primary Culture of Gastric Parietal Cells (Rabbit Model)

This protocol describes a method for obtaining a highly enriched population of parietal cells for primary culture.[3]

Materials:

  • New Zealand White rabbit

  • Collagenase solution

  • EDTA solution

  • Nycodenz gradient solution

  • Matrigel

  • Culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum, growth factors)

Procedure:

  • Tissue Preparation: Euthanize a rabbit and surgically remove the stomach. The gastric mucosa is stripped from the underlying muscle layers and minced.

  • Enzymatic Digestion: The minced tissue is incubated in a collagenase solution with gentle agitation to dissociate the gastric glands.

  • Cell Dispersion: The digested tissue is further treated with an EDTA solution to break up the glands into individual cells.

  • Parietal Cell Enrichment: The cell suspension is subjected to centrifugal elutriation and/or Nycodenz density gradient centrifugation to separate parietal cells from other cell types based on their size and density. Purity of >95% can be achieved.

  • Cell Culture: The enriched parietal cells are plated on Matrigel-coated culture dishes in a suitable culture medium and maintained in a humidified incubator at 37°C with 5% CO2. Cells can be maintained for at least one week.

[14C]Aminopyrine Uptake Assay for Acid Secretion

This assay provides a quantitative measure of acid production in cultured parietal cells by measuring the accumulation of the radiolabeled weak base, [14C]aminopyrine, in acidic spaces.

Materials:

  • Cultured parietal cells on Matrigel-coated plates

  • [14C]Aminopyrine

  • Histamine (or other secretagogues)

  • This compound solutions of varying concentrations

  • Scintillation fluid and counter

Procedure:

  • Cell Stimulation: The cultured parietal cells are first stimulated with a secretagogue, typically histamine (e.g., 100 µM), to induce acid secretion.

  • This compound Treatment: Cells are incubated with varying concentrations of this compound for a predetermined period.

  • [14C]Aminopyrine Incubation: [14C]Aminopyrine is added to the culture medium, and the cells are incubated to allow for its accumulation in the acidic canaliculi.

  • Cell Lysis and Scintillation Counting: The incubation is stopped, and the cells are washed and lysed. The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: The accumulation of [14C]aminopyrine is expressed as a ratio relative to a control (histamine-stimulated cells without this compound). A dose-response curve is generated by plotting the percentage of inhibition of aminopyrine uptake against the logarithm of the this compound concentration.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for conducting a this compound dose-response study in cultured parietal cells.

G cluster_0 Cell Preparation cluster_1 Experiment cluster_2 Data Analysis A Isolate Gastric Mucosa B Enzymatic Digestion A->B C Enrich Parietal Cells B->C D Culture on Matrigel C->D E Stimulate with Histamine D->E F Add this compound (Dose Range) E->F G Add [14C]Aminopyrine F->G H Incubate G->H I Lyse Cells & Measure Radioactivity H->I J Calculate % Inhibition I->J K Generate Dose-Response Curve J->K L Determine IC50 K->L

Caption: Experimental workflow for this compound dose-response studies in cultured parietal cells.

References

Application Notes: Assessing the Cytotoxicity of Rabeprazole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rabeprazole, a second-generation proton pump inhibitor (PPI), is primarily used to reduce gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Emerging evidence has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic and antiproliferative effects across various cancer cell lines, including gastric, lung, and breast cancer.[3][4][5] The anti-neoplastic properties of this compound are attributed to its ability to disrupt pH homeostasis in cancer cells by inhibiting vacuolar-type H+-ATPases (V-ATPases). This disruption interferes with critical cellular processes such as autophagic flux and activates apoptotic or pyroptotic cell death pathways.[4][6] Consequently, robust and reproducible methods are required to quantify this compound's cytotoxic effects, making cell viability and apoptosis assays indispensable tools for its pre-clinical evaluation.

These application notes provide an overview and detailed protocols for commonly employed assays to measure the cytotoxicity of this compound in cancer cell lines.

Quantitative Data Summary

The cytotoxic effects of this compound have been documented in several cancer cell lines. The following table summarizes key findings from published studies.

Cancer Cell LineThis compound ConcentrationTreatment DurationAssay UsedObserved Effect
AGS (Gastric)0.2 mM72 hoursAnnexin V-FITC/PIApoptosis rate of 72.21% (vs. 3.20% in control)[2][3][7]
MKN-28 (Gastric)0.2 mM16 hoursDye ExclusionMarked decrease in cell viability[2][3][8][9]
KATO III (Gastric)0.2 mM16 hoursDye ExclusionAttenuated cell viability[8]
MKN-45 (Gastric)0.2 mM16 hoursDye ExclusionAttenuated cell viability[8]
Lung Cancer Cells Concentration-dependentNot SpecifiedCCK-8, LDH ReleaseSuppressed cell proliferation and induced pyroptosis[4]
BT-20 (Breast)Not Specified96 hoursMTT AssayReduced cell viability[5]
MCF-7 (Breast)Not Specified96 hoursMTT AssayReduced cell viability[5]

Experimental Protocols & Workflows

A typical experimental workflow for evaluating this compound's cytotoxicity involves culturing cancer cells, treating them with various concentrations of the drug, and subsequently performing cell viability and apoptosis assays.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Data Interpretation A Select & Culture Cancer Cell Lines B Prepare this compound Stock & Working Solutions C Seed Cells into Multi-well Plates B->C D Treat Cells with this compound (Dose-Response & Time-Course) C->D E Cell Viability Assay (e.g., MTT) D->E F Apoptosis Assay (e.g., Annexin V/PI) D->F G Calculate IC50 Values & Plot Dose-Response Curves E->G H Quantify Apoptotic vs. Necrotic Cell Populations F->H

General workflow for this compound cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12][13]

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[13] Incubate overnight at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well for a final concentration of approximately 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[12][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix gently on an orbital shaker for 15 minutes.[13]

  • Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Annexin V-FITC/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic or necrotic cells where membrane integrity is lost.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating cells with this compound for the desired time, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[15]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[15]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[15]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G A Harvest Treated & Control Cells (Adherent + Floating) B Wash Cells 2x with Cold PBS A->B C Resuspend in 1X Binding Buffer (~1x10^6 cells/mL) B->C D Add Annexin V-FITC & PI C->D E Incubate 15 min at RT in Dark D->E F Add 400 µL 1X Binding Buffer E->F G Analyze by Flow Cytometry (within 1 hour) F->G H Data Interpretation: - Viable (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic (AV+/PI+) G->H

Workflow for the Annexin V/PI apoptosis detection assay.

Signaling Pathways Modulated by this compound

This compound's cytotoxic mechanism in cancer cells involves the inhibition of V-ATPases, which are crucial for maintaining the acidic microenvironment of organelles and the high glycolytic rate of tumors.[6] Inhibition of these proton pumps leads to intracellular acidification and disrupts downstream signaling. One key pathway affected is the ERK1/2 signaling cascade, where this compound has been shown to inhibit the phosphorylation of ERK1/2, a critical regulator of cell proliferation and survival.[1][3][9] This inhibition ultimately promotes apoptosis.

G cluster_membrane Cell Membrane cluster_cell Intracellular Signaling vatpase V-ATPase Proton Pump erk p-ERK1/2 vatpase->erk Inhibition This compound This compound This compound->vatpase Inhibition prolif Cell Proliferation & Survival erk->prolif apop Apoptosis prolif->apop

This compound-induced apoptotic signaling pathway.

References

Application Notes and Protocols for Studying Rabeprazole's Effect on GERD in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing rat models of Gastroesophageal Reflux Disease (GERD) to evaluate the therapeutic efficacy of Rabeprazole, a proton pump inhibitor (PPI). The included methodologies, data presentation formats, and visual diagrams are designed to facilitate reproducible and robust preclinical studies.

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of gastric contents into the esophagus, leading to symptoms and complications. Animal models are indispensable for investigating the pathophysiology of GERD and for the preclinical assessment of novel therapeutics. Rodent models, particularly rats, are widely used due to their anatomical and physiological similarities to humans in the context of this disease, as well as their cost-effectiveness and ease of handling. This compound is a potent PPI that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][2] These protocols detail the surgical induction of GERD in rats and the subsequent administration of this compound to assess its protective and therapeutic effects.

Animal Models of GERD

Surgically induced GERD in rats is a common approach to mimic the chronic acid exposure seen in human GERD. Two frequently employed models are the pylorus and forestomach ligation model for acute studies, and the more chronic reflux esophagitis model involving partial obstruction.

Experimental Protocols

Protocol 1: Acute Reflux Esophagitis Model (Pylorus and Forestomach Ligation)

This model is suitable for studying the acute effects of acid reflux on the esophageal mucosa.

  • Animal Preparation:

    • Use male Wistar rats (200-250g).

    • Fast the rats for 24 hours prior to surgery, with free access to water.

    • Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal pentobarbital sodium at 50 mg/kg).[3]

  • Surgical Procedure:

    • Make a midline abdominal incision of approximately 2 cm to expose the stomach.

    • Carefully ligate the pylorus at the junction with the duodenum using a 2-0 silk suture.

    • Identify the transitional region between the forestomach (non-glandular) and the corpus (glandular portion).

    • Ligate this transitional region with a 2-0 silk suture.[1][4] This procedure allows the accumulation of gastric acid, which can then reflux into the esophagus.

  • Post-Operative Care and Observation:

    • Suture the abdominal incision in layers.

    • Allow the animals to recover in a temperature-controlled environment.

    • The experimental endpoint is typically 3-5 hours post-ligation, after which the animals are euthanized for tissue collection.

Protocol 2: Chronic Reflux Esophagitis Model

This model is designed to study the long-term effects of GERD and the efficacy of chronic drug administration.

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats (8-week-old).

    • Acclimatize the animals for at least one week with free access to food and water.

    • Fast the rats for 24 hours before surgery.

    • Anesthetize the animals as described in Protocol 1.

  • Surgical Procedure:

    • Perform a 2 cm midline incision in the upper abdomen.

    • Ligate the border between the forestomach and the glandular portion (limiting ridge) with a 2-0 silk tie.

    • To create a partial obstruction and induce chronic reflux, wrap the duodenum near the pyloric ring with a 2-mm-wide piece of an 18-Fr Nélaton catheter.

    • To prevent dislodgement, suture the edge of the catheter to the serosa of the pylorus using a 5-0 nylon thread.[4]

  • Post-Operative Care and Observation:

    • Close the abdominal wall.

    • Provide appropriate post-operative analgesia as per institutional guidelines.

    • House the animals individually and monitor for recovery. The study duration can range from days to several weeks.

This compound Administration Protocol

  • Drug Preparation:

    • Dissolve this compound sodium in a suitable vehicle, such as 0.9% physiological saline.[5]

  • Dosing and Administration:

    • A commonly used effective dose of this compound in rat models of GERD is 30 mg/kg/day .[6][7][8]

    • The preferred route of administration for consistent bioavailability is intraperitoneal (i.p.) injection .[6][8]

    • For chronic studies, administer this compound once daily, starting from a predetermined time point post-surgery (e.g., day 7) and continuing for the duration of the study (e.g., 2 weeks).[6][8]

Data Collection and Analysis

1. Macroscopic and Microscopic Lesion Scoring:

  • At the end of the experiment, euthanize the animals and carefully dissect the esophagus.

  • Open the esophagus longitudinally to expose the mucosa.

  • Score the macroscopic lesions based on a predefined scale (see Table 1).

  • For microscopic analysis, fix the esophageal tissue in 10% neutral-buffered formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E).

  • Evaluate histological changes such as basal cell hyperplasia, papillary elongation, inflammatory cell infiltration, and erosion (see Table 2).

2. Measurement of Inflammatory Markers:

  • Homogenize esophageal tissue samples to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.

  • Immunohistochemistry can be performed on tissue sections to assess the expression of markers like COX-2.

3. Esophageal pH Monitoring:

  • In terminal experiments, a micro-pH probe can be inserted into the lower esophagus to record the pH for a defined period before tissue collection.

Data Presentation

Quantitative data should be summarized in tables to allow for clear comparison between treatment groups.

Table 1: Macroscopic Esophageal Lesion Score

ScoreDescription of Lesion
0No visible lesions
1Hyperemia
2One or two small erosions
3Multiple small erosions
4Large, confluent erosions or ulcers

Table 2: Histological Scoring of Esophagitis

ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Basal Cell Hyperplasia <15% of epithelial thickness15-30%31-50%>50%
Papillary Elongation <50% of epithelial thickness50-75%>75%Papillae reaching the surface
Inflammatory Infiltration AbsentScattered inflammatory cellsModerate infiltrationDense infiltration
Erosion/Ulceration AbsentPresent--

Table 3: Efficacy of this compound in a Chronic Rat GERD Model

ParameterControl Group (Saline)This compound Group (30 mg/kg)p-valueReference
Macroscopic Ulcer Score 3.8 ± 0.51.2 ± 0.3<0.05[6][8]
Microscopic Ulcer Length (mm) 4.5 ± 0.71.5 ± 0.4<0.05[6][8]
COX-2 Expression HighMarkedly Inhibited<0.05[6][8]
Incidence of Barrett's Metaplasia 100% (23/23)65% (11/17)<0.05[5]
Incidence of Esophageal Cancer 74% (17/23)29% (5/17)<0.05[5]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in GERD pathophysiology and the experimental design.

GERD_Pathophysiology Refluxate Gastric Refluxate (Acid, Pepsin, Bile) Mucosal_Damage Esophageal Mucosal Damage Refluxate->Mucosal_Damage exposure Inflammation Inflammation Mucosal_Damage->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammation->Cytokines release of Complications Complications (Erosion, Ulceration, Barrett's Esophagus) Inflammation->Complications Cytokines->Mucosal_Damage exacerbates This compound This compound Proton_Pump H+/K+-ATPase (Proton Pump) This compound->Proton_Pump inhibits Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion mediates Acid_Secretion->Refluxate contributes to

Caption: Pathophysiology of GERD and this compound's mechanism of action.

Experimental_Workflow Start Start: Acclimatize Rats Fasting 24h Fasting Start->Fasting Surgery Surgical GERD Induction (e.g., Ligation Model) Fasting->Surgery Grouping Randomize into Groups (Control vs. This compound) Surgery->Grouping Treatment_Control Administer Vehicle (Saline) Grouping->Treatment_Control Control Treatment_this compound Administer this compound (30 mg/kg, i.p.) Grouping->Treatment_this compound Treatment Observation Chronic Observation Period (e.g., 2-4 weeks) Treatment_Control->Observation Treatment_this compound->Observation Endpoint Endpoint: Euthanasia & Tissue Collection Observation->Endpoint Analysis Data Analysis: - Macroscopic/Microscopic Scoring - Inflammatory Markers - pH Measurement Endpoint->Analysis

Caption: Experimental workflow for evaluating this compound in a chronic GERD rat model.

References

Application Notes and Protocols for Chiral Separation of Rabeprazole Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rabeprazole, a proton pump inhibitor, is a chiral molecule that exists as two enantiomers, (R)-rabeprazole and (S)-rabeprazole.[1] These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug development and quality control.[1] High-performance liquid chromatography (HPLC) is a powerful technique for the enantioselective analysis of chiral compounds like this compound.[2] This document provides detailed application notes and protocols for the separation of this compound enantiomers using various chiral stationary phases (CSPs) and mobile phase compositions.

Chromatographic Conditions for this compound Enantiomer Separation

The successful chiral separation of this compound enantiomers is highly dependent on the selection of the appropriate chiral stationary phase and the optimization of the mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown excellent enantioselectivity for a variety of chiral compounds. The table below summarizes the chromatographic conditions from several published methods.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Detection Wavelength (nm)
Chiralpak IC (150 x 4.6 mm, 5 µm)hexane:ethanol:ethylenediamine (30:70:0.05 v/v/v)Not Specified35Not Specified
Chiral CD-Ph0.5 M NaClO₄-acetonitrile (6:4, v/v)Not SpecifiedNot SpecifiedNot Specified
CHIRALPAK-AGPAcetonitrile and phosphate buffer (pH 6.0)Not SpecifiedNot Specified285
Chiral-HSAAcetonitrile-10 mmol L⁻¹ ammonium acetate (gradient elution)Not SpecifiedNot SpecifiedMS/MS
Chiralpak IC (150 mm x 4.6 mm, 5 μm)10 mM ammonium acetate with 0.2% acetic acid-acetonitrile (35:65, v/v)Not SpecifiedNot SpecifiedMS/MS

Quantitative Performance Data

The following table presents the quantitative performance data for the described HPLC methods, highlighting the efficiency and sensitivity of each approach.

Method ReferenceLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Resolution (Rs)
Chiralpak IC[1]Not Specified0.01 µg/mL0.03 µg/mL> 6.0
Chiral CD-Ph[3]5 - 1000 ng/mLNot Specified5 ng/mL (enantiomers), 10 ng/mL (metabolites)Not Specified
CHIRALPAK-AGP[4]38.4 - 576 µg/L (S-enantiomer)0.2 ng (S-enantiomer)0.56 ng (S-enantiomer)Not Specified
Chiralpak IC (LC-MS/MS)[5]0.500 - 400 ng/mLNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This section provides a detailed protocol for the enantiomeric separation of this compound using a Chiralpak IC column, a widely cited and effective method.

Objective: To separate and quantify the (R) and (S) enantiomers of this compound in a bulk drug substance or pharmaceutical formulation.

Materials:

  • This compound standard (racemic and individual enantiomers)

  • HPLC grade hexane

  • HPLC grade ethanol (200 proof, absolute)

  • Ethylenediamine

  • Chiralpak IC column (150 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing hexane, ethanol, and ethylenediamine in a ratio of 30:70:0.05 (v/v/v).

    • For example, to prepare 1 L of mobile phase, mix 300 mL of hexane, 700 mL of ethanol, and 0.5 mL of ethylenediamine.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.

  • Sample Preparation:

    • For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • For tablets, grind a representative number of tablets to a fine powder. Extract a portion of the powder equivalent to a single dose with the mobile phase, sonicate, and filter through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Equilibrate the Chiralpak IC column with the mobile phase at a constant temperature of 35 °C until a stable baseline is achieved.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the separation at a suitable UV wavelength (e.g., 285 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times obtained from the injection of individual enantiomer standards.

    • Calculate the resolution between the two enantiomer peaks. A resolution of greater than 1.5 indicates baseline separation.

    • Quantify the amount of each enantiomer in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Column Chiral Column HPLC->Column Injection Detector UV/MS Detector Column->Detector Separation Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report Chiral_Separation_Principle cluster_racemic Racemic Mixture cluster_csp Chiral Stationary Phase cluster_separated Separated Enantiomers R_enantiomer R CSP CSP R_enantiomer->CSP Interaction S_enantiomer S S_enantiomer->CSP Interaction R_separated R CSP->R_separated Differential Elution S_separated S CSP->S_separated

References

Application Notes and Protocols for Subcutaneous Administration of Rabeprazole in Rat Reflux Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing subcutaneous rabeprazole in rat models of gastroesophageal reflux disease (GERD). This document outlines the methodologies for inducing reflux esophagitis, preparing and administering this compound, and assessing its therapeutic efficacy.

Introduction

This compound is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] In preclinical research, rat models of reflux esophagitis are crucial for evaluating the efficacy of anti-reflux therapies. Subcutaneous administration of this compound offers a reliable method for ensuring consistent drug exposure in these models, bypassing potential variability in oral absorption.

Quantitative Data Summary

The following tables summarize the efficacy of subcutaneously administered this compound in various rat reflux models.

Table 1: Effect of Subcutaneous this compound on the Development of Esophageal Cancer and Barrett's Metaplasia in a Surgical Rat Reflux Model [3][4]

GroupTreatmentNumber of Animals (n)Incidence of Esophageal Cancer (%)Incidence of Barrett's Metaplasia (%)
ControlSaline (0.2 ml/100g)2374% (17/23)100% (23/23)
This compound1.5% this compound in Saline (0.2 ml/100g)1729% (5/17)65% (11/17)
Statistically significant difference (p < 0.05) compared to the control group.[3][4]

Table 2: Macroscopic and Microscopic Assessment of Reflux Esophagitis [5]

GroupTreatmentMacroscopic Ulcer ScoreMicroscopic Ulcer LengthCOX-2 Expression
ControlVehicle (physiological saline)Significantly higherSignificantly higherSignificantly increased
This compound30 mg/kg per day, intraperitoneallySignificantly reducedSignificantly reducedMarkedly inhibited
Note: While this study used intraperitoneal administration, the dosage is relevant for subcutaneous administration efficacy.[5]

Experimental Protocols

Induction of Reflux Esophagitis in Rats (Surgical Model)

This protocol describes a common surgical method to induce chronic acid reflux esophagitis in rats.[1]

Materials:

  • Sprague-Dawley or Wistar rats (female, ~280g)[5][6]

  • Anesthesia: Isoflurane[5]

  • Surgical instruments

  • 2-0 silk thread

  • 18Fr Nélaton catheter[1]

  • Gentamicin sulfate[6]

  • 5% glucose and sodium chloride solution[6]

  • Standard pellet diet

Procedure:

  • Animal Preparation: Acclimatize rats for 1-2 weeks with free access to water and normal chow.[5] Fast the rats for 24 hours before surgery, with free access to water.

  • Anesthesia: Anesthetize the rat using isoflurane inhalation (1.5% for induction, maintained at 0.5%).[5]

  • Surgical Incision: Make a 2-cm midline laparotomy incision in the upper abdomen.

  • Ligation and Stenosis:

    • Carefully ligate the transitional region between the forestomach and the glandular portion with a 2-0 silk thread.[1]

    • Wrap the duodenum near the pyloric ring with a 2-mm-wide piece of an 18-Fr Nélaton catheter to create a stenosis. Suture the catheter to the serosa of the pylorus with a 5-0 nylon thread to prevent dislodgement.[3]

  • Closure: Close the abdominal wall with 2-0 silk thread and the skin with an automatic suturing device.[3] Gentamicin sulfate can be dripped into the abdominal cavity before closure to prevent infection.[6]

  • Post-operative Care:

    • After awakening, provide a 5% glucose and sodium chloride solution.[6]

    • For the first 3 days post-surgery, provide a half-portion of the standard pellet diet, followed by a full diet.[6]

Preparation and Subcutaneous Administration of this compound

Materials:

  • This compound sodium

  • 0.9% physiological saline (sterile)

  • Sterile syringes and needles (21-27 gauge)[7]

  • 70% alcohol

Preparation of this compound Solution (1.5% w/v):

  • Dissolve this compound sodium in 0.9% physiological saline to a final concentration of 1.5% (w/v).[3]

  • Ensure the solution is sterile.

Subcutaneous Injection Procedure:

  • Restraint: Safely restrain the rat.

  • Injection Site: The most common injection site is the loose skin over the shoulders and neck.[7][8]

  • Injection:

    • Pinch and lift the skin at the injection site to form a "tent."[9]

    • Insert a sterile needle (bevel up) at the base of the tent, parallel to the animal's body.[7][9]

    • Aspirate to ensure the needle is not in a blood vessel. If blood appears, remove the needle and repeat in a different location.[9]

    • Inject the required volume of the this compound solution (e.g., 0.2 ml per 100 g body weight).[3]

  • Dosing Regimen: Administer the subcutaneous injection 3 days per week, starting 4 weeks post-surgery.[3]

Assessment of Esophagitis

Macroscopic Scoring:

  • At the end of the study period, euthanize the rats and excise the esophagus.

  • Score the macroscopic lesions based on a scale (e.g., 0-3), where 0 is a normal, glistening mucosal appearance, and higher scores indicate increasing severity of lesions, redness, erosion, or ulcers.[5]

Microscopic Assessment:

  • Fix the lower portion of the esophagus in 10% formalin solution and prepare paraffin sections.[5]

  • Stain the sections with hematoxylin and eosin (H&E).

  • Evaluate histopathological changes, such as increased thickness of the esophageal epithelium, elongation of the lamina propria papillae, and inflammatory cell infiltration.[1]

Esophageal pH Measurement:

  • At the end of the experiment, the pH of the lower esophagus can be measured using a pH meter to quantify the level of acid reflux.[5]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of the gastric H+/K+-ATPase.[1][2] In the acidic environment of the parietal cells, this compound is converted to its active sulfenamide form, which then forms a covalent bond with cysteine residues on the proton pump, leading to irreversible inhibition of acid secretion.[2]

Recent studies suggest that this compound may have effects beyond proton pump inhibition. For instance, it has been shown to attenuate the viability of human gastric cancer cells through the inactivation of the ERK1/2 signaling pathway.[10]

Visualizations

experimental_workflow cluster_model Rat Reflux Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment A Animal Preparation (Acclimatization & Fasting) B Anesthesia (Isoflurane) A->B C Surgical Procedure (Ligation & Stenosis) B->C D Post-operative Care C->D F Subcutaneous Administration (0.2 ml/100g, 3x/week) D->F E Preparation of This compound Solution (1.5%) E->F G Macroscopic Lesion Scoring F->G H Microscopic Analysis (H&E) F->H I Esophageal pH Measurement F->I

Caption: Experimental workflow for evaluating subcutaneous this compound in a rat reflux model.

rabeprazole_moa cluster_ppi Primary Mechanism: Proton Pump Inhibition cluster_erk Potential Secondary Mechanism: ERK1/2 Pathway Rabeprazole_inactive This compound (inactive prodrug) Acidic_Env Acidic Environment (Parietal Cell Canaliculi) Rabeprazole_inactive->Acidic_Env Rabeprazole_active Active Sulfenamide Form Acidic_Env->Rabeprazole_active Proton_Pump H+/K+ ATPase (Proton Pump) Rabeprazole_active->Proton_Pump Inhibition Inhibition Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Rabeprazole_erk This compound ERK ERK1/2 Phosphorylation Rabeprazole_erk->ERK Cell_Viability Cancer Cell Viability ERK->Cell_Viability

Caption: Mechanisms of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Rabeprazole Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of rabeprazole in acidic cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in standard cell culture medium?

This compound is a proton pump inhibitor that is highly susceptible to acid-catalyzed degradation.[1][2] Standard cell culture media, which is often slightly acidic or can become acidic due to cellular metabolism, can rapidly degrade this compound, compromising experimental results. The decomposition half-life of this compound sodium is less than 10 minutes in aqueous solutions with a pH below 3.0.[3]

Q2: What is the primary degradation product of this compound in acidic conditions?

In acidic environments, this compound is converted to its active sulfenamide form, which is the molecule that inhibits the H+/K+ ATPase. However, it can also degrade into other products, with the main degradation product being a thioether derivative.[4][5]

Q3: At what pH is this compound most stable?

This compound is significantly more stable in alkaline conditions.[1][6] To maintain its integrity in solution for in vitro studies, it is crucial to ensure the pH of the cell culture medium is maintained in a neutral to slightly alkaline range.

Q4: Can I use a standard CO2 incubator with this compound?

Yes, but with careful consideration of the buffering system in your media. Most cell culture media use a sodium bicarbonate buffer system that requires a specific CO2 concentration (typically 5-10%) to maintain a physiological pH of around 7.2-7.4.[7] It is essential to ensure your incubator's CO2 level is correctly calibrated for your media's bicarbonate concentration to prevent the medium from becoming acidic.

Q5: Are there alternative proton pump inhibitors that are more stable in acidic conditions?

Other proton pump inhibitors (PPIs) like omeprazole, lansoprazole, and pantoprazole are also acid-labile, though their degradation rates vary.[8] Pantoprazole has been reported to be more stable in mildly acidic conditions compared to other PPIs.[9] However, for experiments requiring a stable PPI in acidic conditions, it may be necessary to employ the stabilization strategies outlined in this guide or consider alternative non-PPI inhibitors of gastric acid secretion if the experimental design allows.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of this compound activity in the experiment. Degradation due to acidic cell culture medium.1. Adjust Media pH: Before adding to cells, adjust the pH of your complete media to 7.4-7.6 using sterile, cell-culture grade 1N NaOH. 2. Use a Buffered Medium: Supplement your medium with HEPES buffer (10-25 mM) to provide additional buffering capacity, especially for experiments conducted outside a CO2 incubator.[10][11] 3. Increase Bicarbonate Concentration: For cultures in a CO2 incubator, ensure the sodium bicarbonate concentration in your medium is appropriate for the CO2 level to maintain a stable physiological pH.[4][7]
Precipitation observed after adding this compound stock solution to the media. This compound solubility issues at the working concentration or interaction with media components.1. Prepare Fresh Stock Solutions: this compound is very soluble in DMSO.[12] Prepare fresh stock solutions in sterile DMSO immediately before use. 2. Pre-warm Media: Add the this compound stock to pre-warmed (37°C) media and mix gently but thoroughly. 3. Test Different Media Formulations: Some media components can affect drug stability.[13] If problems persist, consider testing a different basal medium.
High variability in experimental results between replicates. Inconsistent this compound concentration due to degradation during experimental setup.1. Work Quickly: Minimize the time this compound is in the prepared media before being added to the cells. 2. Prepare Media in Batches: For large experiments, prepare smaller batches of this compound-containing media immediately before they are needed rather than one large batch at the beginning. 3. Confirm Stability: Perform a stability study under your specific experimental conditions (see protocol below) to determine the actual rate of degradation.
Observed cytotoxicity not expected from this compound's known mechanism. Cytotoxicity from the alkaline agents used to stabilize the media or from the solvent (e.g., DMSO).1. Titrate Buffering Agents: Determine the optimal concentration of NaOH or HEPES that maintains pH without affecting cell viability through a dose-response experiment. 2. Solvent Control: Always include a vehicle control (media with the same concentration of DMSO or other solvent used for the this compound stock) in your experiments.

Quantitative Data Summary

The stability of this compound is highly dependent on the pH of the aqueous environment. The following tables summarize the degradation kinetics at various pH levels.

Table 1: Half-life of this compound at Different pH Values

pHHalf-lifeReference(s)
1.21.3 minutes[7]
< 3.0< 10 minutes[3]
5.17.2 minutes[7]
6.8Degradation observed, rate constant of 0.75 h⁻¹ at 37°C[4][5]

Table 2: Effect of Stabilizing Agents on this compound Degradation in Aqueous Solution (pH 6.8 at 37°C)

Stabilizing Agent (Excipient)Degradation Rate Constant (k) in h⁻¹Reference(s)
None (Control)0.75[4][5]
Brij® 580.22[4][5]

Note: The data in Table 2 is from studies on pharmaceutical excipients and may not be directly transferable to cell culture conditions but illustrates the principle of using additives to improve stability.

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted Cell Culture Medium

Objective: To prepare cell culture medium with a stable physiological pH to minimize this compound degradation.

Materials:

  • Basal cell culture medium (e.g., DMEM, MEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-glutamine (or stable dipeptide form)

  • Sterile, cell-culture grade 1N NaOH

  • Sterile, cell-culture grade 1N HCl

  • Sterile serological pipettes and conical tubes

  • Calibrated pH meter with a sterile probe

Procedure:

  • In a sterile biological safety cabinet, prepare the complete cell culture medium by adding the required amounts of FBS, penicillin-streptomycin, and L-glutamine to the basal medium.

  • Aseptically transfer a small aliquot of the complete medium to a sterile tube for pH measurement.

  • Using a calibrated pH meter with a sterile probe, measure the pH of the medium.

  • If the pH is below 7.2, add a small volume of sterile 1N NaOH (e.g., 1-2 µL per 10 mL of medium) and mix gently.

  • Re-measure the pH. Repeat step 4 until the pH is within the desired range (typically 7.2-7.4).

  • If the pH is too high, sterile 1N HCl can be used to adjust it downwards, although this is less common.

  • Once the desired pH is reached, the medium is ready for the addition of this compound and use in experiments.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium using HPLC

Objective: To determine the degradation rate of this compound in your specific cell culture medium under experimental conditions.

Materials:

  • This compound sodium powder

  • Complete, pH-adjusted cell culture medium

  • Incubator set to the experimental temperature (e.g., 37°C) and CO2 level

  • Sterile microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)

  • Acetonitrile for sample quenching

  • 0.22 µm syringe filters

Procedure:

  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • Spike the this compound stock solution into your complete, pH-adjusted cell culture medium to achieve the final desired concentration for your experiment.

  • Immediately after mixing, take a sample at time zero (T=0). To do this, withdraw an aliquot (e.g., 100 µL), add it to a microcentrifuge tube containing an equal volume of cold acetonitrile to stop the degradation, vortex, and place on ice.

  • Place the remaining medium containing this compound in the incubator under your standard experimental conditions.

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw additional aliquots and process them as in step 3.

  • After collecting all time points, centrifuge the quenched samples to pellet any precipitated proteins.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the samples by HPLC to quantify the concentration of this compound remaining at each time point.

  • Plot the concentration of this compound versus time to determine the degradation kinetics and half-life in your specific experimental setup.

Mandatory Visualizations

Rabeprazole_Degradation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_outcome Outcome Rab_Stock This compound Stock (in DMSO) Add_Rab Add this compound to Media Rab_Stock->Add_Rab Media Cell Culture Medium Adjust_pH Adjust pH to 7.4-7.6 (1N NaOH) Media->Adjust_pH Adjust_pH->Add_Rab Incubate Incubate with Cells (37°C, 5% CO2) Add_Rab->Incubate Acidic_Media Acidic Media (pH < 7.0) Incubate->Acidic_Media If pH drops Stable_Media Stable Media (pH > 7.2) Incubate->Stable_Media If pH is maintained Degradation This compound Degrades Acidic_Media->Degradation Stability This compound is Stable Stable_Media->Stability Invalid_Data Invalid Experimental Data Degradation->Invalid_Data Valid_Data Valid Experimental Data Stability->Valid_Data

Caption: Experimental workflow for preventing this compound degradation.

Rabeprazole_Signaling_Pathway This compound This compound H_K_ATPase H+/K+ ATPase (Proton Pump) This compound->H_K_ATPase Inhibits ERK_Pathway ERK1/2 Signaling Pathway This compound->ERK_Pathway Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Acid_Secretion Gastric Acid Secretion H_K_ATPase->Acid_Secretion Promotes pERK Phosphorylated ERK1/2 ERK_Pathway->pERK Leads to Cell_Viability Gastric Cancer Cell Viability pERK->Cell_Viability Promotes

Caption: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Optimizing Rabeprazole Stability for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of rabeprazole throughout in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound stability in in vitro settings?

A1: this compound is a sensitive compound, and its stability is significantly influenced by several factors. It is particularly known to be unstable in acidic conditions and is also susceptible to degradation from moisture, heat, organic solvents, and light.[1] The breakdown of this compound sodium has been shown to be catalyzed by water and hydrogen ions.[2][3]

Q2: At what pH is this compound most stable?

A2: this compound is most stable in alkaline conditions.[4][5] It rapidly degrades in acidic media.[4][5] For instance, the decomposition half-life of this compound sodium is less than 10 minutes in aqueous solutions with a pH below 3.0.[1] Therefore, maintaining an alkaline pH is crucial for its stability during in vitro experiments. Dissolution studies have often utilized buffers with a pH of 8.0 to ensure stability.[6]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, this compound sodium salt can be dissolved in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF).[7] The solubility is approximately 30 mg/mL in ethanol and DMF, and about 25 mg/mL in DMSO.[7] It is recommended to purge the solvent with an inert gas.[7] For aqueous solutions, you can dissolve the crystalline solid directly in aqueous buffers, such as PBS at pH 7.2, where its solubility is approximately 10 mg/ml.[7]

Q4: How should I store this compound solutions?

A4: Solid this compound sodium should be stored at -20°C for long-term stability, where it can be stable for at least four years.[7] Aqueous solutions of this compound are not recommended to be stored for more than one day.[7] If you must store a solution, it should be kept at a low temperature and protected from light.

Q5: Can I use this compound in standard cell culture media?

A5: Standard cell culture media are typically buffered around pH 7.2-7.4, which is generally acceptable for short-term experiments. However, cellular metabolic activity can lead to acidification of the microenvironment. Given this compound's acid-lability, it is crucial to monitor and potentially adjust the pH of the culture medium, especially for longer incubation periods. For experiments investigating this compound's effects under acidic conditions, as seen in some cancer cell studies, the timing of its addition and the duration of exposure are critical considerations.[8]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of this compound during your experiment.

  • Troubleshooting Steps:

    • Verify pH of all solutions: Use a calibrated pH meter to check the pH of your buffers, media, and final experimental solutions. Ensure the pH is in the stable range for this compound (ideally above 7.0).

    • Prepare fresh solutions: As aqueous solutions of this compound are not stable for long periods, always prepare them fresh before each experiment.[7]

    • Protect from light: Store stock solutions and conduct experiments with minimal light exposure by using amber vials or covering containers with aluminum foil.[1]

    • Control temperature: Avoid high temperatures during solution preparation and experimentation.[9] Perform experiments at a controlled and consistent temperature.

    • Assess purity of this compound: If possible, verify the purity of your this compound stock using a suitable analytical method like HPLC.

Issue 2: Precipitation observed in the experimental setup.

Precipitation can occur due to solubility issues or interactions with other components.

  • Troubleshooting Steps:

    • Check solvent compatibility: Ensure that any dilutions of your organic stock solution into aqueous buffers do not result in the solvent concentration being high enough to cause precipitation.[7]

    • Verify solubility limits: Do not exceed the solubility limit of this compound in your chosen solvent or buffer system.[7]

    • Consider excipient interactions: Be aware that some pharmaceutical excipients can affect this compound's stability and solubility.[10][11] While less common in in vitro assays, it's a factor to consider if you are using a formulated version of the drug.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on pH and temperature. The degradation generally follows first-order kinetics.

Table 1: Solubility of this compound Sodium in Various Solvents

SolventSolubility
Ethanol~30 mg/mL[7]
Dimethylformamide (DMF)~30 mg/mL[7]
Dimethyl sulfoxide (DMSO)~25 mg/mL[7]
PBS (pH 7.2)~10 mg/mL[7]

Table 2: Effect of Excipients on this compound Degradation Rate Constant (k) at 37°C and 60°C

Excipientk at 37°C (h⁻¹)k at 60°C (h⁻¹)
None0.75[10]2.78[10]
Brij 580.22[10]0.53[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Sodium Stock Solution in DMSO
  • Materials:

    • This compound sodium (MW: 381.42 g/mol )

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh out 3.814 mg of this compound sodium on a calibrated analytical balance.

    • Transfer the powder to a sterile, amber microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound sodium is completely dissolved.

    • This yields a 10 mM stock solution.

    • Store the stock solution at -20°C for short-term storage, protected from light and moisture. For best results, use freshly prepared solutions.

Protocol 2: General In Vitro Cell Culture Experiment with this compound
  • Materials:

    • Cells of interest cultured in appropriate media

    • Freshly prepared this compound stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium (pre-warmed to 37°C)

  • Procedure:

    • Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight in a CO₂ incubator.

    • The next day, prepare the final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration.

    • Proceed with the downstream analysis (e.g., cell viability assay, western blotting, qPCR).

Visualizations

This compound This compound (Benzimidazole) Protonation Protonation (Acidic Environment, H+) This compound->Protonation pH < 4 Degradation_Products Degradation Products (e.g., Thioether) This compound->Degradation_Products Heat, Light, Moisture Sulfenamide Tetracyclic Sulfenamide (Active Form) Protonation->Sulfenamide Rearrangement Sulfenamide->Degradation_Products Further Reactions

Caption: this compound activation and degradation pathway.

Start Inconsistent Experimental Results Observed Check_pH Verify pH of all Solutions and Media Start->Check_pH pH_OK pH is Alkaline (>7.0)? Check_pH->pH_OK Adjust_pH Adjust pH to Alkaline Range and Repeat pH_OK->Adjust_pH No Fresh_Solution Prepare Fresh this compound Solution Immediately Before Use pH_OK->Fresh_Solution Yes Adjust_pH->Check_pH Light_Temp Protect from Light and Control Temperature Fresh_Solution->Light_Temp Re_Run Repeat Experiment with Optimized Conditions Light_Temp->Re_Run

Caption: Troubleshooting workflow for inconsistent results.

Start Start: Experiment Planning Prepare_Stock Prepare Fresh this compound Stock Solution (e.g., in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solutions by Diluting Stock in Pre-warmed, pH-verified Media Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with this compound and Vehicle Control Prepare_Working->Treat_Cells Incubate Incubate for Desired Duration (Protect from Light) Treat_Cells->Incubate Analyze Perform Downstream Analysis Incubate->Analyze

Caption: General experimental workflow for this compound.

References

Overcoming Rabeprazole precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with rabeprazole, focusing on the common challenge of its precipitation and degradation in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound in a question-and-answer format.

Question: Why did my clear this compound solution become cloudy or form a precipitate shortly after preparation?

Answer: this compound precipitation or cloudiness in aqueous solutions is almost always linked to pH-dependent instability. This compound sodium is highly unstable in acidic and even neutral conditions (pH ≤ 7.0).[1] Its decomposition half-life is less than 10 minutes in solutions with a pH below 3.0.[1][2]

  • Primary Cause: The most likely reason is that the pH of your aqueous solution is too low. This compound has a pKa of approximately 5.0.[3][4] Below this pH, the molecule becomes protonated, leading to rapid chemical degradation and subsequent precipitation of the less soluble degradation products. The degradation is catalyzed by hydrogen ions.[5][6][7]

  • Secondary Causes:

    • Inadequate Buffering: The use of unbuffered water (like deionized water) can lead to a drop in pH upon exposure to atmospheric CO2 or if the this compound salt itself slightly alters the local pH upon dissolution before being fully stabilized.

    • Moisture and Heat: this compound sodium is also sensitive to moisture and heat, which can accelerate degradation pathways even at a suitable pH.[1][2]

Solution Workflow:

The following diagram outlines a systematic approach to troubleshooting this compound precipitation.

G cluster_0 Troubleshooting this compound Precipitation start Precipitate Observed in this compound Solution check_ph Measure pH of the Solution start->check_ph ph_low Is pH ≤ 7.0? check_ph->ph_low adjust_ph Adjust pH to > 8.0 using a suitable alkaline buffer (e.g., pH 8.0 phosphate buffer) ph_low->adjust_ph Yes ph_ok Is pH > 7.0? ph_low->ph_ok No reassess Re-dissolve and Observe for Stability adjust_ph->reassess stable Solution is Stable (Issue Resolved) reassess->stable consider_other Consider Other Factors: - Solvent Purity - Temperature - Presence of Stabilizers ph_ok->consider_other Yes add_stabilizer Incorporate Stabilizing Excipients (e.g., Brij 58, Poloxamer 188) or Co-solvents (e.g., Ethanol, DMSO) consider_other->add_stabilizer add_stabilizer->reassess

Caption: Workflow for diagnosing and resolving this compound precipitation.

Question: How can I prepare a stable aqueous stock solution of this compound for my experiments?

Answer: To prepare a stable solution, you must control the pH and consider the final concentration and storage duration.

  • Solvent Selection: For purely aqueous solutions, always use an alkaline buffer. A phosphate or borate buffer with a pH of 8.0 or higher is recommended.[2] this compound sodium shows good stability in alkaline conditions.[1]

  • Use of Co-solvents: If your experimental design allows, preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous buffer just before use is a reliable strategy.[8]

    • Recommended Solvents: DMSO, ethanol, and dimethylformamide (DMF) are excellent choices, with solubilities of approximately 25 mg/mL, 30 mg/mL, and 30 mg/mL, respectively.[8]

    • Procedure: Dissolve the this compound sodium in the organic solvent of choice. This stock solution will be stable for longer periods when stored correctly. Immediately before the experiment, perform the final dilution into your pre-buffered aqueous medium (pH > 7.2). Ensure the final concentration of the organic solvent is low enough to not interfere with your assay.[8]

  • Storage: Aqueous solutions of this compound are not recommended for long-term storage; they should ideally be prepared fresh daily.[8] If you must store it, keep it at -20°C in a tightly sealed, desiccated container and use it as quickly as possible. Organic stock solutions are more stable but should also be stored at -20°C.[8]

Frequently Asked Questions (FAQs)

Question: What are the key chemical properties of this compound I should be aware of?

Answer: this compound is a substituted benzimidazole proton pump inhibitor.[5] Its stability is critically influenced by its chemical structure and properties.

G cluster_1 Key Factors Influencing this compound Stability This compound This compound ph pH of Solution This compound->ph moisture Moisture This compound->moisture heat Heat / Temperature This compound->heat light Light Exposure This compound->light pka pKa ≈ 5.0 ph->pka degradation Rapid Degradation (Protonation) ph->degradation If pH < 7.0 stability Relative Stability ph->stability If pH > 8.0 degradation_path Accelerated Degradation moisture->degradation_path heat->degradation_path light->degradation_path

Caption: Factors affecting the stability of this compound in solution.

  • pKa: this compound has a pKa of approximately 5.0, which is the pH at which it is 50% protonated.[3] This high pKa (relative to other PPIs) means it can be activated (and subsequently degraded) more rapidly and at a higher pH.[3]

  • pH Instability: It is extremely unstable in acidic media (pH < 7.0) and degrades rapidly.[1] This is the primary reason it is formulated in delayed-release, enteric-coated tablets for oral administration.[9][10]

  • Other Sensitivities: The molecule is also sensitive to moisture, heat, and to a lesser extent, light.[1][2]

Question: What is the solubility of this compound sodium in common laboratory solvents?

Answer: The solubility of this compound sodium varies significantly depending on the solvent. This data is crucial for preparing stock solutions.

SolventpH (if applicable)Reported SolubilityCitation(s)
Aqueous
Water---Very Soluble / 76 mg/mL[9][11]
PBS7.2~10 mg/mL[8]
Organic
DMSO---~25-76 mg/mL[8][11]
Ethanol---~30-76 mg/mL[8][11]
DMF---~30 mg/mL[8]
Methanol---Freely Soluble[9]
Chloroform---Freely Soluble[9]
n-Hexane---Insoluble[9]

Note: While this compound sodium is listed as "very soluble" in water, this assumes the resulting solution's pH remains alkaline. Precipitation can still occur in unbuffered water due to the reasons mentioned in the troubleshooting guide.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution

This protocol describes the preparation of a 1 mg/mL this compound sodium solution in a stabilized aqueous buffer for use in in vitro assays.

Materials:

  • This compound Sodium (crystalline solid)

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • High-purity water (e.g., Milli-Q or HPLC-grade)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare 0.1 M Phosphate Buffer (pH 8.0):

    • Prepare separate 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic in high-purity water.

    • In a beaker, add the 0.1 M sodium phosphate dibasic solution. While stirring, slowly add the 0.1 M sodium phosphate monobasic solution until the pH meter reads exactly 8.0.

  • Dissolve this compound Sodium:

    • Accurately weigh 10 mg of this compound sodium.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 8 mL of the prepared pH 8.0 phosphate buffer.

    • Gently swirl or vortex until the solid is completely dissolved. Avoid vigorous shaking to minimize foaming.

    • Once dissolved, bring the flask to the final 10 mL volume with the pH 8.0 buffer.

  • Final Steps:

    • Invert the flask several times to ensure homogeneity.

    • This 1 mg/mL solution should be used immediately for the best results. Do not store this aqueous solution for more than one day, even when refrigerated.[8]

Protocol 2: Rapid Stability Assessment by UV-Spectrophotometry

This protocol provides a quick method to assess if this compound is degrading in your chosen buffer system. It relies on the fact that this compound degradation in acidic media is very rapid.

Materials:

  • Prepared this compound solution (from Protocol 1)

  • Buffer of interest (e.g., pH 4.0 acetate buffer, pH 7.4 PBS)

  • UV-Vis Spectrophotometer and quartz cuvettes

Methodology:

  • Determine λmax:

    • Scan your freshly prepared, stable this compound solution (in pH 8.0 buffer) from 200-400 nm to determine its maximum absorbance wavelength (λmax), which should be around 285-292 nm.[8][12]

  • Baseline Measurement:

    • Dilute a sample of your stable this compound stock solution with the pH 8.0 buffer to a suitable concentration for spectrophotometry (e.g., 10 µg/mL).

    • Measure and record the absorbance at λmax. This is your T=0 stable reading.

  • Stress Condition Measurement:

    • Take the same volume of your this compound stock solution and dilute it to the same final concentration using your "test" buffer (e.g., pH 4.0 or pH 7.4).

    • Immediately begin monitoring the absorbance at λmax over time (e.g., every minute for 15 minutes).

  • Analysis:

    • A rapid decrease in absorbance at λmax indicates degradation of the this compound molecule.[1]

    • If the absorbance is stable over your experimental timeframe, the buffer system is likely suitable for preventing degradation-induced precipitation.

References

Rabeprazole Variability in Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with rabeprazole in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the variability of this compound in pre-clinical studies.

Troubleshooting Guides and FAQs

This section is designed to provide answers to specific problems you may encounter during your experiments.

Q1: We are observing high inter-animal variability in plasma concentrations of this compound in our rat study. What are the potential causes and how can we mitigate this?

High variability in this compound plasma concentrations is a common challenge. Several factors can contribute to this:

  • Genetic Polymorphisms: Cytochrome P450 enzymes, particularly CYP2C19, are involved in the metabolism of this compound.[1][2] Genetic differences in these enzymes among animals can lead to significant variations in drug clearance. While this compound is less affected by CYP2C19 polymorphism than other proton pump inhibitors (PPIs), it can still be a contributing factor.[1]

  • Dosing Formulation and Stability: this compound is unstable in acidic and even neutral aqueous solutions.[3][4] If the dosing vehicle is not properly prepared and buffered to an alkaline pH, the compound can degrade before or after administration, leading to inconsistent absorption.

  • Food Effect: The presence of food can delay the absorption of this compound and increase its variability.[5][6] It is recommended to administer this compound to fasted animals to minimize this effect.[5]

  • Gavage Technique: Improper oral gavage technique can lead to stress, which can affect gastrointestinal motility and drug absorption.[7] Ensure that all personnel are properly trained in this procedure.

To mitigate variability, consider the following:

  • Standardize Feeding Conditions: Ensure a consistent fasting period for all animals before dosing.

  • Optimize Dosing Formulation: Prepare fresh dosing solutions daily using an alkaline vehicle (e.g., 0.5% sodium carboxymethyl cellulose in water, buffered to a pH above 7). Store the formulation protected from light and at a controlled temperature.

  • Refine Gavage Technique: Use appropriate gavage needle sizes and ensure a consistent, low-stress administration technique.[8]

  • Consider the Animal Strain: Be aware of any known metabolic differences in the specific strain of animal you are using.

Q2: Our this compound formulation appears to be unstable, showing degradation over a short period. What is a suitable vehicle for oral administration in rodents?

This compound is highly susceptible to degradation in acidic and neutral aqueous environments.[3][4] Therefore, the choice of dosing vehicle is critical for maintaining its stability.

A commonly used and effective vehicle for oral gavage of this compound in rodents is a suspension in 0.5% w/v sodium carboxymethyl cellulose (CMC) in purified water, with the pH adjusted to approximately 9.0 using a suitable alkalizing agent like sodium bicarbonate or sodium hydroxide.

Key considerations for formulation preparation:

  • pH is crucial: The alkaline pH is essential to prevent the acid-catalyzed degradation of this compound.

  • Fresh Preparation: Due to its limited stability in aqueous media, it is best practice to prepare the dosing suspension fresh daily.

  • Homogeneity: Ensure the suspension is homogenous before each administration by gentle stirring or vortexing.

  • Excipient Compatibility: While various excipients can improve stability, some may interfere with the assay or have their own physiological effects.[3][9] It is advisable to keep the formulation as simple as possible.

Q3: We observed unexpected clinical signs (e.g., lethargy, diarrhea) in our beagle dog study at what we believed to be a therapeutic dose. What could be the cause?

While this compound is generally well-tolerated, unexpected adverse effects can occur.[10] Potential causes in a research setting include:

  • Dose Miscalculation or Overdose: Double-check all dose calculations and the concentration of your dosing solution.

  • Formulation Issues: An inappropriate vehicle or excipients could cause gastrointestinal upset or other adverse reactions.

  • Species-Specific Sensitivity: Dogs may exhibit different sensitivities or metabolic profiles compared to other species.[11]

  • Drug-Drug Interactions: If the animals are receiving any other medications, there could be an unforeseen interaction. This compound can interact with drugs metabolized by CYP3A4 and CYP2C19.[12][13]

  • Underlying Health Conditions: Pre-existing health issues in an animal could be exacerbated by the drug.

Troubleshooting steps:

  • Immediate Veterinary Assessment: Any animal showing signs of distress should be evaluated by a veterinarian.

  • Review Dosing Procedures: Scrutinize your entire dosing protocol, from formulation preparation to administration.

  • Analyze a Sample of the Dosing Formulation: Confirm the concentration and purity of the this compound in your dosing solution.

  • Consider a Dose De-escalation Study: If the effects are seen in multiple animals, a lower dose may be necessary.

Data Presentation

The following tables summarize key pharmacokinetic parameters of this compound in different animal species.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Dose (mg/kg)VehicleFed/Fasted StateCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
20Not specifiedNot specified556.4 ± 176.23.7 ± 0.9971.9 ± 361.21.3 ± 0.5[6]
100.5% CMCFasted~450~2.0~1200~1.5Fictional Example
100.5% CMCFed~300~4.0~1100~1.8Fictitious Example

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
Oral201500 ± 3502.5 ± 0.54500 ± 8001.8 ± 0.4[14][15]
IV1Not ApplicableNot Applicable2500 ± 5001.1 ± 0.2Fictional Example
Oral10800 ± 2002.0 ± 0.62800 ± 6001.5 ± 0.3[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rodents
  • Materials:

    • This compound sodium powder

    • Sodium carboxymethyl cellulose (CMC), low viscosity

    • Purified water

    • 0.1 M Sodium hydroxide (NaOH)

    • pH meter

    • Stir plate and magnetic stir bar

    • Volumetric flasks and graduated cylinders

  • Procedure:

    • Weigh the required amount of CMC to prepare a 0.5% (w/v) solution (e.g., 0.5 g for 100 mL).

    • Slowly add the CMC to the purified water while stirring continuously to avoid clumping. Stir until fully dissolved.

    • Weigh the required amount of this compound sodium and add it to the CMC solution. Stir until a fine, homogenous suspension is formed.

    • Measure the pH of the suspension. Adjust the pH to approximately 9.0 by adding 0.1 M NaOH dropwise while monitoring with the pH meter.

    • Bring the suspension to the final volume with the 0.5% CMC solution.

    • Store the suspension in a well-closed, light-protected container at 2-8°C. Prepare fresh daily.

    • Before each administration, gently stir the suspension to ensure homogeneity.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This is a representative method; specific parameters may need to be optimized for your equipment and experimental conditions.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., omeprazole).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Q1 360.1 -> Q3 242.1

      • Omeprazole (IS): Q1 346.1 -> Q3 198.0

Mandatory Visualizations

Signaling Pathway of this compound's Mechanism of Action

Rabeprazole_Mechanism_of_Action cluster_blood Bloodstream cluster_parietal_cell Parietal Cell Cytoplasm cluster_canaliculus Secretory Canaliculus (Acidic) Rab_blood This compound (Inactive Prodrug) Rab_cell This compound (Inactive) Rab_blood->Rab_cell Diffusion Rab_protonated Protonated this compound Rab_cell->Rab_protonated Secretion Rab_active Active Sulfenamide Rab_protonated->Rab_active Acid-catalyzed conversion Pump H+/K+ ATPase (Proton Pump) Rab_active->Pump Forms disulfide bond with Cys residues Pump_inhibited Inhibited Pump (Covalent Bond) H_ion H+ Pump->H_ion Pumps H+ out Lumen_H Gastric Lumen (Acid Secretion) H_ion->Lumen_H K_ion K+ K_ion->Pump Pumps K+ in Lumen_K Gastric Lumen Lumen_K->K_ion

Caption: Mechanism of action of this compound in a gastric parietal cell.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Protocol Protocol Design (Species, Dose, Route, Timepoints) Formulation Dose Formulation & Stability Check Protocol->Formulation Dosing Drug Administration (e.g., Oral Gavage) Formulation->Dosing Acclimatization Animal Acclimatization & Fasting Acclimatization->Dosing Sampling Blood Sampling (Serial Timepoints) Dosing->Sampling Processing Plasma Processing & Storage (-80°C) Sampling->Processing Analysis Sample Analysis Processing->Analysis Method LC-MS/MS Method Development Method->Analysis PK_Calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Analysis->PK_Calc Report Reporting & Interpretation PK_Calc->Report

Caption: A typical workflow for an in vivo pharmacokinetic study.

References

Technical Support Center: CYP2C19 Polymorphisms and Rabeprazole Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of CYP2C19 genetic polymorphisms on rabeprazole metabolism.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

A significant portion of this compound's metabolism is through a non-enzymatic pathway, making it less dependent on CYP2C19 than other proton pump inhibitors (PPIs).[1][2][3][4] However, CYP2C19 still plays a role in its metabolism, and genetic variations can lead to observable differences in drug exposure and, in some cases, clinical outcomes.[5][6][7]

FAQ 1: We are observing significant inter-individual variability in patient response to this compound in our clinical trial, even at standard doses. Could CYP2C19 polymorphisms be the cause?

Answer: Yes, significant inter-individual variability in response to this compound can be attributed to CYP2C19 genetic polymorphisms. Although this compound is also metabolized non-enzymatically, the CYP2C19 enzyme is involved in its clearance.[1][2][8] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:

  • Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., 2/2, 2/3). They exhibit decreased clearance and consequently higher plasma concentrations of this compound.[6][9]

  • Intermediate Metabolizers (IMs) / Heterozygous Extensive Metabolizers (hetEMs): Carry one functional and one loss-of-function allele (e.g., 1/2, 1/3). They have intermediate metabolic capacity.[5][7]

  • Extensive Metabolizers (EMs) / Homozygous Extensive Metabolizers (homEMs): Carry two functional alleles (e.g., 1/1). They have normal metabolic capacity.[5][7]

  • Ultrarapid Metabolizers (UMs): Carry alleles associated with increased enzyme activity (e.g., 17/17). They may have increased clearance of this compound, although data is limited.[9][10]

Higher plasma levels in PMs can lead to a more pronounced pharmacodynamic effect, such as higher intragastric pH.[7] Conversely, EMs and potentially UMs might have lower plasma concentrations, which could lead to reduced efficacy in some clinical scenarios, like Helicobacter pylori eradication.[6][11]

Troubleshooting Steps:

  • Genotype a subset of your study population: Analyze the CYP2C19 genotype of participants with unexpected responses (both poor responders and those with adverse events). This will help determine if there is a correlation between genotype and clinical outcome in your cohort.

  • Stratify data by genotype: Re-analyze your pharmacokinetic (PK) and pharmacodynamic (PD) data by stratifying participants based on their CYP2C19 metabolizer status. This may reveal significant differences that were masked in the overall population analysis.

  • Review exclusion/inclusion criteria: Ensure your study protocol accounts for potential confounding factors that can influence PPI metabolism and efficacy, such as co-medications that are CYP2C19 inhibitors or inducers.

**FAQ 2: Our genotyping assay for CYP2C19 2 and 3 alleles is not identifying any poor metabolizers in our study population of Asian descent. Is this expected?

Answer: While the prevalence of CYP2C19 poor metabolizers is higher in Asian populations (19-23% in Japanese populations) compared to Caucasians (2-6%), the absence of PMs in a smaller cohort could be due to chance.[11] However, it is also crucial to ensure the genotyping assay is performing correctly.

Troubleshooting Steps:

  • Verify Assay Performance:

    • Positive Controls: Ensure you are using validated positive controls for the *2 and *3 alleles in every genotyping run.

    • Alternative Methods: Consider confirming the genotypes of a few samples using a different method, such as Sanger sequencing or a commercially available kit.[12][13]

  • Expand Allele Panel: While *2 and *3 are the most common loss-of-function alleles, other less common variants exist. Depending on the specific ethnicity of your study population, you might consider a more comprehensive genotyping panel.

  • Sample Quality: Ensure the quality and quantity of the extracted genomic DNA meet the requirements of your genotyping assay.

FAQ 3: We are not seeing a significant difference in the H. pylori eradication rate between different CYP2C19 metabolizer groups in our this compound treatment arm. Is this finding consistent with the literature?

Answer: The literature on the impact of CYP2C19 polymorphisms on H. pylori eradication with this compound-based therapies is mixed. Some studies have shown that the eradication rates are not significantly influenced by CYP2C19 genotype, which is often attributed to this compound's substantial non-enzymatic metabolism.[4][11] However, other studies have reported lower eradication rates in extensive metabolizers compared to poor metabolizers, suggesting that the higher plasma concentrations in PMs are beneficial for treatment success.[6][14]

Factors that could influence your results:

  • Dosing Regimen: The dose of this compound used in your study can impact the findings. Higher doses might overcome the differences in metabolism between genotypes.

  • Antibiotic Resistance: The prevalence of clarithromycin and amoxicillin resistance in your study population is a major determinant of eradication success and can mask the effect of CYP2C19 genotype.

  • Statistical Power: Your study may not be sufficiently powered to detect a statistically significant difference between the genotype groups, especially if the true effect size is small.

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of this compound across different CYP2C19 genotypes from various studies.

Table 1: this compound Pharmacokinetic Parameters by CYP2C19 Genotype (Single Dose)

CYP2C19 GenotypeNDose (mg)AUC (ng·h/mL)Cmax (ng/mL)Clearance (L/h)
homEM 6201005 ± 366-13.9
hetEM 8201108 ± 340-11.5
PM 5202697 ± 364-8.74
Reference[15][5]
homEM 620Relative Ratio: 1.0--
hetEM 620Relative Ratio: 2.0--
PM 620Relative Ratio: 4.3--
Reference[7]

Table 2: this compound Clearance by CYP2C19 Genotype (Multiple Doses)

CYP2C19 GenotypeNAverage Clearance (L/h)
EMs (hetEM + homEM) -16.8
PMs -10.7
Reference[6]

Experimental Protocols

1. CYP2C19 Genotyping using Real-Time PCR

This protocol provides a general framework for CYP2C19 genotyping. Specific details may vary based on the chosen platform and reagents.

  • Objective: To determine the CYP2C19 genotype of study participants, specifically for the *1 (wild-type), *2, *3, and *17 alleles.[16]

  • Materials:

    • Whole blood collected in EDTA tubes.

    • Genomic DNA extraction kit.

    • Real-time PCR instrument.

    • TaqMan genotyping assays (or similar) for CYP2C19 *2 (rs4244285), *3 (rs4986893), and *17 (rs12248560).[13][16]

    • PCR master mix.

    • Nuclease-free water.

    • Positive and negative controls.

  • Methodology:

    • DNA Extraction: Extract genomic DNA from whole blood samples according to the manufacturer's protocol of the chosen kit. Assess DNA concentration and purity.

    • PCR Reaction Setup: Prepare the PCR reaction mix containing the TaqMan assay, PCR master mix, and genomic DNA for each sample and control.

    • Real-Time PCR: Perform the real-time PCR using a standard thermal cycling protocol. The instrument will detect the fluorescence generated by the allele-specific probes.

    • Data Analysis: Analyze the amplification plots to determine the genotype for each sample. The software will typically auto-call the genotypes based on the fluorescence signals.

    • Quality Control: Ensure that the positive and negative controls yield the expected results for each run.

2. Pharmacokinetic Analysis of this compound

This protocol outlines the key steps for a pharmacokinetic study of this compound.

  • Objective: To determine the pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life, clearance) of this compound in individuals with different CYP2C19 genotypes.

  • Study Design: A randomized, crossover, or parallel-group study design can be used.[7]

  • Methodology:

    • Subject Recruitment: Recruit healthy volunteers and determine their CYP2C19 genotype.[7]

    • Drug Administration: Administer a single oral dose of this compound (e.g., 20 mg) to fasting subjects.[17]

    • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) after drug administration.[17][18]

    • Plasma Separation and Storage: Centrifuge the blood samples to separate plasma and store the plasma samples at -80°C until analysis.

    • Bioanalytical Method: Measure the plasma concentrations of this compound and its metabolites using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[9]

    • Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Visualizations

Rabeprazole_Metabolism This compound This compound thioether This compound Thioether This compound->thioether Non-enzymatic Reduction desmethyl Desmethyl this compound This compound->desmethyl CYP2C19 thioether->this compound CYP3A4 (slower) desmethyl_thioether Desmethyl this compound Thioether thioether->desmethyl_thioether CYP2C19 desmethyl->desmethyl_thioether Non-enzymatic or CYP2D6 (possible)

Caption: this compound metabolism pathway.

Experimental_Workflow cluster_screening Participant Screening cluster_genotyping Genotyping cluster_pk_pd Pharmacokinetic/Pharmacodynamic Study cluster_analysis Data Analysis p1 Recruit Healthy Volunteers or Patients p2 Informed Consent p1->p2 p3 Inclusion/Exclusion Criteria Assessment p2->p3 g1 Collect Blood Sample p3->g1 g2 DNA Extraction g1->g2 g3 CYP2C19 Genotyping Assay (e.g., Real-Time PCR) g2->g3 g4 Genotype Determination g3->g4 pk1 Stratify Participants by CYP2C19 Genotype g4->pk1 pk2 Administer this compound pk1->pk2 pk3 Serial Blood/Urine Sampling pk2->pk3 pk5 Pharmacodynamic Assessment (e.g., intragastric pH monitoring) pk2->pk5 pk4 Measure Drug/Metabolite Concentrations (HPLC-MS/MS) pk3->pk4 da1 Pharmacokinetic Modeling pk4->da1 da2 Pharmacodynamic Analysis pk5->da2 da3 Statistical Comparison between Genotype Groups da1->da3 da2->da3

References

Drug-excipient compatibility issues with Rabeprazole in formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rabeprazole formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

This section offers systematic approaches to resolving common issues during the formulation of this compound.

Issue: Discoloration and Degradation of this compound in a Solid-State Mixture with Excipients

Q1: My this compound formulation is showing a brown discoloration and significant degradation upon storage. What could be the cause?

A1: Discoloration, typically to a brown color, is a common indicator of this compound degradation.[1][2] This is often due to an incompatibility between this compound and one or more excipients in your formulation, especially under conditions of elevated temperature and humidity. This compound is highly sensitive to acidic environments, and contact with acidic excipients can catalyze its degradation.[1][2]

Q2: How can I identify the specific excipient causing the incompatibility?

A2: A systematic drug-excipient compatibility study is the most effective method. This involves preparing binary mixtures of this compound with each individual excipient in different ratios (e.g., 1:1, 1:3, 3:1) and subjecting them to accelerated stability conditions (e.g., 40°C and 75% relative humidity) for a defined period, such as two weeks.[1][2] Analysis of these mixtures will help pinpoint the problematic excipient(s).

Q3: What analytical techniques are recommended for detecting and quantifying this compound degradation?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the remaining this compound and identifying degradation products like thioether-rabeprazole.[1][2][3] Fourier-Transform Infrared Spectroscopy (FTIR) is also a valuable tool for observing changes in the chemical structure of this compound, such as the S=O stretching band, which can indicate degradation.[1][2] Differential Scanning Calorimetry (DSC) can also be used to assess compatibility by observing changes in the thermal behavior of the drug in the presence of excipients.[4]

Q4: I've identified an acidic excipient as the cause of degradation. What are my options?

A4: The primary solution is to replace the incompatible acidic excipient with a neutral or alkaline alternative. This compound has demonstrated good compatibility with neutral excipients like Hydroxypropyl Methylcellulose (HPMC) and alkaline excipients such as Magnesium Oxide (MgO).[1][2] Another strategy is to incorporate an alkalizing agent or stabilizer into the formulation to create a protective micro-environment around the this compound molecules.[5]

Experimental Workflow for Troubleshooting this compound-Excipient Incompatibility

G start Start: Formulation exhibits discoloration/degradation observe Observe physical changes (e.g., color change to brown) start->observe select_excipients Identify all excipients in the formulation observe->select_excipients binary_mixtures Prepare binary mixtures of This compound with each excipient select_excipients->binary_mixtures stress_conditions Store mixtures under accelerated conditions (e.g., 40°C/75% RH) binary_mixtures->stress_conditions analytical_testing Analyze samples at intervals using HPLC and FTIR stress_conditions->analytical_testing evaluate_data Evaluate data for this compound degradation and formation of impurities analytical_testing->evaluate_data identify_incompatible Identify incompatible excipient(s) evaluate_data->identify_incompatible reformulate Reformulate by replacing incompatible excipient(s) with compatible alternatives (neutral/alkaline) identify_incompatible->reformulate confirm_stability Conduct stability studies on the new formulation reformulate->confirm_stability end_goal End: Stable this compound formulation achieved confirm_stability->end_goal

Caption: Troubleshooting workflow for identifying and resolving this compound-excipient incompatibility.

Frequently Asked Questions (FAQs)

Q5: Which types of excipients are generally incompatible with this compound?

A5: Excipients with acidic functional groups are typically incompatible with this compound.[1][2] A prime example is Carbomer 934 (an acrylic acid polymer), which has been shown to cause significant degradation of this compound in the solid state.[1][2] The carboxylic acid groups in such excipients can interact with the basic benzimidazole nitrogen in this compound, leading to its breakdown.[1][2]

Q6: What is the primary degradation product of this compound in the presence of incompatible excipients?

A6: The main degradation product of this compound, particularly under acidic conditions, is thioether-rabeprazole.[1][2][6] The formation of this product is often accompanied by a noticeable color change in the formulation.

Q7: How does moisture affect the stability of this compound in formulations?

A7: this compound is sensitive to moisture, which can accelerate its degradation, especially in the presence of acidic excipients.[4][5] Therefore, it is crucial to control moisture content during manufacturing and to use packaging that protects the final product from humidity. While this compound is relatively stable under humid conditions alone, the presence of both moisture and an incompatible excipient can significantly increase the degradation rate.[3]

Q8: Are there any excipients that can help stabilize this compound?

A8: Yes, alkaline excipients, often referred to as alkalizers or stabilizers, can protect this compound from degradation. Magnesium Oxide (MgO) is a commonly used stabilizer that creates an alkaline micro-environment, which is favorable for this compound's stability.[1][2] Neutral polymers like HPMC 4000 have also shown good compatibility.[1] Some studies suggest that certain hydrophilic polymeric excipients like Brij 58 can also enhance its stability in aqueous solutions.[6][7]

Q9: What is the degradation pathway of this compound in the presence of an acidic excipient?

A9: In the presence of an acidic excipient, the acid catalyzes the degradation of this compound. The proton from the acidic excipient interacts with the basic benzimidazole nitrogen of this compound, initiating a series of reactions that ultimately lead to the formation of thioether-rabeprazole.

Degradation Pathway of this compound with an Acidic Excipient

G This compound This compound Protonation Protonation of Benzimidazole Nitrogen This compound->Protonation AcidicExcipient Acidic Excipient (e.g., Carbomer 934) AcidicExcipient->Protonation H+ Degradation Acid-Catalyzed Degradation Protonation->Degradation Thioether Thioether-Rabeprazole (Degradation Product) Degradation->Thioether

Caption: Simplified pathway of this compound degradation initiated by an acidic excipient.

Data on this compound-Excipient Compatibility

The following tables summarize quantitative data from a study investigating the compatibility of this compound with various excipients under accelerated stability conditions (40°C and 75% relative humidity for two weeks).

Table 1: Percentage of this compound Remaining with Different Excipients

ExcipientDrug:Excipient RatioThis compound Remaining (%) after 2 Weeks
None (this compound alone)-82.1
HPMC 40003:1~100
MgO3:1~100
Carbomer 9343:156.8
Carbomer 9341:120.2
Carbomer 9341:315.5
Data adapted from a study by Ren et al. (2010).[1]

Table 2: Degradation Half-Life of this compound with Carbomer 934

Drug:Carbomer 934 RatioDegradation Rate Constant (k, day⁻¹)Half-Life (t½, days)
3:10.04216.44
1:10.1185.87
1:30.1404.96
Data assumes first-order kinetics and is adapted from a study by Ren et al. (2010).[1]

Key Experimental Protocols

Protocol 1: Solid-State Drug-Excipient Compatibility Study

Objective: To evaluate the compatibility of this compound with various pharmaceutical excipients in the solid state.

Methodology:

  • Preparation of Binary Mixtures: Prepare physical mixtures of this compound with each selected excipient at different weight ratios (e.g., 3:1, 1:1, and 1:3).

  • Storage: Place the binary mixtures in open glass vials and store them under accelerated stability conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity) for a predetermined period (e.g., two or four weeks).[1][8] A control sample of pure this compound should also be stored under the same conditions.

  • Sampling and Analysis: At specified time points (e.g., initial, 1 week, 2 weeks), withdraw samples for analysis.

  • HPLC Analysis:

    • Prepare sample solutions by dissolving a known amount of the binary mixture in a suitable solvent.

    • Analyze the solutions using a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.[3]

  • FTIR Analysis:

    • Record the FTIR spectra of the samples at each time point.

    • Compare the spectra with the initial spectra to identify any changes in the characteristic peaks of this compound, which would indicate a chemical interaction.[1]

  • Physical Observation: Visually inspect the samples for any changes in physical appearance, such as color.[1]

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation behavior of this compound under various stress conditions to establish a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions or suspensions of this compound in various stress media.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 45 minutes).[3]

    • Base Hydrolysis: Treat the sample with a base (e.g., 0.5 M NaOH) at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 2 hours).[3]

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 1% hydrogen peroxide) at room temperature for a specific duration (e.g., 30 minutes).[3]

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for a specified period.

    • Photolytic Degradation: Expose the drug solution to UV light.

  • Neutralization (for acid and base hydrolysis): After the stress period, neutralize the samples.[3]

  • Analysis: Analyze all stressed samples using a suitable analytical method, typically HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products from the parent drug.[3] This helps in ensuring the specificity of the analytical method.

References

Technical Support Center: Optimizing Rabeprazole Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Rabeprazole drug delivery systems in preclinical models. It includes frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and comparative data to facilitate successful formulation and evaluation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging molecule to formulate for oral delivery? A1: this compound sodium is highly unstable in acidic environments, such as the gastric fluid. It rapidly degrades at low pH, which can lead to a significant loss of the active pharmaceutical ingredient before it reaches its absorption site in the intestine, thereby reducing bioavailability.[1][2] It is also sensitive to moisture, heat, and light, requiring careful handling and formulation strategies to ensure stability.[2][3]

Q2: What is the primary goal of advanced drug delivery systems for this compound? A2: The main objectives are to protect this compound from degradation in the stomach's acidic environment and to ensure its release in the upper intestine where it is absorbed.[1][4] Many systems also aim to prolong the gastric residence time, which can improve bioavailability, reduce dosing frequency, and enhance therapeutic efficacy for conditions like peptic ulcers.[5][6]

Q3: What are some common advanced delivery systems being explored for this compound in preclinical models? A3: Common systems include enteric-coated tablets or pellets, mucoadhesive microspheres, floating microspheres, and various nanoparticle formulations (e.g., solid lipid nanoparticles, polymeric nanoparticles).[4][6][7][8] These systems are designed to offer acid protection, controlled release, and targeted delivery.

Q4: How does the pKa of this compound influence its action? A4: this compound has a high pKa of approximately 5.0, which means it can be activated to its therapeutic form at a higher pH compared to other proton pump inhibitors (PPIs).[9] This property may contribute to a faster onset of acid suppression, a key advantage in treating acid-related disorders.[9]

Q5: What is the typical oral bioavailability of this compound and why is it not 100%? A5: The absolute oral bioavailability of this compound is approximately 52%.[5][10] This is primarily due to its degradation in the acidic gastric environment and first-pass metabolism in the liver by cytochrome P450 enzymes (CYP2C19 and CYP3A4).[2][10]

Troubleshooting Guides

This section addresses common issues encountered during the formulation and preclinical evaluation of this compound delivery systems.

Formulation & In Vitro Characterization
  • Q: My formulation shows low drug entrapment/loading efficiency. What are the potential causes and solutions?

    • A:

      • Cause: Poor solubility of this compound in the chosen organic solvent during preparation (e.g., in emulsification solvent evaporation techniques).[7]

      • Solution: Screen different organic solvents or solvent systems (e.g., dichloromethane and ethanol) to improve drug solubility.[11] Increase the polymer concentration, as this has been shown to correlate with higher drug incorporation efficiency.[7]

      • Cause: Drug leakage into the external aqueous phase during formulation.

      • Solution: Optimize the surfactant type and concentration (e.g., Tween 80) to ensure stable emulsion droplets and minimize drug diffusion before solidification of the particles.[7]

      • Cause: Incompatibility between the drug and the polymer matrix.

      • Solution: Perform pre-formulation studies (e.g., DSC, FTIR) to ensure compatibility. Consider using different polymers like HPMC, Carbopol, or Eudragit, which have shown good compatibility and release characteristics.[5][6]

  • Q: The in vitro drug release profile is too fast or shows an initial "burst release." How can I achieve a more sustained release?

    • A:

      • Cause: A significant portion of the drug is adsorbed on the surface of the nanoparticles/microspheres.

      • Solution: Optimize the washing steps after particle preparation to remove surface-adsorbed drug.

      • Cause: The polymer matrix is too porous or degrades too quickly.

      • Solution: Increase the polymer concentration or use a higher molecular weight polymer to create a denser matrix. Blending polymers (e.g., HPMC and Carbopol 934p) can also modulate the release profile.[5]

      • Cause: The particle size is too small, leading to a large surface area and rapid dissolution.

      • Solution: Adjust formulation parameters (e.g., homogenization speed, polymer concentration) to achieve a larger average particle size.

  • Q: My enteric-coated formulation fails the acid resistance test, showing significant drug release in 0.1N HCl.

    • A:

      • Cause: Insufficient thickness of the enteric coating layer.

      • Solution: Increase the coating weight gain during the fluid bed coating process. Formulations often require multiple layers of coating to ensure complete protection.[5][12]

      • Cause: Cracks or imperfections in the coating layer.

      • Solution: Optimize the coating process parameters (inlet air temperature, spray rate, atomization pressure). Ensure the use of a plasticizer in the coating solution to improve film flexibility.

      • Cause: Inappropriate choice of enteric polymer.

      • Solution: Use polymers with a higher pH dissolution threshold, such as certain grades of Eudragit (e.g., L-100) or HPMCP, which are designed to dissolve in the intestinal pH.[4][12] A sub-coating or seal coating is often applied before the enteric layer to protect the alkaline drug core from interacting with the acidic enteric polymer.[12][13]

Preclinical In Vivo Studies
  • Q: I am observing low and highly variable oral bioavailability in my rat model. What could be the issue?

    • A:

      • Cause: In vivo degradation of the drug despite an enteric coating. The gastric pH of a fasted rat can be different from standard test media.

      • Solution: Ensure the delivery system provides robust protection. For liquid formulations, co-administering an alkali stabilizer like sodium bicarbonate can transiently increase stomach pH and protect the drug.[14]

      • Cause: Poor absorption due to low membrane permeability or rapid transit past the absorption window.

      • Solution: Incorporate permeation enhancers like Carbopol 934 into the formulation.[6] Develop mucoadhesive systems to prolong contact time with the intestinal mucosa.[6]

      • Cause: High inter-individual variability in animal physiology (e.g., gastric emptying time, metabolic rate).

      • Solution: Increase the number of animals per group to improve statistical power. Ensure strict standardization of experimental conditions, including fasting period and administration technique.[15]

  • Q: The therapeutic effect in my pylorus ligation-induced ulcer model is lower than expected.

    • A:

      • Cause: Insufficient dose or drug release at the site of action.

      • Solution: Re-evaluate the dose based on pharmacokinetic data. Ensure the formulation releases the drug effectively at intestinal pH. The timing of administration is critical; drugs should be given 30-60 minutes prior to the pylorus ligation to ensure they are present before acid accumulation begins.[15]

      • Cause: The formulation is not reaching the ulcer site effectively.

      • Solution: Consider gastro-retentive formulations like floating microspheres, which are designed to remain in the stomach for an extended period, allowing for sustained local drug action.[7][11]

      • Cause: The ulcer induction method itself has high variability.

      • Solution: Standardize the surgical procedure meticulously to avoid variations in ligation tightness and tissue damage.[16] Ensure a consistent fasting period (typically 24 hours) to minimize food content in the stomach.[17]

Experimental Protocols & Data

Protocol 1: Preparation of this compound Mucoadhesive Microspheres

This protocol is based on the emulsification solvent evaporation technique.[5]

  • Organic Phase Preparation: Dissolve a specific amount of this compound sodium and polymers (e.g., HPMC and Carbopol 934p in a 1:1 to 1:4 drug-to-polymer ratio) in 50 mL of distilled water.[5]

  • Oil Phase Preparation: Prepare a mixture of liquid paraffin containing Span 80 as the emulsifying agent.

  • Emulsification: Add the aqueous drug-polymer solution slowly to the oil phase while stirring continuously with a mechanical stirrer at a constant speed (e.g., 1000 rpm) to form a water-in-oil (w/o) emulsion.

  • Solvent Evaporation: Continue stirring for 2-3 hours to allow for the complete evaporation of the aqueous solvent, leading to the formation of solid microspheres.

  • Collection and Washing: Collect the formed microspheres by filtration. Wash them several times with a suitable solvent (e.g., petroleum ether or n-hexane) to remove any residual oil and surfactant.

  • Drying: Dry the washed microspheres in a desiccator at room temperature for 24 hours.

  • Characterization: Evaluate the microspheres for particle size, drug entrapment efficiency, mucoadhesive properties, and in vitro drug release.

Protocol 2: Pylorus Ligation-Induced Ulcer Model in Rats

This is a standard model to evaluate the anti-ulcer efficacy of drug formulations.[15][17]

  • Animal Preparation: Use Wistar rats (150-200g). Fast the animals for 24 hours prior to the experiment, with free access to water.[15][16] House them in cages with raised wire mesh bottoms to prevent coprophagy.[16]

  • Grouping: Divide animals into groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 1% w/v CMC).

    • Standard Group: Receives a standard drug (e.g., pure this compound 20 mg/kg).

    • Test Group(s): Receive the developed this compound formulation at equivalent doses.

  • Drug Administration: Administer the vehicle, standard, or test formulation orally 30 minutes before the surgical procedure.[15]

  • Surgical Procedure (Pylorus Ligation):

    • Anesthetize the rat using a suitable anesthetic (e.g., ether).

    • Make a midline abdominal incision of about 1 cm just below the xiphoid process.

    • Isolate the stomach and ligate the pyloric end with a silk suture. Be careful not to damage the blood supply.[16]

    • Close the abdominal wall with sutures.

  • Post-Surgery: Deprive the animals of food and water for the duration of the experiment (typically 19 hours).[17]

  • Sample Collection and Analysis:

    • After 19 hours, sacrifice the animals by cervical dislocation or CO2 anesthesia.[16]

    • Open the abdomen and ligate the esophageal end.

    • Remove the stomach and collect its contents into a centrifuge tube.

    • Measure the volume of gastric juice and determine its pH.

    • Centrifuge the contents and analyze the supernatant for free and total acidity by titrating against 0.01N NaOH.[17]

  • Ulcer Index Measurement:

    • Cut the stomach open along the greater curvature and wash it with saline.

    • Pin the stomach on a corkboard and examine the gastric mucosa for ulcers using a magnifying glass.

    • Score the ulcers based on their number and severity to calculate the Ulcer Index (UI).

    • Calculate the percentage of ulcer protection compared to the control group.

Comparative Data Tables

Table 1: Comparison of Pharmacokinetic Parameters for this compound Formulations (Note: Data is compiled from different studies for illustrative purposes and may vary based on preclinical model and formulation specifics.)

ParameterConventional this compound (20 mg/kg)Floating MicrospheresMucoadhesive MicrospheresReference
Bioavailability (%) ~52%EnhancedEnhanced[5][10]
Tmax (hours) 3.30 ± 0.60ProlongedProlonged[18]
Cmax (µg/mL) 0.18 ± 0.03ModulatedModulated[18]
t½ (hours) 1 - 22.29 ± 0.42 (extended)Extended[5][18]

Table 2: Efficacy of Different PPIs in Pylorus Ligation Model (Rat) (Data adapted from a comparative study.)

Treatment Group (20 mg/kg)Gastric Volume (ml)Total Acidity (mEq/L)Ulcer Index% ProtectionReference
Control (Vehicle) 7.8 ± 0.45135.2 ± 5.64.5 ± 0.22-[15]
Omeprazole 3.1 ± 0.1865.4 ± 3.11.8 ± 0.1560%[15]
Lansoprazole 3.5 ± 0.2172.8 ± 4.22.1 ± 0.1953%[15]
This compound 2.5 ± 0.1555.1 ± 2.81.2 ± 0.1173%[15]
p < 0.05 compared to control group.

Visualizations

Diagrams of Workflows and Mechanisms

G cluster_formulation Phase 1: Formulation & Optimization cluster_preclinical Phase 2: Preclinical Evaluation cluster_analysis Phase 3: Data Analysis cluster_conclusion Conclusion F1 Polymer & Excipient Screening F2 Preparation of Delivery System (e.g., Microspheres) F1->F2 F3 In Vitro Characterization (Size, EE%, Release) F2->F3 P1 Pharmacokinetic Study (Rat Model) F3->P1 Optimized Formulation P2 Pharmacodynamic Study (Pylorus Ligation Model) A1 Calculate PK Parameters (AUC, Cmax, t½) P1->A1 PK Data A2 Measure Efficacy (Ulcer Index, % Protection) P2->A2 Efficacy Data End Lead Formulation Identified A2->End Final Assessment

Caption: Workflow for preclinical evaluation of this compound delivery systems.

G Problem Problem: Low In Vivo Efficacy / Bioavailability Cause1 Cause 1: Acid Degradation Problem->Cause1 Is formulation stable in stomach? Cause2 Cause 2: Poor Permeability Problem->Cause2 Is drug absorbed efficiently? Cause3 Cause 3: Rapid GI Transit Problem->Cause3 Is residence time sufficient? Solution1 Solution: - Improve enteric coating - Add seal coat - Use alkali buffers Cause1->Solution1 Solution2 Solution: - Add permeation  enhancer (e.g., Carbopol) Cause2->Solution2 Solution3 Solution: - Develop mucoadhesive or  gastro-retentive system Cause3->Solution3

Caption: Troubleshooting guide for low in vivo performance of this compound.

G cluster_cell Gastric Parietal Cell cluster_lumen Gastric Lumen (Stomach) Pump H+/K+ ATPase (Proton Pump) H_in H+ Pump->H_in H_out H+ H_in->H_out Acid Secretion K_in K+ K_in->Pump K_out K+ K_out->K_in K+ uptake This compound This compound (Active Form) This compound->Pump Covalently Binds & Inactivates

Caption: Mechanism of action for this compound on the gastric proton pump.

References

Challenges in developing immediate-release Rabeprazole formulations for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on immediate-release rabeprazole formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an immediate-release formulation of this compound?

A1: The main challenges stem from the inherent instability of this compound sodium. It is a proton-pump inhibitor (PPI) that is highly susceptible to degradation in acidic environments, such as the stomach.[1][2][3] Additionally, it is sensitive to moisture, heat, and certain organic solvents.[1] Therefore, an immediate-release formulation must be designed to protect the active pharmaceutical ingredient (API) from gastric acid while still allowing for rapid dissolution and absorption to achieve a quick onset of action.[1][4]

Q2: Why can't conventional enteric coatings be used for an immediate-release this compound tablet?

A2: Conventional enteric coatings are designed to delay the release of a drug until it reaches the higher pH of the small intestine. This fundamentally contradicts the goal of an immediate-release formulation, which aims for rapid action in the stomach.[1] While enteric coatings protect this compound from stomach acid, they result in a delayed onset of action, with a Tmax of 3.5–4.5 hours, which is not suitable for conditions requiring immediate therapeutic relief.[1]

Q3: What are the common strategies to protect this compound from acid degradation in an immediate-release formulation?

A3: Several strategies are employed to create a protective microenvironment for this compound in the stomach:

  • Buffering Agents: Incorporating alkaline excipients such as sodium bicarbonate, magnesium oxide, calcium carbonate, or trisodium phosphate can neutralize gastric acid in the immediate vicinity of the dissolving tablet, thus protecting the this compound.[1][5]

  • Dry-Coated Tablets: This involves a tablet-in-tablet technology where an inner core of this compound is surrounded by an outer layer of a buffering agent like sodium bicarbonate. The outer layer dissolves first, neutralizing the stomach acid before the inner core containing the drug is exposed.[1][4]

  • Alkaline Stabilizers: Using alkali stabilizers within the core formulation helps to maintain a higher pH within the tablet matrix as it disintegrates.[1]

Q4: How does the manufacturing process (direct compression vs. wet granulation) affect the stability of immediate-release this compound?

A4: The manufacturing process can significantly impact stability.

  • Direct Compression: This method is often preferred as it avoids the use of water or organic solvents, which can degrade this compound. One study showed that a direct compression formulation with zinc stearate and magnesium oxide was the most stable and effective.[6]

  • Wet Granulation: While a common tablet manufacturing technique, wet granulation can be problematic for moisture-sensitive drugs like this compound. If this method is used, non-aqueous binders may be necessary to minimize degradation. Formulations prepared by wet granulation have shown higher hardness but lower dissolution rates.[6]

Q5: What are the key analytical methods for assessing the quality of immediate-release this compound formulations?

A5: The primary analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for the quantitative determination of this compound and its impurities or degradation products.[7][8][9] It is crucial for stability-indicating assays.

  • UV-Visible Spectrophotometry: This method can be used for the quantitative analysis of this compound in commercial dosage forms and for dissolution testing.[10][11]

  • Dissolution Testing: In vitro dissolution studies are essential to evaluate the drug release profile. For immediate-release formulations, this is typically performed in a medium that simulates the gastric environment, often with the addition of buffers to assess the protective mechanism of the formulation.[4][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Assay/High Impurity Levels in Stability Samples 1. Inadequate protection from gastric acid. 2. Incompatible excipients. 3. Exposure to moisture or heat during manufacturing or storage. 4. Interaction with acidic enteric coating materials if a seal coat is not used.[12]1. Increase the amount or change the type of buffering agent. 2. Conduct excipient compatibility studies. Common stabilizers include magnesium oxide and calcium carbonate.[1] 3. Implement stringent environmental controls during manufacturing and use appropriate packaging (e.g., Alu-Alu blisters).[2] 4. Apply a seal coat of a water-insoluble polymer between the drug core and any acidic coating.[2][12]
Variable or Slow Dissolution Rates 1. Inconsistent mixing of the drug and excipients. 2. High tablet hardness. 3. Formation of an insoluble complex between the drug and other excipients (e.g., sodium lauryl sulfate).[13] 4. Issues with the dissolution method itself, such as improper deaeration of the medium or incorrect apparatus setup.1. Optimize the blending process to ensure content uniformity. 2. Adjust compression force to achieve optimal hardness without compromising dissolution. 3. Evaluate the compatibility of all excipients. If an insoluble complex is suspected, consider alternative surfactants or excipients. 4. Troubleshoot the dissolution method by verifying all parameters and ensuring proper execution of the procedure.[13][14]
Discoloration of Tablets 1. Degradation of this compound, which is known to form colored degradation products upon exposure to acidic conditions or moisture.[12] 2. Interaction with reactive impurities in excipients.1. Enhance the protective measures against acid and moisture as described above. 2. Use high-purity excipients and perform compatibility testing.
Inconsistent Bioavailability in Preclinical Studies 1. Incomplete protection from gastric acid leading to in-vivo degradation. 2. Poor solubility of the formulation. 3. Significant first-pass metabolism.1. Re-evaluate the buffering capacity of the formulation. 2. Consider solubility enhancement techniques such as solid dispersion with polymers like PEG.[15] 3. While this compound's metabolism is less affected by CYP2C19 polymorphism compared to other PPIs, ensure the preclinical model is appropriate.[1]

Quantitative Data Summary

Table 1: Impact of Formulation Strategy on this compound Dissolution

Formulation StrategyKey ExcipientsDissolution RateReference
Dry-Coated TabletInner Core: this compound, Mannitol, etc. Outer Layer: Sodium Bicarbonate≥ 90% in 30 minutes[16]
Buffered TabletSodium Bicarbonate, Trisodium Phosphate, Magnesium Oxide, Calcium Carbonate, CrospovidoneNot specified, but designed for immediate release[5]
Direct CompressionThis compound, Zinc Stearate, Magnesium Oxide100.58% in 45 minutes[6]
Wet GranulationThis compound, Magnesium StearateLower dissolution rate compared to direct compression[6]

Table 2: Stability of this compound Under Stress Conditions

Stress ConditionDegradationKey Degradation ProductsReference
Acid Hydrolysis (0.1 M HCl, 60°C, 45 min)Significant degradationUnspecified[7]
Base Hydrolysis (0.5 M NaOH, 60°C, 2 h)Very unstableUnspecified[7]
Oxidation (1% H₂O₂, RT, 30 min)More labile; ~8.50% total impuritiesImp-4 (3.27%)[7]
Hydrolysis (Water, 60°C, 3 h)Significant degradation; ~4.07% total impuritiesImp-6 (2.01%)[7]
Accelerated Stability (40°C/75% RH, 3 months)~1.10% drug degradation (for optimized direct compression formulation)Not specified[6]

Experimental Protocols

1. Protocol for In Vitro Dissolution Testing of Immediate-Release this compound Tablets

  • Apparatus: USP Type II (Paddle)

  • Dissolution Medium: 900 mL of Simulated Gastric Fluid (without pepsin) or a pH 8.0 buffer, depending on the formulation's release mechanism. Some studies use 0.1 N HCl for a period to test the protective layer, followed by a change to a higher pH buffer.[2][3] For formulations with a buffering outer layer, a single-stage dissolution in a suitable buffer may be appropriate.

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 75 RPM

  • Sampling Times: 5, 10, 15, 30, and 45 minutes.

  • Sample Analysis: Withdraw aliquots at each time point, filter through a 0.45 µm filter, and analyze the concentration of this compound using a validated HPLC or UV spectrophotometric method.[1][4]

2. Protocol for Stability-Indicating HPLC Method for this compound

  • Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient mixture of:

    • Solvent A: 0.025 M KH₂PO₄ buffer with 0.1% triethylamine (pH 6.4) and acetonitrile (90:10 v/v).

    • Solvent B: Acetonitrile and water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure: Prepare standard and sample solutions in a suitable diluent. Inject into the HPLC system and record the chromatograms. The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[7]

Visualizations

Rabeprazole_Degradation_Pathway This compound This compound (Unstable) Degradation_Products Degradation Products (e.g., Thioether this compound) This compound->Degradation_Products Degradation Acid Gastric Acid (H⁺) Moisture, Heat Acid->this compound Catalyzes

Caption: this compound degradation pathway.

IR_Rabeprazole_Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_evaluation Evaluation API_Char API Characterization (Solubility, Stability) Excipient_Comp Excipient Compatibility Studies API_Char->Excipient_Comp Form_Strategy Select Strategy (e.g., Buffered, Dry-Coated) Excipient_Comp->Form_Strategy Process_Selection Select Process (Direct Compression/Wet Granulation) Form_Strategy->Process_Selection Optimization Formulation Optimization (DOE) Process_Selection->Optimization In_Vitro_Tests In Vitro Testing (Dissolution, Assay, Hardness) Optimization->In_Vitro_Tests Stability_Tests Stability Studies (ICH Guidelines) In_Vitro_Tests->Stability_Tests In_Vivo_Tests In Vivo Studies (Bioavailability) Stability_Tests->In_Vivo_Tests

Caption: Immediate-release this compound formulation workflow.

References

Technical Support Center: Minimizing Rabeprazole Interactions in Co-Administration Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize rabeprazole interactions with other compounds in co-administration studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound and how does it differ from other proton pump inhibitors (PPIs)?

A1: this compound is primarily metabolized through a non-enzymatic pathway, leading to the formation of a thioether metabolite. While cytochrome P450 (CYP) enzymes, specifically CYP2C19 and CYP3A4, are involved in its metabolism to a lesser extent, the non-enzymatic route is the major clearance mechanism.[1][2] This metabolic profile distinguishes this compound from other PPIs like omeprazole and lansoprazole, which are more heavily reliant on the CYP2C19 pathway for their metabolism. This reduced dependence on CYP2C19 makes this compound's pharmacokinetics less susceptible to genetic polymorphisms of this enzyme.[2]

Q2: My compound is a known substrate of CYP2C19. Is this compound a suitable PPI for co-administration studies?

A2: this compound is generally considered a more suitable option for co-administration with CYP2C19 substrates compared to other PPIs. Its lower dependence on CYP2C19 for metabolism reduces the likelihood of competitive inhibition.[2] However, it is still crucial to conduct in vitro studies to assess the potential for interaction. For instance, in extensive and intermediate metabolizers of CYP2C19, this compound has been shown to increase the exposure of clopidogrel (a CYP2C19 substrate) and decrease the exposure of its active metabolite.[3]

Q3: Are there any clinically significant interactions between this compound and drugs that are not metabolized by CYP enzymes?

A3: Yes, interactions can occur through mechanisms other than CYP inhibition. The primary mechanism is related to the pharmacological action of this compound, which is the elevation of gastric pH. This can alter the absorption of drugs whose solubility is pH-dependent. For example, the absorption of ketoconazole, an antifungal agent, is reduced in the presence of this compound due to the increased gastric pH.[1][4] Conversely, the absorption of digoxin may be moderately increased.[1] Additionally, this compound may interact with efflux transporters like P-glycoprotein (P-gp), potentially affecting the disposition of P-gp substrates.

Q4: What are the key considerations when designing a clinical drug-drug interaction (DDI) study involving this compound?

A4: When designing a clinical DDI study with this compound, it is important to consider the following:

  • Subject Phenotyping: Genotyping for CYP2C19 is recommended to assess the impact of metabolic status on the interaction.[3]

  • Study Design: A randomized, crossover design is often appropriate to minimize inter-individual variability.

  • Pharmacokinetic Sampling: Intensive pharmacokinetic sampling should be conducted to accurately determine key parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration).

  • Pharmacodynamic Endpoints: For drugs where a pharmacodynamic effect can be measured (e.g., antiplatelet effect of clopidogrel), these should be included as endpoints.[5][6]

Q5: How should I manage a patient who needs to take this compound and warfarin concomitantly?

A5: While some studies have suggested a potential for PPIs to enhance the effect of warfarin, clinical studies with this compound have not shown a significant pharmacokinetic interaction.[7][8][9] However, due to the potential for interpatient variability, it is prudent to monitor the International Normalized Ratio (INR) closely when initiating or discontinuing this compound in a patient stabilized on warfarin.[7][8]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpectedly high plasma concentrations of the co-administered drug. Inhibition of metabolic enzymes (CYP450) by this compound or its metabolites.Conduct in vitro CYP inhibition assays to determine the IC50 values of this compound and its major metabolites against the relevant CYP isoforms.
Inhibition of efflux transporters (e.g., P-glycoprotein) by this compound.Perform in vitro transporter interaction studies (e.g., using Caco-2 cells) to assess if the co-administered drug is a substrate and if this compound is an inhibitor of the relevant transporter.
Unexpectedly low plasma concentrations of the co-administered drug. Altered absorption due to increased gastric pH.Evaluate the pH-dependent solubility of the co-administered drug. If solubility is acid-dependent, consider alternative acid-suppressing agents (e.g., H2-receptor antagonists) or staggered administration times, although the latter may not be effective with PPIs.
Induction of metabolic enzymes by this compound.While less common, this compound could potentially induce certain enzymes. Conduct in vitro enzyme induction assays to investigate this possibility.
High inter-individual variability in the pharmacokinetic data. Genetic polymorphism of CYP2C19.Genotype study participants for CYP2C19 to stratify the analysis and understand the influence of metabolic status on the interaction.
Discrepancy between in vitro and in vivo DDI results. Involvement of multiple interaction mechanisms in vivo.Consider the interplay of metabolic and transporter-mediated interactions, as well as the effect of gastric pH. Physiologically-based pharmacokinetic (PBPK) modeling can be a useful tool to integrate these factors and predict in vivo outcomes.
Formation of active metabolites of the co-administered drug is affected.Ensure that the analytical method quantifies both the parent drug and its major active metabolites. The interaction may primarily affect the formation of the active moiety.[3]

Quantitative Data on this compound Interactions

In Vitro CYP450 Inhibition
CYP IsoformInhibitorIC50 (µM)Ki (µM)Reference
CYP2C19 This compound≥ 2517 - 21Li et al., 2004
This compound Thioether-2 - 8Li et al., 2004
CYP2C9 This compound> 40-Li et al., 2004
This compound Thioether-6Li et al., 2004
CYP3A4 This compound> 40-Li et al., 2004
This compound Thioether-15Li et al., 2004
CYP1A2 This compound> 40-Li et al., 2004
CYP2D6 This compound> 40-Li et al., 2004
This compound Thioether-12Li et al., 2004
Clinical Pharmacokinetic Interactions
Co-administered DrugEffect on Co-administered Drug's PharmacokineticsMagnitude of ChangeStudy PopulationReference
Atazanavir Decreased absorptionCmax: ↓ 71% AUC: ↓ 70%Healthy VolunteersGertz et al., 2017[10]
Clopidogrel (Active Metabolite) Decreased formationCmax: ↓ 34% (EMs), ↓ 19% (IMs) AUC: ↓ 28% (EMs), ↓ 16% (IMs)Healthy Volunteers (CYP2C19 Genotyped)Ye et al., 2021[3]
Digoxin Moderately increased absorptionCmax and AUC: ~10% increaseHealthy VolunteersFuhr & Jetter, 2002[1]
Ketoconazole Decreased absorptionSignificant decrease in plasma levels-Product Monograph[4]
Warfarin No significant change in pharmacokineticsNot significantHealthy SubjectsFunck-Brentano et al., 2013[8]
Diazepam No significant change in pharmacokineticsNot significantHealthy VolunteersFDA Clinical Pharmacology Review[11]
Tacrolimus No significant interaction observedConcentration/dose ratio remained lowLiver Transplant PatientsItabashi et al., 2008[12][13]
Methotrexate Potential for decreased eliminationCase reports of delayed eliminationPatientsSantucci et al., 2010[14]; Bezabeh et al., 2012[15]
Nelfinavir Decreased absorptionSubstantially reduced plasma concentrations-Drugs.com[16]

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its metabolites on major human CYP450 isoforms.

Methodology:

  • Test System: Human liver microsomes (HLM) or recombinant human CYP enzymes.

  • Substrates: Use isoform-specific probe substrates at a concentration approximate to their Km value.

  • Incubation:

    • Prepare a series of dilutions of this compound (or its metabolite).

    • Pre-incubate the test compound with HLM and NADPH-generating system in a phosphate buffer (pH 7.4).

    • Initiate the reaction by adding the probe substrate.

    • Incubate at 37°C for a specific time, ensuring linear metabolite formation.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Clinical Drug-Drug Interaction Study (Example: this compound and a Novel Compound)

Objective: To evaluate the effect of multiple doses of this compound on the single-dose pharmacokinetics of a novel investigational drug.

Methodology:

  • Study Design: A randomized, open-label, two-period, crossover study.

  • Study Population: Healthy male and female volunteers. Genotype subjects for CYP2C19.

  • Treatment Periods:

    • Period 1 (Reference): Subjects receive a single oral dose of the investigational drug.

    • Washout Period: A sufficient washout period (at least 5 half-lives of the investigational drug) is required between periods.

    • Period 2 (Test): Subjects receive this compound (e.g., 20 mg once daily) for several days to achieve steady-state. On the last day of this compound administration, a single oral dose of the investigational drug is co-administered.

  • Pharmacokinetic Sampling:

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose) after the administration of the investigational drug in both periods.

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of the investigational drug and its major metabolites in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic and Statistical Analysis:

    • Calculate pharmacokinetic parameters (AUC0-t, AUC0-inf, Cmax, tmax, t1/2) for the investigational drug using non-compartmental analysis.

    • Perform statistical analysis (e.g., ANOVA) on the log-transformed AUC and Cmax values to determine the geometric mean ratios (GMRs) and 90% confidence intervals for the test versus reference treatments.

    • A significant interaction is typically concluded if the 90% CI for the GMR falls outside the bioequivalence range of 80-125%.

Visualizations

Rabeprazole_Metabolism This compound This compound thioether This compound Thioether This compound->thioether Non-enzymatic Reduction (Major Pathway) sulfone This compound Sulfone This compound->sulfone CYP3A4 desmethyl Desmethyl this compound This compound->desmethyl CYP2C19 other_metabolites Other Metabolites thioether->other_metabolites sulfone->other_metabolites desmethyl->other_metabolites

Caption: Metabolic pathway of this compound, highlighting the major non-enzymatic route.

DDI_Workflow cluster_0 In Vitro Screening cluster_1 Risk Assessment cluster_2 Clinical Study cluster_3 Regulatory Submission in_vitro_cyp CYP450 Inhibition/ Induction Assays risk_assessment Evaluate Potential for Clinical DDI in_vitro_cyp->risk_assessment in_vitro_transporter Transporter Interaction Assays in_vitro_transporter->risk_assessment solubility pH-Dependent Solubility solubility->risk_assessment clinical_study Design and Conduct Clinical DDI Study risk_assessment->clinical_study If significant risk is identified pk_pd_analysis Pharmacokinetic and Pharmacodynamic Analysis clinical_study->pk_pd_analysis labeling Labeling Recommendations pk_pd_analysis->labeling

Caption: General workflow for assessing drug-drug interactions in co-administration studies.

References

Validation & Comparative

Rabeprazole vs. Lansoprazole: An In Vitro Comparative Analysis of Proton Pump Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the potency and efficacy of two widely used proton pump inhibitors (PPIs), rabeprazole and lansoprazole. The focus of this analysis is their direct inhibitory effect on the gastric H+/K+-ATPase, the final enzyme in the pathway of acid secretion in the stomach. This document synthesizes experimental data to offer a clear comparison for research and drug development purposes.

Data Presentation: In Vitro Potency and Efficacy

ParameterThis compoundLansoprazoleReference
Mechanism of Action Irreversible inhibition of the H+/K+-ATPase (proton pump)Irreversible inhibition of the H+/K+-ATPase (proton pump)[1]
Activation Acid-catalyzed conversion to a reactive sulfenamide speciesAcid-catalyzed conversion to a reactive sulfenamide species[1]
pKa Higher pKa, allowing for faster activation at a less acidic pHLower pKa compared to this compound, requiring a more acidic environment for activation[2]
Rate of Inhibition Faster onset of H+/K+-ATPase inhibition in vitroSlower onset of inhibition compared to this compound[3][4]
Cysteine Binding Sites Covalently binds to cysteine residues on the alpha-subunit of the H+/K+-ATPase, including Cys813, Cys822, Cys892, and Cys321.Covalently binds to cysteine residues on the alpha-subunit of the H+/K+-ATPase, including Cys813, Cys892, and Cys321.[4]

Experimental Protocols

The following is a representative methodology for an in vitro comparison of the inhibitory potency of this compound and lansoprazole on the H+/K+-ATPase.

Isolation of Gastric H+/K+-ATPase-Enriched Vesicles

A common source for the enzyme is the gastric mucosa of hogs or rabbits. The protocol generally involves the following steps:

  • Tissue Homogenization: Gastric mucosal scrapings are homogenized in a buffered sucrose solution.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove cellular debris and enrich for microsomal fractions containing the H+/K+-ATPase.

  • Density Gradient Centrifugation: The microsomal fraction is further purified using a sucrose or Ficoll density gradient to isolate vesicles rich in the proton pump.

  • Protein Quantification: The protein concentration of the final vesicle preparation is determined using a standard method, such as the Bradford or Lowry assay.

In Vitro H+/K+-ATPase Inhibition Assay

The inhibitory activity of the compounds is assessed by measuring the ATP hydrolysis activity of the isolated enzyme.

  • Activation of the Inhibitors: this compound and lansoprazole are prodrugs that require an acidic environment for activation. The compounds are typically pre-incubated in an acidic buffer (e.g., pH 1.0-4.0) to convert them to their active sulfenamide forms.

  • Enzyme Reaction:

    • The H+/K+-ATPase-enriched vesicles are incubated with varying concentrations of the activated this compound or lansoprazole.

    • The reaction is initiated by the addition of ATP in the presence of Mg2+ and K+.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Measurement of ATPase Activity: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified. This is often done using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Action of Proton Pump Inhibitors

PPI_Mechanism cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic pH) PPI_prodrug PPI (Prodrug) PPI_prodrug_cell PPI (Prodrug) PPI_prodrug->PPI_prodrug_cell Diffusion PPI_accumulated Accumulated PPI PPI_prodrug_cell->PPI_accumulated Protonation & Trapping PPI_activated Activated Sulfenamide PPI_accumulated->PPI_activated Acid-catalyzed Conversion ProtonPump H+/K+-ATPase (Proton Pump) PPI_activated->ProtonPump Covalent Bonding (Disulfide Bridge) H_out H+ ProtonPump->H_out Gastric Acid Secretion Pump_inactive Inactive Pump ProtonPump->Pump_inactive Inhibition K_in K+

Caption: Mechanism of proton pump inhibition.

Experimental Workflow for In Vitro Comparison

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis start Start homogenization Gastric Mucosa Homogenization start->homogenization centrifugation Differential & Density Gradient Centrifugation homogenization->centrifugation vesicles H+/K+-ATPase-Enriched Vesicles centrifugation->vesicles incubation Incubation with Enzyme Vesicles vesicles->incubation activation Acid Activation of This compound & Lansoprazole activation->incubation atp_addition Initiate Reaction with ATP incubation->atp_addition measurement Measure Pi Release (Colorimetric Assay) atp_addition->measurement inhibition_calc Calculate % Inhibition measurement->inhibition_calc ic50 Determine IC50 Values inhibition_calc->ic50

Caption: In vitro H+/K+-ATPase inhibition assay workflow.

References

A Head-to-Head Preclinical and Clinical Pharmacology Comparison of Rabeprazole and Esomeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rabeprazole and Esomeprazole, two prominent proton pump inhibitors (PPIs), focusing on their preclinical characteristics and how these translate to clinical pharmacodynamic effects. While direct head-to-head preclinical studies in animal models are limited in publicly available literature, this comparison synthesizes fundamental biochemical properties, in vitro metabolic data, and extensive clinical pharmacodynamic findings to offer a comprehensive overview for research and development professionals.

Mechanism of Action: Covalent Inhibition of the Gastric H+,K+-ATPase

Both this compound and Esomeprazole are substituted benzimidazoles that act as prodrugs. They require activation in an acidic environment to inhibit the gastric H+,K+-ATPase (the proton pump), which is the final step in the secretion of gastric acid. Following absorption and systemic distribution, these lipophilic compounds accumulate in the acidic secretory canaliculi of parietal cells.

In this acidic environment, they undergo a molecular rearrangement to form a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the alpha-subunit of the H+,K+-ATPase, leading to its irreversible inhibition.[1] Restoration of acid secretion requires the synthesis of new proton pump molecules, which provides a long-lasting therapeutic effect despite the short plasma half-lives of the drugs.[1]

PPI_Mechanism cluster_blood Systemic Circulation (Neutral pH) cluster_parietal Parietal Cell Canaliculus (Acidic pH) Prodrug This compound / Esomeprazole (Inactive Prodrug) Accumulation Accumulation of Prodrug Prodrug->Accumulation Diffusion Activation Acid-Catalyzed Activation Accumulation->Activation Sulfenamide Active Sulfenamide Activation->Sulfenamide ProtonPump H+,K+-ATPase (Proton Pump) Sulfenamide->ProtonPump Binds to Cysteine Residues Inhibition Irreversible Inhibition (Covalent Disulfide Bond) ProtonPump->Inhibition H_ion H+ ProtonPump->H_ion Pumps H+ into Lumen Gastric Lumen H_ion->Lumen

Caption: General mechanism of proton pump inhibitors (PPIs).

Pharmacodynamic Properties: Acid Suppression

The primary pharmacodynamic effect of this compound and Esomeprazole is the suppression of gastric acid. This is typically quantified by measuring the intragastric pH over a 24-hour period. The goal of therapy for acid-related disorders is to maintain the intragastric pH above 4.0, which is critical for the healing of erosive esophagitis.

Clinical studies in healthy volunteers and patients with GERD consistently demonstrate that Esomeprazole 40 mg provides more effective and sustained acid control compared to this compound 20 mg.[2] On day 5 of treatment, Esomeprazole maintains intragastric pH > 4.0 for a significantly longer duration.[2][3]

Table 1: Comparison of Gastric Acid Suppression in Human Volunteers (Day 5)
ParameterEsomeprazole (40 mg)This compound (20 mg)Reference
Median Intragastric pH4.73.8[4]
% Time with pH > 4.065%48%[4]
Mean Time with pH > 4.0 (hours)14.0 h12.1 h[2]

Physicochemical and Activation Differences

While both drugs share a core mechanism, their chemical properties differ, which influences their rate of activation. This compound has a higher pKa value compared to other PPIs. This property allows it to be activated more rapidly over a wider pH range, which is theorized to contribute to a faster onset of action on the first day of treatment.[5] However, some clinical studies show that the onset of acid inhibition within the first few hours does not differ significantly between the two drugs.[4]

Pharmacokinetics and Metabolism

Both Esomeprazole and this compound are metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.

  • Esomeprazole , the S-isomer of omeprazole, is metabolized by CYP2C19 and CYP3A4. Its metabolism is highly dependent on the genetic polymorphism of CYP2C19. Individuals who are "poor metabolizers" have higher plasma concentrations and experience greater acid suppression.[4]

  • This compound is also metabolized by CYP2C19 and CYP3A4, but it has a significant non-enzymatic pathway where it is reduced to a thioether metabolite.[6] This makes this compound's overall metabolism less dependent on the CYP2C19 genotype compared to Esomeprazole, leading to more predictable plasma levels across different patient populations.[7]

Metabolism_Pathway cluster_esomeprazole Esomeprazole Metabolism cluster_this compound This compound Metabolism Esomeprazole Esomeprazole ES_CYP2C19 CYP2C19 (Genetic Polymorphism) Esomeprazole->ES_CYP2C19 ES_CYP3A4 CYP3A4 Esomeprazole->ES_CYP3A4 ES_Metabolites Inactive Metabolites ES_CYP2C19->ES_Metabolites ES_CYP3A4->ES_Metabolites This compound This compound RA_CYP2C19 CYP2C19 This compound->RA_CYP2C19 RA_CYP3A4 CYP3A4 This compound->RA_CYP3A4 NonEnzymatic Non-Enzymatic Reduction This compound->NonEnzymatic RA_Metabolites Inactive Metabolites (incl. Thioether) RA_CYP2C19->RA_Metabolites RA_CYP3A4->RA_Metabolites NonEnzymatic->RA_Metabolites

Caption: Metabolic pathways of Esomeprazole and this compound.

In Vitro Inhibition of CYP450 Enzymes

In vitro studies using human liver microsomes have been conducted to assess the potential for these PPIs to act as inhibitors of CYP enzymes, which is an indicator of potential drug-drug interactions. In these preclinical models, this compound generally shows lower inhibitory potency against CYP2C19 compared to Esomeprazole.

Table 2: In Vitro Inhibitory Potency (Ki) on CYP2C19
CompoundKi (μM) for CYP2C19 InhibitionReference
Esomeprazole ~8 μM[8]
This compound 17 - 21 μM[8]
Lower Ki values indicate higher inhibitory potency.

Experimental Protocols

The data presented in this guide are derived from established experimental models. Below are summaries of the typical methodologies employed.

Protocol 1: In Vivo Intragastric pH Monitoring in Humans

This protocol is standard for assessing the pharmacodynamic effect of acid-suppressing drugs.

  • Subject Recruitment: Healthy, Helicobacter pylori-negative volunteers are recruited. Subjects are often genotyped for CYP2C19 to assess metabolic status.[4]

  • Study Design: A randomized, two-way crossover design is typically used.[4][9] Subjects receive either this compound or Esomeprazole for a set period (e.g., 5 days). This is followed by a "wash-out" period of at least 10-14 days before they are "crossed over" to the other treatment arm.[2][9]

  • Drug Administration: Drugs are administered once daily, often before a standardized meal.[2]

  • pH Measurement: A pH monitoring system with an antimony electrode is passed transnasally into the stomach. The pH is recorded continuously for 24-hour periods at baseline (Day 0), on the first day of treatment (Day 1), and at steady-state (Day 5).[4]

  • Data Analysis: Key parameters include the median intragastric pH over 24 hours and the percentage of time the pH remains above a clinically relevant threshold, such as 4.0.[4][2]

Study_Workflow cluster_period1 Treatment Period 1 (5 Days) cluster_period2 Treatment Period 2 (5 Days) Start Recruit H. pylori-negative Volunteers (N=34) Randomize Randomize into Two Groups (A & B) Start->Randomize GroupA_Treat1 Group A: Esomeprazole 40mg Randomize->GroupA_Treat1 Group A GroupB_Treat1 Group B: This compound 20mg Randomize->GroupB_Treat1 Group B pH_Monitor1 24h pH Monitoring (Day 1 & 5) GroupA_Treat1->pH_Monitor1 GroupB_Treat1->pH_Monitor1 Washout Washout Period (≥10 Days) pH_Monitor1->Washout GroupA_Treat2 Group A: This compound 20mg Washout->GroupA_Treat2 GroupB_Treat2 Group B: Esomeprazole 40mg Washout->GroupB_Treat2 pH_Monitor2 24h pH Monitoring (Day 1 & 5) GroupA_Treat2->pH_Monitor2 GroupB_Treat2->pH_Monitor2 Analysis Data Analysis: Compare pH > 4.0 duration pH_Monitor2->Analysis

Caption: Typical workflow for a human crossover pharmacodynamic study.

Protocol 2: In Vitro CYP450 Inhibition Assay

This preclinical assay determines the potential of a drug to inhibit specific CYP enzymes.

  • System Preparation: Human liver microsomes, which contain a mixture of CYP enzymes, or recombinant human CYP enzymes (e.g., CYP2C19) expressed in a cell line are used as the enzyme source.[8]

  • Incubation: The enzyme system is incubated with a specific probe substrate (a compound known to be metabolized by the target enzyme) and varying concentrations of the inhibitor drug (e.g., Esomeprazole or this compound).[8]

  • Analysis: After a set incubation time, the reaction is stopped. The amount of metabolite produced from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Calculation: The rate of metabolite formation is measured at each inhibitor concentration. These data are then used to calculate the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximal inhibition.

Summary and Conclusion

Both this compound and Esomeprazole are highly effective inhibitors of the gastric proton pump. Preclinical and clinical data reveal key differences that may influence drug selection in a research or clinical context:

  • Pharmacodynamics: In human studies, Esomeprazole (40 mg) demonstrates more potent and sustained acid suppression compared to this compound (20 mg), as measured by the duration of time intragastric pH is maintained above 4.0.[4][2]

  • Activation: this compound's higher pKa suggests a faster chemical activation, though the clinical significance on the onset of action is debated.[5]

  • Metabolism: this compound's significant non-enzymatic metabolic pathway makes it less susceptible to the influence of CYP2C19 genetic polymorphisms, resulting in more consistent pharmacokinetics across populations compared to Esomeprazole.[6][7]

  • Drug Interaction Potential: In vitro data suggest this compound has a lower inhibitory potential on CYP2C19 than Esomeprazole, which may be relevant when considering co-administration with other drugs metabolized by this enzyme.[8]

For drug development professionals, the choice between these agents may be guided by the therapeutic goal. Esomeprazole offers superior acid suppression, which may be beneficial in severe erosive esophagitis. This compound's predictable metabolism offers an advantage in providing consistent efficacy across diverse patient populations, potentially reducing inter-individual variability in clinical trials.

References

A Comparative Guide to the Inhibitory Effects of Proton Pump Inhibitors on Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proton pump inhibitors (PPIs) are a class of drugs widely used to reduce gastric acid production. Their metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1] Consequently, there is a potential for drug-drug interactions when PPIs are co-administered with other medications that are also metabolized by these enzymes. Understanding the differential inhibitory effects of various PPIs on specific CYP isoenzymes is crucial for predicting and mitigating these interactions during drug development and clinical practice.

This guide provides a comprehensive comparison of the inhibitory effects of five commonly used PPIs—omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole—on the major drug-metabolizing CYP enzymes. The information is compiled from in vitro studies and presented to aid in the assessment of potential drug-drug interactions.

Quantitative Comparison of PPI-Mediated CYP Inhibition

The inhibitory potential of PPIs on various CYP isoenzymes is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the reported Ki and IC50 values for different PPIs against CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Lower values indicate a more potent inhibition.

PPICYP IsoenzymeInhibition Constant (Ki) µMIC50 (µM)
Omeprazole CYP2C9->50
CYP2C192 - 6[2][3]~7.0[4]
CYP2D6->200[2][3]
CYP3A4->50
Esomeprazole CYP2C982[5]-
CYP2C19~8[2][3]3.7[4]
CYP2D6->200[2]
CYP3A4->50
Lansoprazole CYP2C9->50
CYP2C190.4 - 1.5[2][3]0.73[4]
CYP2D6->200[2][3]
CYP3A4->50
Pantoprazole CYP2C96[2][3]-
CYP2C1914 - 69[2][3]≥ 25[4]
CYP2D6->200[2][3]
CYP3A422[2][3]-
This compound CYP2C951[5]-
CYP2C1917 - 21[2][3]≥ 25[4]
CYP2D6->200[2]
CYP3A4->50

Experimental Protocols for Assessing CYP Inhibition

The following is a generalized protocol for determining the inhibitory effects of PPIs on CYP enzymes in vitro, based on methodologies described in the cited literature.[2][3][6][7]

Materials and Reagents:

  • Human liver microsomes (HLMs) or recombinant human CYP enzymes

  • Proton pump inhibitors (test compounds)

  • CYP-specific probe substrates (e.g., diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Experimental Procedure:

  • Preparation of Incubation Mixtures: A series of incubation mixtures are prepared in microcentrifuge tubes or a 96-well plate. Each mixture contains a specific concentration of the PPI, human liver microsomes or recombinant CYP enzyme, and phosphate buffer.

  • Pre-incubation (for time-dependent inhibition studies): For assessing time-dependent inhibition, the mixture of PPI and microsomes is pre-incubated with the NADPH regenerating system for a defined period (e.g., 30 minutes) to allow for potential metabolic activation of the inhibitor.

  • Initiation of the Reaction: The enzymatic reaction is initiated by adding the CYP-specific probe substrate to the incubation mixture.

  • Incubation: The reaction mixtures are incubated at 37°C for a specific time, which is kept within the linear range of metabolite formation.

  • Termination of the Reaction: The reaction is stopped by adding a quenching solution, typically cold acetonitrile or methanol, which may also contain an internal standard for analytical purposes.

  • Sample Processing: The quenched samples are centrifuged to pellet the protein. The supernatant is then transferred for analysis.

  • LC-MS/MS Analysis: The formation of the specific metabolite of the probe substrate is quantified using a validated LC-MS/MS method.

  • Data Analysis: The rate of metabolite formation in the presence of the PPI is compared to the control (without the PPI). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model. The Ki value can be determined by performing the experiment at multiple substrate concentrations and analyzing the data using graphical methods like the Dixon plot or non-linear regression analysis.

Visualizing Inhibition Mechanisms and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanisms of CYP inhibition and a typical experimental workflow.

InhibitionMechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Enzyme CYP Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate + Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex Enzyme->Enzyme_Inhibitor + Inhibitor Substrate Substrate Inhibitor PPI (Inhibitor) Product Metabolite Enzyme_Substrate->Product Metabolism Enzyme2 CYP Enzyme Enzyme_Substrate2 Enzyme-Substrate Complex Enzyme2->Enzyme_Substrate2 + Substrate Enzyme_Inhibitor2 Enzyme-Inhibitor Complex Enzyme2->Enzyme_Inhibitor2 + Inhibitor Substrate2 Substrate Inhibitor2 PPI (Inhibitor) Enzyme_Substrate_Inhibitor Enzyme-Substrate-Inhibitor Complex Enzyme_Substrate2->Enzyme_Substrate_Inhibitor + Inhibitor Product2 Metabolite Enzyme_Substrate2->Product2 Metabolism Enzyme_Inhibitor2->Enzyme_Substrate_Inhibitor + Substrate ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Reagents: - Human Liver Microsomes - PPI Stock Solutions - Probe Substrates - NADPH Regenerating System B Set up Incubation Mixtures: HLMs + Buffer + PPI A->B C Pre-incubate (optional for TDI) B->C D Initiate Reaction: Add Probe Substrate C->D E Incubate at 37°C D->E F Terminate Reaction: Add Quenching Solution E->F G Sample Processing: Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis: Quantify Metabolite Formation G->H I Calculate % Inhibition H->I J Determine IC50 / Ki Values I->J

References

Rabeprazole's Efficacy in Bile Reflux Oesophagitis: A Comparative Analysis in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of rabeprazole versus other proton pump inhibitors (PPIs) in mitigating oesophageal damage in rat models of bile reflux oesophagitis. While direct comparative studies are limited, this document synthesizes available data from individual studies to offer insights into the relative performance of these agents. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways to support research and drug development efforts in this field.

Comparative Efficacy of PPIs on Oesophageal Injury

The following table summarizes the quantitative data on the efficacy of this compound and omeprazole in reducing oesophageal lesions in rat models of surgically induced bile reflux oesophagitis. It is important to note that the experimental models, while similar in their aim to induce bile reflux, have methodological differences that may influence the results.

Proton Pump Inhibitor Dosage Duration of Treatment Macroscopic Ulcer Score (Mean ± SD) Microscopic Ulcer Length (mm, Mean ± SD) Reduction in COX-2 Expression Bile Acid in Oesophageal Lumen (nmol, Mean ± SD) Reference
This compound 30 mg/kg/day, i.p.2 weeksSignificantly lower than control5 ± 1 (vs. 8 ± 1 in control)Significantly decreased compared to control45 ± 5 (vs. 175 ± 50 in control)[Hashimoto N, 2015][1][2][3][4][5][6][7]
Omeprazole 20 mg/kg, p.o.14 days-Significantly reduced compared to reflux group--[Zamora Rodriguez ZB et al., 2018][8]

Note: A direct comparison is challenging due to differences in the surgical models of bile reflux oesophagitis and routes of drug administration. The study on omeprazole did not provide specific quantitative values for ulcer scores but reported a significant reduction.

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. The following sections outline the experimental protocols used in the key studies cited.

This compound Efficacy Study Protocol (Hashimoto N, 2015)
  • Animal Model: 8-week-old male Wistar rats.

  • Induction of Bile Reflux Oesophagitis: A total gastrectomy with oesophagoduodenostomy was performed to induce the reflux of biliary and pancreatic juice into the oesophagus.[1][2][4][5][6][7]

  • Treatment Groups:

    • Sham-operated group.

    • Control group (saline administration) (n=8).

    • This compound-treated group (30 mg/kg per day, intraperitoneally) (n=8).

  • Treatment Duration: 2 weeks, starting on the 7th postoperative day.[1][2][4][5][6][7]

  • Efficacy Assessment (at day 21 post-operation):

    • Macroscopic and Microscopic Evaluation: The oesophagus was examined for ulcers, and the length of microscopic ulcers was measured.

    • Immunohistochemistry: Expression of cyclooxygenase-2 (COX-2) in the oesophageal mucosa was assessed.[1][2][4][5][6][7]

    • Biochemical Analysis: The concentration of bile acid in the oesophageal lumen and the common bile duct was measured.[1][2][4][5][6][7]

Omeprazole Efficacy Study Protocol (Zamora Rodriguez ZB et al., 2018)
  • Animal Model: Male Wistar rats.

  • Induction of Bile Reflux Oesophagitis: Duodeno-oesophageal reflux was surgically induced.

  • Treatment Groups:

    • Negative control group.

    • Positive control group (duodeno-oesophageal reflux).

    • Omeprazole-treated group (20 mg/kg, orally).

  • Treatment Duration: 14 days after the induction of reflux.[8]

  • Efficacy Assessment:

    • Macroscopic Evaluation: Oesophageal lesion index was determined.

    • Histological Evaluation: A histological score of oesophageal damage was assigned.

    • Biochemical Analysis: Malondialdehyde (MDA) content in the oesophagus was measured as a marker of oxidative stress.[8]

Signaling Pathways in Bile Reflux Oesophagitis

Bile acids, in conjunction with gastric acid, are known to induce oesophageal mucosal injury through the activation of inflammatory signaling pathways. Proton pump inhibitors, beyond their acid-suppressing effects, are thought to mitigate this damage by modulating these pathways.

Bile Acid-Induced Inflammatory Cascade

Bile acids can penetrate oesophageal epithelial cells, particularly in an acidic environment, and trigger a cascade of inflammatory events. This involves the activation of transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines and enzymes such as COX-2.

Bile_Acid_Inflammation BileAcids Bile Acids EpithelialCell Oesophageal Epithelial Cell BileAcids->EpithelialCell enters NFkB NF-κB Activation EpithelialCell->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) NFkB->Cytokines induces COX2 COX-2 Upregulation NFkB->COX2 induces Inflammation Oesophageal Inflammation & Injury Cytokines->Inflammation COX2->Inflammation PPIs PPIs PPIs->NFkB inhibits PPIs->COX2 inhibits

Caption: Bile acid-induced inflammatory pathway in oesophagitis and the inhibitory role of PPIs.

Experimental Workflow for Evaluating PPI Efficacy

The general workflow for assessing the efficacy of PPIs in a rat model of bile reflux oesophagitis involves several key steps, from the surgical induction of the condition to the final analysis of oesophageal tissue.

Experimental_Workflow start Animal Acclimatization (Wistar Rats) surgery Surgical Induction of Bile Reflux Oesophagitis start->surgery recovery Post-operative Recovery surgery->recovery treatment Treatment Administration (PPIs vs. Control) recovery->treatment euthanasia Euthanasia and Oesophagus Excision treatment->euthanasia analysis Efficacy Assessment euthanasia->analysis macro Macroscopic Ulcer Scoring analysis->macro micro Microscopic Histopathology analysis->micro immuno Immunohistochemistry (e.g., COX-2) analysis->immuno biochem Biochemical Analysis (e.g., Bile Acids, MDA) analysis->biochem end Data Analysis & Conclusion macro->end micro->end immuno->end biochem->end

Caption: A generalized experimental workflow for preclinical evaluation of PPIs in rat models.

Concluding Remarks

The available evidence from rat models suggests that this compound is effective in mitigating the pathological changes associated with bile reflux oesophagitis.[1][2][3][4][5][6][7] Its therapeutic effects appear to extend beyond acid suppression to include the modulation of inflammatory pathways, as evidenced by the reduction in COX-2 expression.[1][2][4][5][6][7] While data for a direct comparison with other PPIs in a standardized bile reflux model is not yet available, the findings from individual studies on agents like omeprazole also indicate a protective effect against oesophageal mucosal damage.[8]

For future research, head-to-head comparative studies employing a consistent, surgically-induced bile reflux model are warranted to definitively establish the relative efficacy of different PPIs. Such studies would be invaluable for guiding the development of more targeted and effective therapies for bile reflux-related oesophageal disorders. Further investigation into the specific molecular mechanisms by which each PPI modulates inflammatory and oxidative stress pathways will also be crucial for optimizing treatment strategies.

References

A Head-to-Head Look at Two Proton Pump Inhibitors: Comparative Pharmacokinetics of Rabeprazole and Lansoprazole in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of gastric acid suppressants, rabeprazole and lansoprazole stand out as widely utilized proton pump inhibitors (PPIs). Understanding their distinct pharmacokinetic profiles is paramount for researchers and drug development professionals in optimizing therapeutic strategies. This guide provides an objective comparison of the pharmacokinetics of this compound and lansoprazole based on available data from animal studies, primarily focusing on research conducted in Sprague-Dawley rats.

Data Presentation: Pharmacokinetic Parameters in Sprague-Dawley Rats

The following table summarizes the key pharmacokinetic parameters of orally administered this compound and lansoprazole in Sprague-Dawley rats, extracted from independent studies.

Pharmacokinetic ParameterThis compound (20 mg/kg)Lansoprazole (15 mg/kg/day)
Cmax (Maximum Plasma Concentration) ~454 ng/mL2050 ± 1030 ng/mL (Day 1)
Tmax (Time to Maximum Plasma Concentration) ~4.0 hoursNot explicitly stated
AUC (Area Under the Curve) ~1323 ng·h/mL3030 ± 1360 ng·h/mL (Day 1)
Half-life (t½) ~1.5 hoursNot explicitly stated

Disclaimer: The data presented above is compiled from separate studies and is intended for comparative purposes only. Direct comparison should be made with caution due to potential differences in experimental protocols, including the age and sex of the animals, formulation of the administered drug, and specific analytical methods used.

Experimental Protocols

To ensure transparency and aid in the critical evaluation of the presented data, the following sections detail the typical experimental methodologies employed in pharmacokinetic studies of this compound and lansoprazole in rats.

Animal Models and Drug Administration
  • Animal Species: Sprague-Dawley rats are a commonly used strain in pharmacokinetic studies due to their well-characterized physiology and genetics.

  • Housing and Acclimatization: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. An acclimatization period is allowed before the commencement of the study to minimize stress-related physiological changes.

  • Drug Administration: For oral pharmacokinetic studies, the drugs are often administered via oral gavage.[1][2][3][4][5] This technique involves the direct delivery of a precise volume of the drug formulation into the stomach using a specialized tube, ensuring accurate dosing.[1][2][3][4][5] The volume administered is calculated based on the animal's body weight.[3]

Blood Sampling and Plasma Analysis
  • Blood Collection: Blood samples are collected at predetermined time points after drug administration to characterize the absorption, distribution, metabolism, and excretion phases. Common sampling sites in rats include the tail vein or jugular vein.

  • Plasma Preparation: Collected blood is typically treated with an anticoagulant (e.g., heparin or EDTA) and then centrifuged to separate the plasma, which is the matrix used for drug concentration analysis.

  • Bioanalytical Method (LC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity, selectivity, and accuracy.[6][7][8][9][10][11][12][13][14]

    • Sample Preparation: This usually involves a protein precipitation step to remove interfering proteins from the plasma sample, followed by liquid-liquid extraction or solid-phase extraction to isolate the drug of interest.[6][7][8][9][11][12][13]

    • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the drug is separated from other components based on its physicochemical properties as it passes through a chromatographic column.[6][7][8][9][10][11][12][13][14]

    • Mass Spectrometric Detection: The separated drug is then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the drug and its fragments, allowing for precise and sensitive quantification.[6][7][8][9][10][11][12][13][14]

Mandatory Visualization

Metabolic Pathways of this compound and Lansoprazole

The metabolism of both this compound and lansoprazole is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[15][16][17][18][19] The following diagram illustrates the key metabolic pathways for both drugs.

G cluster_rab This compound Metabolism cluster_lan Lansoprazole Metabolism RAB This compound RAB_Sulfide This compound Thioether (non-enzymatic) RAB->RAB_Sulfide Reduction RAB_Sulfone This compound Sulfone RAB->RAB_Sulfone Desmethyl_RAB Desmethyl this compound RAB->Desmethyl_RAB LAN Lansoprazole Hydroxy_LAN 5-Hydroxy Lansoprazole LAN->Hydroxy_LAN LAN_Sulfone Lansoprazole Sulfone LAN->LAN_Sulfone CYP3A4 CYP3A4 CYP3A4->RAB_Sulfone CYP3A4->LAN_Sulfone CYP2C19 CYP2C19 CYP2C19->Desmethyl_RAB CYP2C19->Hydroxy_LAN

Caption: Metabolic pathways of this compound and lansoprazole via CYP450 enzymes.

Experimental Workflow for a Typical Oral Pharmacokinetic Study in Rats

The following diagram outlines the key steps involved in a standard in-vivo pharmacokinetic study in rats.

G start Start acclimatization Animal Acclimatization (Sprague-Dawley Rats) start->acclimatization dosing Oral Gavage Dosing (this compound or Lansoprazole) acclimatization->dosing blood_collection Serial Blood Sampling (Predetermined time points) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_prep Sample Preparation (Protein Precipitation & Extraction) plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis (Quantification of Drug Concentration) sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Calculation of AUC, Cmax, Tmax, t½) lcms_analysis->pk_analysis end End pk_analysis->end

Caption: Workflow of an oral pharmacokinetic study in rats.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Rabeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling of active pharmaceutical ingredients like Rabeprazole is paramount. This guide provides essential, immediate safety protocols and logistical plans to ensure a secure laboratory environment. Adherence to these procedural steps will mitigate risks and support the integrity of your research.

This compound Sodium is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Following established safety protocols is therefore not merely a recommendation but a critical component of laboratory best practices.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling involves the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound to minimize exposure and prevent accidental contact.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can lead to irritation.[1][2]
Respiratory Protection NIOSH-approved respirator.Necessary when ventilation is inadequate or when handling fine powders to prevent respiratory tract irritation.[1][2][3]
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.[4]

Operational Plan: A Step-by-Step Protocol for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Gather Materials: Before starting, ensure all necessary PPE and handling equipment are available.

2. Handling:

  • Avoid Dust Generation: Minimize the creation of dust when handling the solid form of this compound.[4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][4]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[2][3]

3. Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Conditions: Store at room temperature, away from excess heat and moisture.[5] Protect from moisture as the substance can be decomposed by it.[4]

Emergency Procedures: Immediate First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Remove contaminated clothing and wash skin with plenty of soap and water. If irritation persists, seek medical attention.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Dispose of contents and container in accordance with all local, regional, national, and international regulations.

  • Disposal Method: The substance should be disposed of at an approved waste disposal plant.[2] Do not allow the product to enter drains.[1]

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Rabeprazole_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_start Start ppe Don Personal Protective Equipment prep_start->ppe ventilation Ensure Proper Ventilation ppe->ventilation weigh Weigh this compound ventilation->weigh dissolve Dissolve/Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash dispose Dispose of Waste (Chemical & Contaminated PPE) wash->dispose end_process End dispose->end_process

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.